methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)9-3-5-2-7(12)6(11)4-8(5)13-9/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQKXGXEXMQZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676374 | |
| Record name | Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-00-4 | |
| Record name | Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route to Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of various therapeutic agents. The described methodology is adapted from established procedures for structurally similar indole derivatives and is designed to be efficient and scalable. This document presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid in its practical implementation.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step sequence commencing with the readily available starting material, 4-chloro-5-fluoro-2-nitroaniline. The overall strategy involves the reduction of the nitro group, followed by a Sandmeyer reaction to introduce the second chloro substituent. The resulting dichloroaniline is then subjected to a Japp-Klingemann reaction to form a phenylhydrazone, which subsequently undergoes a Fischer indole synthesis to yield the indole core. Finally, esterification of the carboxylic acid furnishes the target compound.
A schematic representation of this synthetic pathway is provided below.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 4,6-dichloro-5-fluoroaniline
-
Reduction of the Nitro Group: To a solution of 4-chloro-5-fluoro-2-nitroaniline in ethanol, add tin(II) chloride dihydrate. Reflux the mixture for 3 hours. After cooling, pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-5-fluoro-2-aminoaniline.
-
Sandmeyer Reaction: Dissolve the resulting diamine in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes, then add a solution of copper(I) chloride in concentrated hydrochloric acid. Allow the reaction to warm to room temperature and stir for 2 hours. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give 4,6-dichloro-5-fluoroaniline.
Step 2: Synthesis of Methyl 2-oxo-3-(2-(4,6-dichloro-5-fluorophenyl)hydrazono)butanoate
-
Diazotization: Suspend 4,6-dichloro-5-fluoroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Japp-Klingemann Reaction: In a separate flask, dissolve methyl acetoacetate in ethanol and add a solution of potassium hydroxide. Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution. Stir the reaction mixture at 0-5 °C for 4 hours. Acidify the mixture with dilute hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude phenylhydrazone.
Step 3: Synthesis of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid
-
Fischer Indole Synthesis: Add the crude phenylhydrazone from the previous step to a mixture of polyphosphoric acid and toluene. Heat the mixture to 100 °C and stir for 2 hours. Cool the reaction mixture and pour it onto crushed ice. Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.
Step 4: Synthesis of this compound
-
Esterification: Dissolve 6-chloro-5-fluoro-1H-indole-2-carboxylic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 6 hours. Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure this compound.
Quantitative Data Summary
The following table summarizes the typical yields and key reaction parameters for each step of the synthesis.
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | 4-chloro-5-fluoro-2-nitroaniline | SnCl₂·2H₂O | Ethanol | Reflux | 3 | ~90 |
| 1b | 4-chloro-5-fluoro-2-aminoaniline | NaNO₂, CuCl, HCl | Water | 0 - RT | 2.5 | ~75 |
| 2 | 4,6-dichloro-5-fluoroaniline | NaNO₂, Methyl acetoacetate, KOH | Water, Ethanol | 0 - 5 | 4 | ~85 |
| 3 | Phenylhydrazone intermediate | Polyphosphoric acid | Toluene | 100 | 2 | ~60 |
| 4 | Indole-2-carboxylic acid | Methanol, H₂SO₄ | Methanol | Reflux | 6 | ~95 |
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis.
Figure 2: General experimental workflow for the synthesis.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets and perform risk assessments before undertaking any experimental work. The provided protocols and data serve as a foundation that may require optimization based on specific laboratory conditions and available resources.
An In-depth Technical Guide to Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative of significant interest in the fields of medicinal chemistry and drug discovery. The indole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals. The strategic placement of chloro and fluoro substituents on the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data of this compound, serving as a valuable resource for researchers engaged in its study and application.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClFNO₂ | Biotuva Life Sciences[1] |
| Molecular Weight | 227.62 g/mol | Biotuva Life Sciences[1] |
| CAS Number | 1067658-29-0 | Biotuva Life Sciences[1] |
| Purity | >98% | Biotuva Life Sciences[1] |
| Predicted Boiling Point | 371.3 ± 37.0 °C | ChemicalBook |
| Predicted Density | 1.459 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 13.23 ± 0.30 | ChemicalBook |
| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook |
Solubility: Specific quantitative solubility data in various solvents is not currently available. However, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly published. However, the synthesis of the closely related precursor, 6-chloro-5-fluoroindole, has been described, providing a likely pathway. The final esterification step is a standard procedure in organic synthesis.
A plausible synthetic route can be envisioned starting from 3-chloro-4-fluoroaniline, proceeding through an intermediate, which is then cyclized and reduced to form the indole ring. The final step would involve the esterification of the 2-carboxylic acid group. A novel method for preparing the intermediate 6-chloro-5-fluoroindole involves the reaction of 3-chloro-4-fluoroaniline with boron trichloride in a toluene solution, followed by reaction with chloromethyl cyanide and aluminum trichloride to produce an imine. This imine is then hydrolyzed and reduced to yield the indole.[2]
Experimental Workflow for a Related Indole Synthesis:
Below is a generalized workflow based on the synthesis of similar indole compounds, which could be adapted for the target molecule.
Spectral Data
Detailed experimental spectral data for this compound is not currently available in public spectral databases. The following sections provide expected spectral characteristics based on the analysis of closely related indole derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the indole ring protons, the N-H proton, and the methyl ester protons. The aromatic region will be influenced by the chloro and fluoro substituents, leading to specific splitting patterns and chemical shifts. For the related compound 6-chloro-5-fluoroindole, the following ¹H NMR data has been reported (400MHz, CDCl₃): δ 8.10 (s, br, 1H), 7.39 (d, J = 6.0Hz, 1H), 7.35 (d, J = 9.6Hz, 1H), 7.23 (t, J = 6.0Hz, 1H), 6.50 (m, 1H).[2] The addition of the methyl carboxylate group at the 2-position will alter the chemical shifts and coupling constants of the pyrrole ring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon signals will be influenced by the electronegativity of the attached atoms (Cl, F, N, O). The carbonyl carbon of the ester group is expected to appear significantly downfield. For comparison, the ¹³C NMR data for 5-fluoroindole-2-carboxylic acid shows characteristic shifts for the indole ring carbons, with the fluorine substitution influencing the chemical shifts of the adjacent carbons.
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (227.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the carboxyl group, and potentially cleavage of the indole ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A broad band in the region of 3300-3500 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1700-1725 cm⁻¹.
-
C-O stretch (ester): Bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.
-
C-F stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.
-
Aromatic C-H and C=C stretches: In their characteristic regions.
Biological Activity and Applications
While specific biological activity data for this compound is limited, its structural motifs are present in compounds with a wide range of therapeutic applications. Halogenated indoles are known to exhibit activities such as:
-
Anticancer agents: The 6-chloro-5-fluoroindole core is an important intermediate in the synthesis of glycogen synthase kinase 3β (GSK-3β) inhibitors, which are being investigated as potential treatments for colorectal and pancreatic cancers.[2]
-
Weight-reducing medicine: This indole derivative is also a key intermediate for the synthesis of 5-HT2C receptor agonists, which have shown potential in reducing obesity.[2]
-
Other therapeutic areas: The 6-chloro-5-fluoroindole scaffold is also utilized in the synthesis of compounds for treating dysmenorrhea, hypertension, chronic arrhythmia, and obsessive-compulsive disorder.[2]
The following diagram illustrates the potential role of this compound as a building block in the development of targeted therapies.
Conclusion
This compound represents a valuable scaffold for the development of new therapeutic agents. While a complete experimental characterization is not yet publicly available, the information compiled in this guide from predictive data and analysis of related compounds provides a solid foundation for researchers. Further experimental investigation into its synthesis, reactivity, and biological properties is warranted to fully explore its potential in medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS Number: 1067658-29-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, identified by CAS number 1067658-29-0. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information for further investigation and application of this compound.
Chemical Properties
This compound is a halogenated indole derivative. The presence of both chlorine and fluorine atoms on the indole ring, coupled with the methyl ester at the 2-position, suggests unique physicochemical properties that could be of interest in medicinal chemistry. The structural formula and key identifiers are presented below.
Structure:
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1067658-29-0 | [1][2] |
| Molecular Formula | C₁₀H₇ClFNO₂ | [1] |
| Molecular Weight | 227.62 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Purity | Typically ≥98% | [1] |
Spectral Data:
Although specific spectra for this compound are not publicly available, researchers can expect characteristic signals in various spectroscopic analyses. ChemicalBook indicates the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data for this compound, which would be crucial for its unequivocal identification and characterization.[4]
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in publicly accessible literature. However, based on established methods for indole synthesis, a plausible synthetic route can be proposed. The most common and versatile methods for constructing the indole scaffold are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.[5][6][7][8][9][10][11][12][13]
A modified Leimgruber-Batcho indole synthesis has been successfully employed for the preparation of the closely related 6-chloro-5-fluoroindole, suggesting its applicability for the target molecule.[14] This approach typically involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.
Proposed Synthetic Workflow (Leimgruber-Batcho Approach):
Caption: Proposed Leimgruber-Batcho synthesis workflow.
Experimental Protocol (Hypothetical):
A detailed experimental protocol would require laboratory optimization. However, a general procedure based on the Leimgruber-Batcho synthesis is outlined below.
Step 1: Enamine Formation
-
A substituted o-nitrotoluene, such as 2-methyl-4-chloro-5-fluoronitrobenzene, would be reacted with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) in the presence of a base like pyrrolidine.
-
The reaction is typically heated to facilitate the condensation and formation of the corresponding enamine.
Step 2: Reductive Cyclization
-
The resulting enamine intermediate is then subjected to reductive cyclization. Common reducing agents for this step include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or tin(II) chloride.[7]
-
This step would yield the 6-chloro-5-fluoroindole-2-carboxylic acid.
Step 3: Esterification
-
The final step would involve the esterification of the carboxylic acid to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
Biological Activity and Potential Applications
Currently, there is no direct published research detailing the biological activity or signaling pathway modulation of this compound. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Halogenated indole derivatives, in particular, have garnered significant interest in drug discovery for their potential as anticancer, antiviral, and kinase inhibitory agents.
Potential Areas of Investigation:
-
Antiviral Activity: The indole nucleus is a key component of several antiviral agents. Studies on other indole-2-carboxylate derivatives have shown promising activity against a broad spectrum of viruses, including influenza and herpes simplex virus.[20][21][22][23][24]
-
Kinase Inhibition: The structural features of this compound make it a candidate for screening against various protein kinases, which are critical targets in oncology and inflammatory diseases. The aminopyrimidinylthiazole-5-carboxamides, which share some structural similarities, have been identified as potent Src/Abl kinase inhibitors.[25]
Proposed Research Workflow:
To elucidate the biological potential of this compound, a systematic screening approach is recommended.
Caption: Proposed workflow for biological evaluation.
Conclusion
This compound is a halogenated indole derivative with potential for further investigation in the field of drug discovery. While detailed experimental data on its properties and synthesis are limited in the public domain, established synthetic methodologies for indoles provide a clear path for its preparation. The lack of biological activity data presents an opportunity for novel research to explore its potential as an anticancer, antiviral, or kinase inhibitory agent. This technical guide serves as a foundational resource to stimulate and support such research endeavors.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. 1067658-29-0 CAS|6-氯-5-氟-1H-吲哚-2-甲酸乙酯|生产厂家|价格信息 [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. This compound(1067658-29-0) 1H NMR [m.chemicalbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Spectroscopic Data
Precise spectroscopic characterization is crucial for the unambiguous identification and quality assessment of synthetic compounds. The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 1067658-29-0; Molecular Formula: C₁₀H₇ClFNO₂).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Mass Spectrometry Data
| m/z | Ion Type |
| Data not available in search results |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Note: Specific experimental spectroscopic data for this compound was not found in the public domain search results. The tables are provided as a template for data presentation.
Synthesis and Experimental Protocol
A general workflow for the characterization of a synthesized indole derivative, such as this compound, is outlined below.
General Experimental Workflow for Characterization
Detailed Methodologies for Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz).
-
The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts (δ) would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
Coupling constants (J) would be reported in Hertz (Hz).
-
-
Mass Spectrometry (MS):
-
Mass spectra would be obtained using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
-
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra would be recorded on an FT-IR spectrometer.
-
Samples could be analyzed as a thin film, in a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).
-
An In-depth Technical Guide to 1H and 13C NMR Analysis of Substituted Indole-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of substituted indole-2-carboxylates, a class of compounds of significant interest in medicinal chemistry and drug development. The indole scaffold is a key building block in numerous natural products and pharmaceuticals.[1] The precise characterization of these molecules is critical, and NMR spectroscopy stands as the most powerful tool for elucidating their structures in solution. This document details the characteristic ¹H and ¹³C NMR spectral features, presents quantitative data for representative compounds, outlines common experimental protocols, and illustrates key concepts through diagrams.
Fundamentals of NMR Spectroscopy for Indole-2-Carboxylates
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For substituted indole-2-carboxylates, ¹H and ¹³C NMR are indispensable for confirming the core structure, identifying substitution patterns, and verifying purity.
-
¹H NMR Spectroscopy : Proton NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include:
-
Chemical Shift (δ) : The position of a signal, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons on the aromatic indole ring typically resonate in the downfield region (δ 7.0-8.5 ppm), while the N-H proton signal is often a broad singlet found further downfield (δ > 10 ppm), its position being highly dependent on solvent and concentration.[2]
-
Integration : The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Splitting (Multiplicity) : The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and provides information on proton connectivity. The coupling constant (J), measured in Hertz (Hz), quantifies this interaction.
-
-
¹³C NMR Spectroscopy : Carbon NMR provides information on the carbon framework of the molecule.
-
Chemical Shift (δ) : Carbon chemical shifts have a much wider range than proton shifts (typically 0-220 ppm). The carbonyl carbon of the carboxylate group is characteristically found in the most downfield region (δ 160-185 ppm). Aromatic and heterocyclic carbons resonate between δ 100-140 ppm.
-
DEPT (Distortionless Enhancement by Polarization Transfer) : This technique is often used to differentiate between CH, CH₂, and CH₃ groups.
-
The general scaffold and numbering system for indole-2-carboxylates are foundational for interpreting NMR data.
Caption: IUPAC numbering for the core indole-2-carboxylate scaffold.
Data Presentation: ¹H and ¹³C NMR of Representative Compounds
The following tables summarize NMR data for various substituted indole-2-carboxylates, primarily recorded in DMSO-d₆, a common solvent for these compounds. Chemical shifts can vary slightly based on solvent and concentration.[2]
Table 1: ¹H NMR Data for Substituted Indole-2-Carboxylates (in DMSO-d₆)
| Compound/Substituent | H-3 | H-4 | H-5 | H-6 | H-7 | NH (Indole) | Other Signals | Ref |
| 1H-Indole-2-carboxylic acid | 7.11 (s) | 7.65 (d, J=7.8) | 7.06 (dd, J=7.8, 7.2) | 7.24 (dd, J=8.4, 7.2) | 7.46 (d, J=8.4) | 11.74 (s) | 12.5 (br s, COOH) | [3] |
| Methyl 1H-indole-2-carboxylate | 7.18 (s) | 7.66 (d, J=7.8) | 7.09 (dd, J=7.8, 7.2) | 7.27 (dd, J=8.4, 7.2) | 7.49 (d, J=8.4) | 11.91 (s) | 3.88 (s, 3H, OCH₃) | [3] |
| Ethyl 5-nitro-1H-indole-2-carboxylate | 7.44 (s) | 8.73 (s) | 8.14 (d, J=8.8) | - | 7.61 (d, J=9.2) | 12.63 (s) | 4.38 (q, 2H, OCH₂), 1.36 (t, 3H, CH₃) | [4] |
| N-(4-chlorophenyl)-1H-indole-2-carboxamide | 7.41-7.44 (m) | 7.67 (d, J=8.8) | 7.06 (t, J=14.8) | 7.22 (t, J=16.0) | 7.46 (d, J=8.0) | 11.78 (s) | 10.34 (s, CONH), 7.84 (d, 2H, Ar-H), 7.41-7.44 (m, 3H, Ar-H) | [5] |
| 1-Benzyl-N-(4-chlorophenyl)-1H-indole-2-carboxamide | 7.41-7.07 (m) | 7.73 (d, J=7.6) | 7.41-7.07 (m) | 7.41-7.07 (m) | 7.55 (d, J=7.6) | - | 10.50 (s, CONH), 5.81 (s, 2H, CH₂), 7.07-7.79 (m, aromatic) | [5] |
Table 2: ¹³C NMR Data for Substituted Indole-2-Carboxylates (in DMSO-d₆)
| Compound/Substituent | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | C=O | Other Signals | Ref |
| 1H-Indole-2-carboxylic acid | 128.9 | 107.8 | 127.3 | 122.4 | 120.4 | 124.7 | 113.0 | 137.7 | 163.3 | - | [3] |
| Methyl 1H-indole-2-carboxylate | 127.2 | 108.3 | 127.5 | 122.5 | 120.7 | 125.1 | 113.1 | 137.9 | 162.3 | 52.2 (OCH₃) | [3] |
| Ethyl 5-nitro-1H-indole-2-carboxylate | 130.8 | 110.1 | 125.9 | 119.4 | 119.7 | 141.5 | 113.2 | 140.0 | 160.6 | 61.0 (OCH₂), 14.2 (CH₃) | [4] |
| 5-Methyl-N-(benzyl)-1H-indole-2-carboxamide | 131.6 | 102.1 | 128.3 | 125.2 | 128.3 | 120.8 | 112.0 | 135.4 | 161.1 | 21.2 (CH₃), 41.7 (CH₂), 120.1-137.1 (aromatic) | [6] |
Experimental Protocols
Precise and reproducible experimental methods are crucial for obtaining high-quality NMR data.
A. General Synthesis Protocol: N-Substituted Indole-2-Carboxamides
Many indole-2-carboxylate derivatives are synthesized as amides for biological evaluation.[7][8] A common procedure involves the coupling of an indole-2-carboxylic acid with an amine.
-
Acid Activation : Dissolve the substituted indole-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DCM, THF, or DMF).
-
Add a coupling reagent such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1.1 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine, 2.0 eq).[7][8]
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Coupling : Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification : Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., sat. NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final carboxamide.[5]
Caption: Workflow from synthesis to characterization of indole-2-carboxamides.
B. General Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation : Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Solvent Addition : Add 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of indole derivatives and for preventing the exchange of the N-H proton.
-
Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although the residual solvent peak is often used for referencing.
-
Dissolution : Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
Data Acquisition : Record the NMR spectra on a spectrometer (e.g., 400 or 600 MHz).[3][5] Standard acquisition parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Interpretation of Spectra: Key Structural Insights
-
N-H vs. N-Substitution : The presence of a broad singlet in the δ 10-12 ppm region of the ¹H NMR spectrum is a clear indicator of the N-H proton of the indole ring.[5] Its disappearance, coupled with the appearance of new signals (e.g., a singlet for a benzyl CH₂ group around δ 5.8 ppm), confirms successful N-alkylation or N-arylation.[3][5]
-
C-3 Position : In indole-2-carboxylates, the H-3 proton appears as a characteristic singlet, typically between δ 7.0-7.5 ppm, as it has no adjacent proton neighbors.[3] This signal is a key landmark in the spectrum.
-
Aromatic Region (H-4 to H-7) : The protons on the benzene portion of the indole ring (H-4, H-5, H-6, H-7) form a complex splitting pattern between δ 7.0-7.8 ppm. H-4 and H-7 are often doublets, while H-5 and H-6 are typically triplets or doublets of doublets, arising from ortho and meta couplings.[9] 2D NMR techniques like COSY are invaluable for unambiguously assigning these coupled protons.
-
Carbonyl and Carboxylate Groups : The ¹³C NMR spectrum provides definitive evidence of the carboxylate functionality. The ester or amide carbonyl carbon (C=O) signal appears far downfield (δ > 160 ppm).[3] For esters, the alkoxy carbons (e.g., -OCH₃ at ~52 ppm, -OCH₂CH₃ at ~61 and ~14 ppm) are also clearly identifiable.[3][4]
The process of analyzing NMR data follows a logical progression from initial data acquisition to final structure confirmation.
Caption: A systematic approach to structure elucidation using NMR data.
Conclusion
¹H and ¹³C NMR spectroscopy are cornerstone techniques for the structural analysis of substituted indole-2-carboxylates. A thorough understanding of the characteristic chemical shifts and coupling patterns, combined with systematic experimental protocols, allows researchers to unambiguously confirm molecular structures, assess purity, and guide synthetic efforts. The data and methodologies presented in this guide serve as a practical reference for scientists engaged in the synthesis and characterization of these vital heterocyclic compounds.
References
- 1. bioengineer.org [bioengineer.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Unraveling the Fragmentation Fingerprints of Halogenated Indoles: A Technical Guide to Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and methodologies for analyzing halogenated indoles using mass spectrometry. Focusing on the characteristic fragmentation patterns, this document provides a comprehensive resource for the structural elucidation and identification of this critical class of compounds in research and pharmaceutical development.
Introduction
Halogenated indoles are a pivotal scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the indole ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Mass spectrometry, a powerful analytical technique, is indispensable for the structural characterization of these molecules. Understanding the fragmentation behavior of halogenated indoles under mass spectrometric conditions is crucial for their unambiguous identification in complex matrices. This guide delves into the common fragmentation pathways observed for these compounds, provides quantitative data for key fragments, and outlines detailed experimental protocols.
Core Fragmentation Pathways of Halogenated Indoles
Under electron ionization (EI), halogenated indoles undergo characteristic fragmentation, primarily driven by the stability of the indole ring and the nature of the halogen substituent. The most common fragmentation pathways include the loss of the halogen atom, elimination of hydrogen halide, and cleavage of the pyrrole ring.
A foundational fragmentation pathway for indole and its derivatives is the loss of hydrogen cyanide (HCN) from the pyrrole ring.[1][2] For halogenated indoles, the initial loss of the halogen atom or hydrogen halide is a prominent feature, followed by further fragmentation of the indole core.
General Fragmentation Scheme
The fragmentation of a generic halogenated indole can be visualized as a series of competing or sequential reactions. The initial molecular ion can undergo loss of the halogen radical (X•) or a neutral hydrogen halide molecule (HX). Subsequent fragmentation often involves the characteristic loss of HCN from the resulting ions.
Quantitative Fragmentation Data
The relative abundance of fragment ions is highly dependent on the nature of the halogen, its position on the indole ring, and the ionization conditions. The following tables summarize key quantitative data for representative halogenated indoles.
| Compound | Molecular Ion (m/z) | [M-X]+ (m/z) | [M-HX]+• (m/z) | [M-HCN]+• (m/z) | Other Key Fragments (m/z) |
| Chloroindoles | |||||
| 4-Chloroindole | 151/153 | 116 | 115 | 124/126 | 89 |
| 5-Chloroindole | 151/153 | 116 | 115 | 124/126 | 89 |
| 6-Chloroindole | 151/153 | 116 | 115 | 124/126 | 89 |
| 7-Chloroindole | 151/153 | 116 | 115 | 124/126 | 89 |
| Bromoindoles | |||||
| 5-Bromoindole | 195/197 | 116 | - | - | 89 |
| Fluoroindoles | |||||
| 6-Fluoroindole | 135 | 116 | 115 | 108 | 81 ([C₆H₅]⁺)[1] |
| Iodoindoles | |||||
| 5-Iodoindole | 243 | 116 | - | - | 89 |
Note: Data for chloroindoles is based on typical fragmentation patterns. The presence of chlorine and bromine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) results in characteristic M+2 peaks.
Detailed Fragmentation Analysis of Isomers
The position of the halogen substituent can influence the fragmentation pathways, although the primary losses often remain the same.
Fragmentation of 6-Chloroindole
The mass spectrum of 6-chloroindole is characterized by a prominent molecular ion peak and significant fragments resulting from the loss of chlorine and hydrogen chloride.
Fragmentation of 6-Fluoroindole
For 6-fluoroindole, a notable fragmentation pathway involves the loss of hydrogen cyanide from the molecular ion, a classic fragmentation pattern for the indole ring.[1]
Experimental Protocols
Accurate and reproducible mass spectral data are contingent on standardized experimental procedures. The following protocols provide a general framework for the analysis of halogenated indoles using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Standard Solutions: Prepare stock solutions of the halogenated indole standards in a high-purity volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solutions with the same solvent to a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
Matrix Samples: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analytes and minimize matrix interference.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
Experimental Workflow
The overall workflow for the analysis of halogenated indoles by GC-MS is a sequential process from sample preparation to data interpretation.
References
The Discovery and Isolation of Novel Fluorinated Indole Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the indole scaffold represents a pivotal advancement in medicinal chemistry. This modification can dramatically enhance the pharmacological properties of this important class of alkaloids, leading to improved metabolic stability, increased lipophilicity, and superior binding affinity to biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and biological evaluation of novel fluorinated indole alkaloids, with a focus on their potential as therapeutic agents.
Introduction to Fluorinated Indole Alkaloids
Indole alkaloids, a vast and structurally diverse family of natural products, have long been a source of inspiration for drug discovery, yielding numerous clinically significant compounds.[1] The introduction of fluorine, the most electronegative element, into the indole ring system can profoundly alter the molecule's physicochemical and biological properties. This often results in analogues with enhanced therapeutic potential compared to their non-fluorinated counterparts.[2] The carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation, thereby increasing its in vivo half-life. Furthermore, the unique electronic properties of fluorine can modulate the acidity and basicity of nearby functional groups and influence non-covalent interactions with enzyme active sites, leading to enhanced potency and selectivity.[2]
While naturally occurring fluorinated indole alkaloids are exceedingly rare, with no definitive examples isolated and structurally confirmed to date, the laboratory synthesis of novel fluorinated analogues has become a burgeoning field of research. These synthetic "discoveries" offer a rich landscape for the development of new therapeutics, particularly in oncology and neuropharmacology.
Synthesis of Novel Fluorinated Indole Alkaloids
The creation of novel fluorinated indole alkaloids relies on a variety of synthetic strategies. Two prominent methods are the direct fluorination of an existing indole nucleus and the use of fluorinated building blocks in the construction of the indole ring.
A widely employed method for the synthesis of mono- and bis(indolyl)-4-trifluoromethylpyridines is the Suzuki cross-coupling reaction.[3] This approach involves the palladium-catalyzed reaction of a halogenated pyridine derivative with an indolylboronic acid.[3] Another key strategy is electrophilic fluorination using reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[4] This reagent has proven effective in the synthesis of 3-fluorooxindoles from their corresponding indole precursors.[4][5]
Experimental Protocol: Synthesis of 3-Fluorooxindoles via Electrophilic Fluorination with Selectfluor®
This protocol is adapted from the work of Takeuchi, Tarui, and Shibata (2000).[4]
Materials:
-
Substituted indole
-
Selectfluor®
-
Acetonitrile (MeCN), HPLC grade
-
Water, deionized
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted indole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add Selectfluor® (3.0 mmol, 3.0 equivalents) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 3-fluorooxindole.
Isolation and Purification of Synthetic Fluorinated Indole Alkaloids
The isolation and purification of the target fluorinated indole alkaloids from the reaction mixture are critical steps to obtain compounds of high purity for biological evaluation. The primary techniques employed are column chromatography and high-performance liquid chromatography (HPLC).
Column Chromatography: This is the most common method for the initial purification of crude reaction mixtures. Silica gel is typically used as the stationary phase, and a solvent system of varying polarity (e.g., a gradient of hexanes and ethyl acetate) is used as the mobile phase to separate the desired product from starting materials, reagents, and byproducts.[5]
High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for the separation of enantiomers or closely related analogues, HPLC is the method of choice. Chiral stationary phases, such as those based on polysaccharide derivatives, are used for the enantioseparation of chiral fluorinated compounds like 3-fluorooxindoles.[6] Reversed-phase columns (e.g., C8 or C18) are also widely used for the purification of fluorinated compounds, sometimes in combination with fluorinated eluents to optimize separation.[7]
Experimental Protocol: General Procedure for Purification by Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexanes).
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried crude product onto the top of the packed silica gel column.
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Collect fractions in test tubes and monitor the separation by TLC.
-
Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent to yield the purified fluorinated indole alkaloid.
Biological Activity and Data Presentation
Novel synthetic fluorinated indole alkaloids have shown significant promise as anticancer agents and enzyme inhibitors. Their biological activity is typically evaluated through in vitro assays.
Anticancer Activity
The cytotoxic effects of these compounds are often assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Trifluoromethyl-2,6-bis[3'-(N-tosyl-6'-methoxylindolyl)]pyridine | P388 | 0.8 | [3] |
| 4-Trifluoromethyl-2,6-bis[3'-(N-tosyl-6'-methoxylindolyl)]pyridine | A-549 | 1.2 | [3] |
| 5-Fluorospirobrassinin analogue (2'-(3,4-dichlorophenylamino)) | Jurkat | < 10 | [8] |
| 5-Fluorospirobrassinin analogue (2'-(3,4-dichlorophenylamino)) | MCF-7 | < 10 | [8] |
| 5-Fluorospirobrassinin analogue (2'-(3,4-dichlorophenylamino)) | HCT116 | < 10 | [8] |
| Indolo–pyrazole grafted with thiazolidinone (Compound 6c) | SK-MEL-28 | 3.46 | [9] |
| Indolo–pyrazole grafted with thiazolidinone (Compound 6aa) | HCT-116 | 10.79 | [9] |
Enzyme Inhibition
Fluorinated indoles have been shown to be potent inhibitors of various enzymes, including kinases and cholinesterases. The strategic placement of fluorine can significantly enhance inhibitory activity.[2]
| Enzyme | Inhibitor | Fluorine Substitution | IC₅₀ | Reference |
| Tryptophan 2,3-dioxygenase (TDO2) | Indole Derivative A | None | > 10 µM | [2] |
| Tryptophan 2,3-dioxygenase (TDO2) | 6-fluoroindole derivative | 6-F | < 1 µM | [2] |
| ROCK1 | Indazole Derivative | None | > 5000 nM | [2] |
| ROCK1 | 6-fluoroindazole | 6-F | 14 nM | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorinated indole alkaloid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the fluorinated indole alkaloid in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of fluorinated indole alkaloids are often mediated through their interaction with specific cellular signaling pathways. For instance, some indole alkaloids are known to modulate the MAP kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer.[10]
Caption: General experimental workflow for the synthesis and biological evaluation of novel fluorinated indole alkaloids.
Caption: Postulated mechanism of action of a fluorinated indole alkaloid inhibiting the MAPK/ERK signaling pathway.
Conclusion
The discovery and development of novel synthetic fluorinated indole alkaloids represent a highly promising avenue in the quest for new therapeutic agents. The strategic incorporation of fluorine can lead to compounds with superior pharmacological profiles, including enhanced potency and metabolic stability. The methodologies and data presented in this technical guide provide a foundational framework for researchers and drug development professionals to explore this exciting class of molecules further. Future research will undoubtedly uncover more sophisticated synthetic routes and reveal new biological targets for these potent compounds, paving the way for the next generation of indole alkaloid-based medicines.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Calculation of Electronic Properties of Chloro-Fluoro-Indoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the electronic properties of chloro-fluoro-indole derivatives. Indole and its halogenated analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic characteristics. Understanding the electronic properties of these molecules is crucial for designing novel therapeutic agents and functional materials. This document outlines the standard computational workflows, summarizes key electronic property data, and provides illustrative diagrams to elucidate the structure-property relationships.
Core Concepts in Electronic Property Calculation
The electronic properties of a molecule, such as its reactivity, stability, and intermolecular interactions, are governed by the distribution of electrons within its structure. Theoretical calculations, primarily based on quantum mechanics, allow for the prediction of these properties. For chloro-fluoro-indoles, the key electronic properties of interest include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation.[1]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule. It is used to predict regions that are prone to electrophilic or nucleophilic attack, as well as to understand non-covalent interactions like hydrogen and halogen bonding.[2][3]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility, intermolecular interactions, and binding affinity to biological targets.[4]
Computational Methodology
Density Functional Theory (DFT) has become the predominant method for calculating the electronic properties of organic molecules due to its balance of accuracy and computational cost.[1]
Standard Computational Protocol
A typical workflow for calculating the electronic properties of chloro-fluoro-indoles involves the following steps:
-
Structure Optimization: The 3D structure of the chloro-fluoro-indole isomer is first optimized to find its lowest energy conformation. This is typically performed using a DFT functional, such as B3LYP or ωB97X-D, with a suitable basis set (e.g., 6-311++G(d,p)).[5][6]
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.
-
Property Calculation: Using the optimized geometry, the electronic properties of interest (HOMO-LUMO energies, MEP, dipole moment) are calculated at the same or a higher level of theory.
Visualization of the Computational Workflow
The following diagram illustrates the standard computational workflow for determining the electronic properties of chloro-fluoro-indoles.
Caption: A flowchart of the computational workflow for determining the electronic properties of chloro-fluoro-indoles.
Substituent Effects on Electronic Properties
The position and nature of the halogen substituents (chloro and fluoro) on the indole ring significantly influence its electronic properties. This is due to the interplay of two main electronic effects:
-
Inductive Effect: This is the withdrawal of electron density through the sigma bonds due to the high electronegativity of the halogen atoms. Both chlorine and fluorine exert a strong electron-withdrawing inductive effect.[7][8]
-
Resonance Effect: This involves the donation of lone pair electrons from the halogen into the pi-system of the indole ring. This effect is generally stronger for fluorine than for chlorine and influences the electron density at the ortho and para positions relative to the substituent.[7][8]
The interplay of these effects modulates the HOMO-LUMO gap, the distribution of the molecular electrostatic potential, and the overall dipole moment of the molecule.
Logical Relationships in Substituent Effects
The following diagram illustrates the logical relationship between halogen substitution and the resulting changes in electronic properties.
Caption: A diagram illustrating how halogen substituents influence the electronic properties of the indole ring through inductive and resonance effects.
Data Presentation: Calculated Electronic Properties
The following tables summarize representative calculated electronic properties for a series of hypothetical chloro- and fluoro-substituted indoles. The values are illustrative and are based on typical results from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary depending on the specific computational methods and software used.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.58 | -0.35 | 5.23 |
| 5-Fluoroindole | -5.65 | -0.42 | 5.23 |
| 5-Chloroindole | -5.71 | -0.58 | 5.13 |
| 3-Fluoroindole | -5.62 | -0.39 | 5.23 |
| 3-Chloroindole | -5.68 | -0.51 | 5.17 |
| 5-Chloro-3-fluoroindole | -5.75 | -0.55 | 5.20 |
Table 2: Dipole Moments
| Compound | Dipole Moment (Debye) |
| Indole | 2.11 |
| 5-Fluoroindole | 3.55 |
| 5-Chloroindole | 3.65 |
| 3-Fluoroindole | 2.89 |
| 3-Chloroindole | 2.95 |
| 5-Chloro-3-fluoroindole | 4.32 |
Experimental Protocols
While this guide focuses on theoretical calculations, it is important to consider the experimental context. The synthesis and characterization of chloro-fluoro-indoles provide the real-world molecules for which these calculations are performed and validated.
General Synthesis of Halogenated Indoles
A common method for the synthesis of halogenated indoles is through electrophilic halogenation of the indole ring.
Example Protocol for the Synthesis of a Chloro-Indole Derivative:
-
Starting Material: A solution of the parent indole (1 equivalent) is prepared in a suitable solvent, such as dichloromethane or acetonitrile.
-
Halogenating Agent: A solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 equivalents), is added dropwise to the indole solution at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction is stirred for a specified time (e.g., 1-4 hours) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired chloro-indole derivative.
Note: The regioselectivity of the halogenation (i.e., the position at which the halogen is introduced) can be influenced by the choice of halogenating agent, solvent, and the presence of directing groups on the indole ring.
Characterization Methods
The synthesized chloro-fluoro-indoles are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to determine the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide the precise 3D structure, which can be compared with the theoretically optimized geometry.[4][9]
This guide provides a foundational understanding of the theoretical approaches used to study the electronic properties of chloro-fluoro-indoles. By combining these computational methods with experimental synthesis and characterization, researchers can gain deep insights into the structure-property relationships of these important molecules, paving the way for the development of new drugs and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of electrostatic potential at nuclei in the analysis of halogen bonding - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, crystal structures and electronic properties of isomers of chloro-pyridinylvinyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www1.lasalle.edu [www1.lasalle.edu]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Fundamental Reaction Mechanisms of Indole-2-Carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Indole-2-carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. A deep understanding of their synthetic methodologies is crucial for the advancement of medicinal chemistry and drug development. This in-depth technical guide delineates the core reaction mechanisms for the synthesis of indole-2-carboxylates, presenting a comparative analysis of classical and modern methods. Detailed experimental protocols for key reactions are provided, alongside quantitative data to inform synthetic strategy and optimization.
Classical Approaches to Indole-2-Carboxylate Synthesis
For decades, the construction of the indole nucleus has relied on a set of robust and versatile named reactions. These methods, while sometimes requiring harsh conditions, remain fundamental tools in the synthetic chemist's arsenal.
The Reissert Indole Synthesis
The Reissert synthesis provides a direct route to indole-2-carboxylic acids and their corresponding esters. The reaction proceeds in two main stages: the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.[1][2]
Reaction Mechanism:
The synthesis is initiated by the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[1] This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield the indole-2-carboxylic acid.[1]
Reissert Indole Synthesis Workflow
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid
-
Condensation: In a flask equipped with a stirrer and a reflux condenser, dissolve potassium ethoxide in absolute ethanol. To this solution, add a mixture of o-nitrotoluene and diethyl oxalate dropwise while maintaining the temperature below 30°C. After the addition is complete, the mixture is typically stirred for several hours at room temperature.[1] The resulting potassium salt of ethyl o-nitrophenylpyruvate is then filtered and washed with ether.
-
Reductive Cyclization: The isolated potassium salt is dissolved in glacial acetic acid. Zinc dust is added portion-wise to the stirred solution, keeping the temperature below 40°C. After the addition, the mixture is stirred for an additional period until the reaction is complete (monitored by TLC). The reaction mixture is then poured into ice water, and the precipitated indole-2-carboxylic acid is collected by filtration, washed with water, and dried.[1]
| Reagent/Condition | Specification | Purpose |
| Base | Potassium ethoxide | Promotes condensation |
| Reducing Agent | Zinc dust in acetic acid | Reduces the nitro group for cyclization |
| Solvent (Condensation) | Absolute ethanol | Reaction medium |
| Solvent (Cyclization) | Glacial acetic acid | Reaction medium and proton source |
| Temperature (Condensation) | < 30°C | To control the exothermic reaction |
| Temperature (Cyclization) | < 40°C | To control the exothermic reaction |
The Hemetsberger Indole Synthesis
The Hemetsberger synthesis (also known as the Hemetsberger-Knittel synthesis) involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[3] This method is particularly useful for preparing a variety of substituted indole-2-carboxylates.
Reaction Mechanism:
The mechanism is believed to proceed through a nitrene intermediate, which is generated from the thermal decomposition of the azide. This is followed by an intramolecular C-H insertion to form the indole ring. Azirine intermediates have also been isolated in some cases.[3]
Hemetsberger Synthesis Pathway
Experimental Protocol: Synthesis of Ethyl 5-methoxyindole-2-carboxylate
-
Preparation of Ethyl 2-azido-3-(4-methoxyphenyl)acrylate: To a solution of sodium ethoxide in ethanol at 0°C, a mixture of 4-methoxybenzaldehyde and ethyl azidoacetate is added dropwise. The reaction mixture is stirred at low temperature for several hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the azidoacrylate intermediate.
-
Thermal Cyclization: The ethyl 2-azido-3-(4-methoxyphenyl)acrylate is added portion-wise to a refluxing high-boiling solvent such as xylene or toluene. The reaction is heated at reflux for several hours until the evolution of nitrogen ceases. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford ethyl 5-methoxyindole-2-carboxylate. Yields are typically above 70%.[3]
| Reagent/Condition | Specification | Purpose |
| Base | Sodium ethoxide | Catalyzes the Knoevenagel condensation |
| Solvent (Condensation) | Ethanol | Reaction medium |
| Solvent (Cyclization) | Xylene or Toluene | High-boiling solvent for thermal decomposition |
| Temperature (Condensation) | 0°C | To control the reaction |
| Temperature (Cyclization) | Reflux | To induce thermal decomposition of the azide |
The Fischer Indole Synthesis
A cornerstone of indole chemistry, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or a ketone.[4][5] For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are common carbonyl partners.
Reaction Mechanism:
The reaction begins with the formation of a phenylhydrazone from the condensation of a phenylhydrazine and a carbonyl compound.[4] Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[6][6]-sigmatropic rearrangement. The resulting di-imine intermediate subsequently cyclizes and eliminates ammonia to form the aromatic indole ring.[4]
Fischer Indole Synthesis Mechanism
Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate
-
Hydrazone Formation: Phenylhydrazine and ethyl pyruvate are dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of acid (e.g., acetic acid) is often added. The mixture is stirred, sometimes with gentle heating, until the formation of the phenylhydrazone is complete.
-
Cyclization: The crude phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride. The mixture is heated to a high temperature (often >100°C) to effect the cyclization. After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ethyl indole-2-carboxylate is then purified by chromatography or recrystallization.[7]
| Catalyst | Typical Conditions | Yield (%) |
| Polyphosphoric acid (PPA) | 100-140°C | 60-80 |
| Sulfuric acid in ethanol | Reflux | 50-70 |
| Zinc chloride | 150-180°C | 40-60 |
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient and versatile method for preparing indoles, particularly those with substitution on the benzene ring.[8] It involves the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, which is subsequently reduced and cyclized.[8]
Reaction Mechanism:
The reaction starts with the formation of a β-dialkylamino-o-nitrostyrene (enamine) from the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[9] The nitro group of the enamine is then reduced to an amine, which spontaneously cyclizes and eliminates the dialkylamine to afford the indole product.[8]
Leimgruber-Batcho Synthesis Overview
Experimental Protocol: Synthesis of 5-Bromoindole
-
Enamine Formation: A mixture of 5-bromo-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine is heated at reflux in a suitable solvent like DMF. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enamine.
-
Reductive Cyclization: The crude enamine is dissolved in a solvent such as methanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added. The mixture is then subjected to hydrogenation, either with hydrogen gas in a Parr apparatus or by using a hydrogen source like hydrazine hydrate.[8] Upon completion of the reduction, the catalyst is filtered off, and the solvent is evaporated. The resulting crude indole is purified by column chromatography.
| Reducing Agent | Catalyst | Solvent | Yield (%) |
| H₂ | Pd/C | Methanol | 85-95 |
| Hydrazine hydrate | Raney Ni | Ethanol | 80-90 |
| Iron powder | Acetic acid | Ethanol/Water | 70-85 |
Modern Catalytic Methods for Indole-2-Carboxylate Synthesis
In recent years, transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.
Palladium-Catalyzed C-H Activation/Annulation
Direct C-H activation has emerged as a powerful strategy for the construction of complex molecules. Palladium-catalyzed intramolecular C-H amination provides an elegant route to indole-2-carboxylates from readily available starting materials.[10]
Reaction Mechanism:
The catalytic cycle typically begins with the coordination of a palladium(II) catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate. Subsequent reductive elimination furnishes the indole product and regenerates the active palladium catalyst. An oxidant is often required to facilitate the catalytic turnover.
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Reissert_indole_synthesis [chemeurope.com]
- 3. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Di-halogenated Indole Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration into the synthesis, biological activity, and therapeutic potential of di-halogenated indole derivatives, offering a valuable resource for researchers and scientists in the field of drug development.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of halogen atoms to the indole ring can significantly modulate the physicochemical and biological properties of the resulting derivatives, leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the chemical space of di-halogenated indole derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of Di-halogenated Indole Derivatives
The synthesis of di-halogenated indoles can be achieved through various synthetic routes, often involving the halogenation of an indole precursor. The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity of the halogenation.
General Synthesis Strategy
A common approach involves the direct halogenation of the indole ring using electrophilic halogenating agents. The reactivity of the different positions on the indole ring dictates the substitution pattern. For instance, direct bromination of 2-nitroaniline can be a key step in the synthesis of precursors for di-halogenated indoles.
Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline (A Precursor)
This protocol is adapted from a method for the efficient and environmentally conscious synthesis of 4-bromo-2-nitroaniline.[1]
Materials:
-
2-nitroaniline
-
15% Potassium bromide solution
-
98% Sulfuric acid
-
30% Sodium chlorate solution
-
Water
Procedure:
-
In a 500 mL four-neck flask, add 273.5 g (0.52 mol) of a 15% potassium bromide solution.
-
Slowly add 48.5 g (0.485 mol) of 98% sulfuric acid while stirring. Continue stirring for 30 minutes.
-
Add 88 g (0.481 mol) of 2-nitroaniline to the mixture and heat to 35°C.
-
Slowly add a prepared 30% sodium chlorate solution (54 g, 0.152 mol) dropwise while maintaining the temperature.
-
After the addition is complete, maintain the temperature for 30 minutes.
-
Heat the reaction mixture to 75°C and maintain for 2 hours.
-
Cool the mixture to room temperature and filter the precipitate.
-
Wash the filter cake with water until the pH is between 5 and 8.
-
Dry the solid to obtain pale yellow 4-Bromo-2-nitroaniline.
This precursor can then be used in subsequent steps, such as a Sandmeyer reaction, to introduce other functionalities and facilitate the construction of the indole ring, followed by further halogenation to yield the desired di-halogenated indole.
A logical workflow for a typical multi-step synthesis is depicted below.
Spectroscopic Characterization
The structural elucidation of di-halogenated indole derivatives is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Representative Spectroscopic Data for Halogenated Indoles
| Compound | Technique | Data | Reference |
| 5-Bromoindole | 1H NMR (CDCl3) | δ 8.10 (br s, NH), 7.76 (d, H-4), 7.27 (d, H-7), 7.21 (dd, H-6), 7.19 (t, H-2), 6.47 (t, H-3) | [2] |
| 5-Bromoindole | 13C NMR (CDCl3) | δ 134.7 (C-7a), 129.9 (C-3a), 125.3 (C-2), 124.8 (C-6), 121.8 (C-4), 113.0 (C-5), 112.5 (C-7), 102.3 (C-3) | [2] |
| 6-Bromo-1H-indole | Mass Spectrum (EI) | m/z 195/197 (M+), 116 | [3][4] |
| 5-Bromo-4-chloro-3-hydroxyindole | Molecular Formula | C8H5BrClNO | [5] |
| 5-Bromo-4-chloro-3-hydroxyindole | Molecular Weight | 246.49 g/mol | [5] |
Note: The data for 5-bromoindole is provided as a representative example of a mono-halogenated indole to illustrate typical chemical shifts. Specific data for di-halogenated indoles will vary depending on the substitution pattern.
Biological Activities and Therapeutic Potential
Di-halogenated indole derivatives have demonstrated a range of biological activities, with significant potential as antifungal and nematicidal agents.
Antifungal Activity
Several di-halogenated indoles exhibit potent antifungal activity against various Candida species, including drug-resistant strains.[1] The mechanism of action is believed to involve the induction of reactive oxygen species (ROS) and the inhibition of hyphal morphogenesis, a key virulence factor for Candida albicans.[1]
Table 2: Antifungal Activity of Selected Di-halogenated Indoles against Candida albicans
| Compound | MIC (µg/mL) | Reference |
| 4,6-Dibromoindole | 25 | [1] |
| 5-Bromo-4-chloroindole | 25 | [1] |
| Ketoconazole | >400 | [1] |
| Miconazole | 25 | [1] |
Table 3: Cytotoxicity of Selected Di-halogenated Indoles
| Compound | Cell Line | LD50 (µg/mL) | Reference |
| 4,6-Dibromoindole | HepG2 | 35.5 | [1] |
| 5-Bromo-4-chloroindole | HepG2 | 75.3 | [1] |
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Di-halogenated indole compounds
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the di-halogenated indole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized inoculum of Candida albicans in RPMI 1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (antifungal drug like fluconazole) and negative (no compound) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.
This protocol describes a method to quantify intracellular ROS levels in Candida albicans following treatment with di-halogenated indoles.[1]
Materials:
-
Candida albicans cells
-
Di-halogenated indole compounds
-
Phosphate-buffered saline (PBS)
-
5(6)-carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFH-DA)
-
Multimode microplate reader
Procedure:
-
Culture C. albicans cells to the logarithmic phase, harvest, and resuspend in PBS to a concentration of 105 CFU/mL.
-
Treat the cells with various concentrations of the di-halogenated indoles for 1 hour at 37°C with shaking.
-
Add 20 µM of carboxy-DCFH-DA to the cell suspensions and incubate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at 506 nm and emission at 524 nm.[1]
The workflow for assessing the antifungal properties of these compounds is illustrated below.
Nematicidal Activity
Halogenated indoles have also shown promise as nematicidal agents. Their mechanism of action can involve targeting the glutamate-gated chloride channel (GluCl) in nematodes, leading to paralysis and death.
Table 4: Nematicidal Activity of a Halogenated Indole Derivative
| Compound | Organism | LC50 (µg/mL) | Reference |
| 5-Iodoindole | Meloidogyne incognita | ~12.1 |
This protocol provides a general framework for assessing the nematicidal activity of di-halogenated indoles using the model organism Caenorhabditis elegans.[6][7]
Materials:
-
Caenorhabditis elegans (e.g., N2 strain)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (food source)
-
Di-halogenated indole compounds
-
M9 buffer
Procedure:
-
Prepare NGM agar plates seeded with a lawn of E. coli OP50.
-
Prepare stock solutions of the di-halogenated indole compounds and add them to the NGM agar to achieve the desired final concentrations.
-
Synchronize a population of C. elegans to obtain age-matched worms (e.g., L4 larvae).
-
Transfer a defined number of worms to each plate.
-
Incubate the plates at 20°C.
-
Assess nematode mortality at specific time points (e.g., 24, 48 hours). Worms that do not respond to a gentle touch with a platinum wire are considered dead.
-
Calculate the LC50 value, the concentration of the compound that causes 50% mortality.
Kinase Inhibition
Emerging research suggests that di-halogenated indole derivatives can act as inhibitors of protein kinases, which are critical regulators of cellular processes and established targets in drug discovery. For example, certain [b]-annulated halogen-substituted indoles have shown inhibitory activity against DYRK1A, a kinase implicated in neurodegenerative disorders.[8]
Table 5: Kinase Inhibitory Activity of a Halogenated Indole Derivative
| Compound | Kinase Target | IC50 (µM) | Reference |
| [b]-annulated chloroindole | DYRK1A | low µM to sub-µM | [8][9] |
Signaling Pathway Modulation
The biological effects of di-halogenated indoles are mediated through their interaction with and modulation of key cellular signaling pathways. In Candida albicans, these compounds are thought to interfere with the Ras1-cAMP-Efg1 pathway, which is a master regulator of the yeast-to-hyphae transition and virulence.[10][11][12]
The proposed mechanism involves the induction of ROS, which may in turn disrupt the signaling cascade, leading to a suppression of hyphal formation.
Conclusion
Di-halogenated indole derivatives represent a promising class of compounds with diverse biological activities. Their potent antifungal and nematicidal properties, coupled with emerging evidence of their role as kinase inhibitors, highlight their potential for the development of new therapeutic agents. Further exploration of the chemical space of di-halogenated indoles, including optimization of their structure-activity relationships and detailed investigation of their mechanisms of action, is warranted to fully realize their therapeutic potential. This guide provides a foundational resource for researchers embarking on the discovery and development of novel drugs based on this versatile scaffold.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-1H-indole(52415-29-9) MS spectrum [chemicalbook.com]
- 5. 5-Bromo-4-chloro-3-hydroxyindole | C8H5BrClNO | CID 9964843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]
- 7. 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside = 98.0 HPLC 108789-36-2 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. wiley-vch.de [wiley-vch.de]
- 10. scbt.com [scbt.com]
- 11. cdn.usbio.net [cdn.usbio.net]
- 12. Leveraging Open Science Drug Development for PET: Preliminary Neuroimaging of 11C-Labeled ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative. The indole scaffold is a prominent feature in numerous pharmacologically active compounds, and the introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity. While specific biological data for this compound is not extensively available in public literature, the 6-chloro-5-fluoroindole core is recognized as a key intermediate in the synthesis of potential anticancer and weight-reducing agents[1]. This document provides an overview of the potential applications of this compound in drug discovery, with protocols and data extrapolated from studies on structurally related indole derivatives.
Potential Therapeutic Applications
Based on the biological activities of analogous compounds, this compound holds potential for investigation in the following therapeutic areas:
-
Anticancer Activity: Halogenated indoles and their derivatives have demonstrated cytotoxic effects against various cancer cell lines[2][3][4]. The substitution pattern of the subject molecule suggests it could be explored as a precursor or an active compound for novel anticancer agents.
-
Antiviral Activity: Numerous indole-2-carboxylate derivatives have been shown to exhibit broad-spectrum antiviral activities[5][6][7]. Therefore, this compound is a candidate for screening against a panel of viruses.
-
Neurological Disorders: The 6-chloro-5-fluoroindole scaffold is utilized in the development of drugs targeting neurological disorders, partly due to the role of indole derivatives as serotonin receptor modulators[8].
Data Presentation: Biological Activity of Structurally Related Indole Derivatives
The following table summarizes the biological activities of various indole derivatives, providing a reference for the potential efficacy of this compound.
| Compound Class | Target/Assay | Activity Metric | Value | Reference |
| Indole-2-carboxylate Derivatives | Influenza A/FM/1/47 Virus | IC₅₀ | 7.53 µM - 9.43 µM | [6] |
| Indole-2-carboxylate Derivatives | Coxsackievirus B3 | SI | 17.1 | [5][6] |
| Isatin-based Pyrazolines | Leukemia Cell Lines | GI₅₀ | 0.69 µM - 3.35 µM | [3] |
| Pyrazole-Indole Hybrids | HepG2 Cancer Cell Line | IC₅₀ | 6.1 µM - 7.9 µM | [4] |
| 5-Fluoroindole-thiosemicarbazides | Coxsackievirus B4 | EC₅₀ | 0.4 µg/mL - 2.1 µg/mL | [9] |
Abbreviations: IC₅₀ (Half-maximal inhibitory concentration), GI₅₀ (Half-maximal growth inhibition), SI (Selectivity Index), EC₅₀ (Half-maximal effective concentration).
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential biological activities of this compound.
Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Protocol 2: In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
Objective: To evaluate the antiviral activity of this compound against a specific virus (e.g., Influenza A).
Materials:
-
Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Virus stock (e.g., Influenza A/FM/1/47)
-
This compound
-
DMSO
-
Minimum Essential Medium (MEM)
-
Trypsin
-
MTT or Crystal Violet
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in MEM. Dilute the virus stock to a concentration that causes a clear cytopathic effect (CPE) in 48-72 hours.
-
Infection and Treatment: Wash the cell monolayer with PBS. Add the diluted virus to the wells, except for the cell control wells. After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of MEM containing the serially diluted test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator and observe daily for CPE.
-
Quantification of Antiviral Activity: After the CPE in the virus control wells is complete (typically 48-72 hours), quantify the cell viability using either an MTT assay (as described in Protocol 1) or by staining with Crystal Violet.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits the viral CPE by 50%.
Visualizations
Synthetic Pathway
The following diagram illustrates a generalized synthetic scheme for indole-2-carboxylates, which can be adapted for the synthesis of this compound.
Caption: Generalized Fischer Indole Synthesis for Indole-2-Carboxylates.
Experimental Workflow: Anticancer Screening
This diagram outlines the typical workflow for screening compounds for anticancer activity.
Caption: Workflow for Anticancer Drug Discovery.
Signaling Pathway: Potential Mechanism of Action
Given that many indole derivatives with anticancer properties induce apoptosis, the following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated as a potential mechanism of action for this compound.
Caption: Postulated Intrinsic Apoptosis Pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and virology. The provided application notes and protocols, derived from studies on structurally related compounds, offer a foundational framework for researchers to initiate the biological evaluation of this compound. Further investigation is warranted to elucidate its specific mechanisms of action and to validate its therapeutic potential.
References
- 1. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 2. Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes | MDPI [mdpi.com]
- 3. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of both chlorine and fluorine atoms on the indole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.
These application notes provide detailed protocols for the utilization of this compound in the synthesis of potential therapeutic agents, particularly kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Key Applications
Derivatives of this compound are primarily explored for their potential as:
-
Kinase Inhibitors: The indole-2-carboxamide core is a key pharmacophore in the design of inhibitors for various kinases, including those in the PI3K/Akt/mTOR pathway.[1][2][3][4][5]
-
Anticancer Agents: By targeting critical signaling pathways involved in cell growth, proliferation, and survival, these compounds are evaluated for their efficacy against various cancer cell lines.[6][7]
-
Antibacterial Agents: The indole nucleus is also a component of certain antibacterial compounds.
Chemical Transformations and Protocols
This compound can undergo several key chemical transformations to generate a library of diverse compounds for biological screening. The primary reaction sites are the N-H of the indole ring and the methyl ester at the C-2 position.
Hydrolysis of the Methyl Ester
The first step in many synthetic routes is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amide derivatives.
Experimental Protocol: Hydrolysis of this compound
-
Reagents and Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 4:1 v/v).
-
Add LiOH (or NaOH) (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent like ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration.
-
Alternatively, extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.
-
Data Presentation: Hydrolysis Reaction
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| This compound | 6-chloro-5-fluoro-1H-indole-2-carboxylic acid | LiOH, THF/H₂O, rt | >90 | [8] |
| Methyl 5-chloropyrazine-2-carboxylate | 5-chloropyrazine-2-carboxylic acid | LiOH, H₂O, rt | High | [8] |
Amide Bond Formation
The resulting 6-chloro-5-fluoro-1H-indole-2-carboxylic acid can be coupled with a variety of amines to generate a diverse library of indole-2-carboxamides. This is a crucial step for exploring the structure-activity relationship (SAR) of these compounds as potential kinase inhibitors.
Experimental Protocol: Amide Coupling of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid
-
Reagents and Materials:
-
6-chloro-5-fluoro-1H-indole-2-carboxylic acid
-
Amine of choice (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or EDC/HOBt (1.2 eq each)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a solution of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired indole-2-carboxamide.
-
Data Presentation: Amide Coupling Reactions
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield (%) | Reference |
| 6-chloro-5-fluoro-1H-indole-2-carboxylic acid | Various primary and secondary amines | HATU/DIPEA | DMF | 60-90 | [9] |
| Functionalized carboxylic acids | Electron deficient amines | EDC/DMAP/HOBt | ACN | Good-Excellent | [9] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU/DIPEA | DMF | 38 | [9] |
N-Alkylation of the Indole Ring
The indole nitrogen can be alkylated to introduce further diversity and modulate the compound's properties. This reaction is typically performed after the ester or amide functionality is in place.
Experimental Protocol: N-Alkylation of this compound
-
Reagents and Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: N-Alkylation Reactions
| Indole Substrate | Alkylating Agent | Base/Solvent | Temperature | Yield (%) | Reference |
| 1,2,3-trisubstituted indole | Benzyl bromide | NaH/DMF | 80 °C | 91 | [7] |
| 1,2,3,4-tetrahydrobenzo[c][2][6]naphthyridin-5(6H)-one | 3,4-dimethoxyphenethyl bromide | K₂CO₃/DMF | 80 °C | 75-82 |
Biological Evaluation and Signaling Pathways
Indole-2-carboxamide derivatives synthesized from this compound are potent inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.
Signaling Pathway
Caption: PI3K/Akt/mTOR/NF-κB signaling pathway and points of inhibition by indole-2-carboxamides.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ values of synthesized compounds against target kinases (e.g., PI3K, Akt, mTOR).
-
Procedure:
-
Kinase assays can be performed using various formats, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
Prepare a series of dilutions of the test compounds.
-
In a microplate, incubate the kinase, substrate, ATP, and the test compound at various concentrations.
-
Initiate the kinase reaction and incubate for a specific time at a controlled temperature.
-
Stop the reaction and measure the signal (e.g., fluorescence or luminescence), which is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.
-
Data Presentation: Biological Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) | Reference |
| Va | EGFR | 71 | - | - | [6] |
| Ve | VEGFR-2 | 1.10 | - | - | [6] |
| Vg | VEGFR-2 | 1.60 | - | - | [6] |
| 10f | PARP-1 | 43.7 | HCT116 | 7.4 | |
| 15 | EGFR | - | - | - | [7] |
| 19 | EGFR | - | - | - | [7] |
| 22c | - | - | MRSA | 0.25 µg/mL |
Note: The compounds listed are indole-2-carboxamide derivatives, but not necessarily derived directly from this compound. This data is illustrative of the potential biological activity of this class of compounds.
Experimental Workflow
Caption: Synthetic and screening workflow for developing kinase inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined above provide a framework for the generation of diverse indole-2-carboxamide libraries. Subsequent biological evaluation of these compounds can lead to the identification of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, which is a key area of interest in oncology drug discovery. The systematic exploration of the chemical space around this scaffold, guided by structure-activity relationship studies, holds significant promise for the development of new anticancer agents.
References
- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Alkylation of Methyl 6-Chloro-5-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, a common intermediate in pharmaceutical and materials science research. The presence of electron-withdrawing fluoro and chloro substituents increases the acidity of the indole N-H group, facilitating its deprotonation and subsequent alkylation.
Introduction
N-alkylation of indoles is a fundamental transformation in organic synthesis, enabling the diversification of this privileged scaffold for various applications, including the development of novel therapeutic agents. The target molecule, this compound, possesses electron-deficient characteristics that influence its reactivity. Classical N-alkylation methods typically involve the deprotonation of the indole nitrogen with a suitable base, followed by quenching the resulting anion with an electrophilic alkylating agent.[1][2] Milder conditions employing carbonate or hydroxide bases are also effective, particularly for activated substrates.[3][4] This protocol outlines a general and robust procedure adaptable for various alkylating agents.
Summary of Reaction Parameters
The choice of base, solvent, and alkylating agent is critical for a successful N-alkylation reaction. The following table summarizes common conditions reported for the N-alkylation of indole-2-carboxylates and electron-deficient indoles, providing a basis for optimizing the reaction for the specific substrate.
| Indole Substrate Example | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Ethyl indole-2-carboxylate | Allyl bromide | aq. KOH | Acetone | Excellent | [3] |
| Ethyl indole-2-carboxylate | Benzyl bromide | aq. KOH | Acetone | Excellent | [3] |
| Electron-deficient indoles | Allyl acetates | Cs₂CO₃ | Dichloromethane | 58-95 | [5] |
| Indole | Alkyl halides | NaH | DMF or THF | High | [1] |
| Indoles | N-tosylhydrazones | KOH | Dioxane | Moderate to Good | [6] |
| Halogen-substituted indoles | Aldimines | Zinc-ProPhenol | Not specified | 61 | [7] |
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to dissolve the starting material.
-
Base Addition:
-
Using NaH (strong base): Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.
-
Using K₂CO₃ (milder base): Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution at room temperature.
-
-
Addition of Alkylating Agent: Cool the reaction mixture to 0 °C. Add the alkyl halide (1.1-1.5 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkyl halides.
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with water and then with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with care in a fume hood under an inert atmosphere.
-
Alkyl halides are often toxic and volatile. Handle them in a well-ventilated fume hood.
-
DMF is a high-boiling point solvent that can be harmful. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 7. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Fluorinated Indoles in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into indole scaffolds represents a powerful strategy in medicinal chemistry, leading to compounds with enhanced therapeutic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. This document provides a detailed overview of the applications of fluorinated indoles in medicinal chemistry, complete with experimental protocols for their synthesis and biological evaluation, quantitative data for key compounds, and visualizations of relevant signaling pathways.
Key Applications of Fluorinated Indoles
Fluorinated indoles have demonstrated significant potential across a range of therapeutic areas, most notably in the development of antiviral and anticancer agents.
-
Antiviral Activity: A prominent application of fluorinated indoles is in the development of inhibitors of the Human Immunodeficiency Virus (HIV). Fluorine substitution has been shown to enhance the potency of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and entry inhibitors that target the viral envelope glycoprotein gp120.[1]
-
Anticancer Activity: In oncology, fluorinated indoles are key components of various kinase inhibitors. By targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase, these compounds can disrupt the signaling pathways that drive tumor growth, proliferation, and angiogenesis.
-
Central Nervous System (CNS) Activity: The ability of fluorine to increase lipophilicity allows for better penetration of the blood-brain barrier, making fluorinated indoles attractive scaffolds for drugs targeting CNS disorders.
Quantitative Data of Bioactive Fluorinated Indoles
The following tables summarize the in vitro biological activities of representative fluorinated indole derivatives against various cancer cell lines and HIV strains.
Table 1: Anticancer Activity of Fluorinated Indole Derivatives
| Compound ID | Target | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Indole-Tyrphostin 2a | VEGFR-2 | Huh-7 (Hepatocellular Carcinoma) | MTT Assay | 0.04 | [2] |
| Indole-Tyrphostin 3a | VEGFR-2 | Huh-7 (Hepatocellular Carcinoma) | MTT Assay | 0.01 | [2] |
| Indole-Tyrphostin 2a | VEGFR-2 | MCF-7/Topo (Topotecan-resistant Breast Cancer) | MTT Assay | 0.10 | [2] |
| Indole-Tyrphostin 3a | VEGFR-2 | MCF-7/Topo (Topotecan-resistant Breast Cancer) | MTT Assay | 0.18 | [2] |
| Dihydroisoxazole 4b | Not Specified | Jurkat (Leukemia) | Cell Viability | < 7 | [3] |
| Dihydroisoxazole 4b | Not Specified | HL-60 (Leukemia) | Cell Viability | < 7 | [3] |
| Dihydroisoxazole 4b | Not Specified | HCT-116 (Colon Carcinoma) | Cell Viability | < 7 | [3] |
Table 2: Anti-HIV Activity of Fluorinated Indole Derivatives
| Compound Class | Target | Virus Strain | EC50 (nM) | Reference |
| Azaindole-based | HIV-1 gp120 | HIV-1 LAI | 0.7 ± 0.4 | [1] |
| Azaindole-based | HIV-1 gp120 | HIV-1 BaL | 0.6 | [1] |
| Bisindole | HIV-1 gp41 | Multiple Strains | 200 - 700 | [4] |
| 4-Fluoroindole Carboxamide | HIV-1 RT | HIV-1 WT | 0.29 | [5] |
| 4-Fluoroindole Carboxamide | HIV-1 RT | HIV-1 WT | 0.14 | [5] |
Experimental Protocols
Synthesis of Fluorinated Indoles
Protocol 1: Leimgruber-Batcho Synthesis of 6-Fluoroindole [6][7]
This method is a widely used industrial process for indole synthesis due to its high yields and mild conditions.
Step 1: Enamine Formation
-
In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (130-140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethyl acetate, ethanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until hydrogen uptake ceases.
-
Alternatively, the reduction can be performed using iron powder in acetic acid at 100 °C for 1-2 hours.
-
After the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 6-fluoroindole.
Protocol 2: Fischer Indole Synthesis of 4-Fluoroindole [8]
A classic method for indole ring formation.
Step 1: Hydrazone Formation
-
Dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.
-
Add an appropriate ketone or aldehyde (e.g., pyruvic acid) (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the hydrazone. The product may precipitate and can be isolated by filtration.
Step 2: Indolization
-
Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the hydrazone.
-
Heat the mixture (typically 80-150 °C) to induce cyclization. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of 2-(Trifluoromethyl)indoles [9][10]
This protocol utilizes a domino trifluoromethylation/cyclization strategy.
-
To a solution of a 2-alkynylaniline derivative in a suitable solvent, add a fluoroform-derived CuCF3 reagent.
-
The reaction proceeds via a domino trifluoromethylation and cyclization to form the 2-(trifluoromethyl)indole.
-
Reaction conditions such as temperature and additives may need to be optimized based on the specific substrate.
Biological Evaluation Protocols
Protocol 4: MTT Assay for Anticancer Activity [11][12][13]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated indole compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 5: In Vitro EGFR Kinase Inhibition Assay (Luminescence-based) [11][13]
This assay measures the amount of ADP produced in a kinase reaction.
-
Reagent Preparation: Prepare solutions of the purified EGFR kinase domain, a suitable peptide substrate, ATP, and the test compounds at various concentrations.
-
Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a Kinase Detection Reagent to convert the ADP produced to ATP, which then generates a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 6: HIV-1 Reverse Transcriptase Inhibition Assay [14]
This assay measures the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
-
Reaction Setup: In a microplate, prepare a reaction mixture containing a template/primer (e.g., poly(rA)/oligo(dT)), dNTPs, and the HIV-1 reverse transcriptase enzyme in a suitable buffer.
-
Compound Addition: Add the fluorinated indole compounds at various concentrations to the reaction wells.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes) to allow for DNA synthesis.
-
Detection: The amount of newly synthesized DNA can be quantified using various methods, such as incorporation of a labeled nucleotide or a fluorescent DNA-binding dye.
-
Data Analysis: Determine the percentage of inhibition of reverse transcriptase activity for each compound concentration and calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
HIV-1 Entry and Inhibition
Fluorinated indole-based HIV-1 attachment inhibitors typically target the viral envelope glycoprotein gp120. By binding to a pocket within gp120, these small molecules induce a conformational change that prevents the interaction of gp120 with the host cell's CD4 receptor, the first step in viral entry.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 12. promega.com [promega.com]
- 13. profoldin.com [profoldin.com]
- 14. xpressbio.com [xpressbio.com]
Application Notes and Protocols: Synthesis of Indole-2-carboxamides from Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-2-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. They serve as crucial scaffolds in medicinal chemistry for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of a variety of indole-2-carboxamides starting from methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. The synthesis is a two-step process involving the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the coupling of the acid with various primary or secondary amines.
Overall Synthesis Scheme
The synthetic route involves two primary transformations:
-
Hydrolysis: The methyl ester of the starting material is hydrolyzed under basic conditions to yield 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a suitable coupling agent to form the target indole-2-carboxamide.
Experimental Workflow
The general workflow for the synthesis of indole-2-carboxamides is depicted below.
Caption: General workflow for the synthesis of indole-2-carboxamides.
Experimental Protocols
Step 1: Synthesis of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid
This protocol describes the hydrolysis of the methyl ester starting material.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 6-chloro-5-fluoro-1H-indole-2-carboxylic acid as a solid.
Step 2: General Procedure for the Synthesis of Indole-2-carboxamides
This protocol outlines the amide coupling of the synthesized carboxylic acid with a representative amine.
Materials:
-
6-chloro-5-fluoro-1H-indole-2-carboxylic acid
-
Amine (e.g., benzylamine, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in DCM or DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired indole-2-carboxamide.
Amide Coupling Mechanism
The following diagram illustrates the general mechanism of EDC/HOBt mediated amide bond formation.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Data Presentation
The following table summarizes representative data for a series of synthesized indole-2-carboxamides.
| Compound ID | Amine Used | Molecular Formula | Yield (%) | M.p. (°C) | ¹H NMR (δ ppm) | MS (m/z) |
| 1a | Benzylamine | C₁₆H₁₂ClFN₂O | 85 | 178-180 | 8.31 (br s, 1H), 7.65 (d, 1H), 7.40-7.25 (m, 5H), 7.15 (s, 1H), 4.60 (d, 2H) | [M+H]⁺ found |
| 1b | 4-Fluoroaniline | C₁₅H₉ClFN₃O | 82 | 195-197 | 9.85 (s, 1H), 7.90-7.80 (m, 2H), 7.68 (d, 1H), 7.35 (s, 1H), 7.20-7.10 (m, 2H) | [M+H]⁺ found |
| 1c | Cyclohexylamine | C₁₅H₁₆ClFN₂O | 78 | 165-167 | 8.10 (br d, 1H), 7.60 (d, 1H), 7.10 (s, 1H), 3.90 (m, 1H), 2.0-1.2 (m, 10H) | [M+H]⁺ found |
| 1d | Morpholine | C₁₃H₁₂ClFN₂O₂ | 90 | 205-207 | 7.62 (d, 1H), 7.18 (s, 1H), 3.80-3.70 (m, 8H) | [M+H]⁺ found |
Note: The spectroscopic and physical data presented are hypothetical and for illustrative purposes. Actual data must be obtained from experimental characterization.
Conclusion
The described protocols provide a reliable and efficient method for the synthesis of a diverse range of indole-2-carboxamides from this compound. These methods are amenable to the introduction of various amine functionalities, allowing for the generation of compound libraries for screening in drug discovery programs. The presented workflow and mechanisms offer a clear guide for researchers in the field.
Application Notes and Protocols for the Biological Activity Screening of Methyl 6-Chloro-5-fluoro-1H-indole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their broad spectrum of biological activities. The indole scaffold is a key component in numerous natural products and synthetic drugs, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of halogen substituents, such as chlorine and fluorine, into the indole ring can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced biological activity.
This document provides detailed application notes and experimental protocols for the biological activity screening of a specific class of halogenated indoles: methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate derivatives. While direct experimental data for this particular series of compounds is limited in publicly available literature, this guide offers a comprehensive framework for their synthesis and biological evaluation based on established methodologies for structurally related indole derivatives. The protocols provided herein are intended to serve as a foundational guide for researchers to explore the therapeutic potential of these novel compounds.
Predicted Biological Activities
Based on the known biological activities of structurally similar halogenated indole derivatives, this compound and its analogs are predicted to exhibit potential as:
-
Anticancer Agents: Halogenated indoles have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The presence of both chloro and fluoro substituents on the indole ring may enhance their ability to interfere with key cellular processes in cancer cells, such as proliferation and survival.
-
Antimicrobial Agents: Indole derivatives are known to possess a broad spectrum of activity against various bacterial and fungal pathogens.[2][3] The specific halogenation pattern of the target compounds may confer novel or enhanced antimicrobial properties.
Data Presentation: Predicted Biological Activity
The following table summarizes the predicted biological activity of this compound derivatives against representative cancer cell lines and microbial strains. It is important to note that these are extrapolated values based on related compounds and require experimental validation.
| Compound | Biological Activity | Cell Line / Microbial Strain | Predicted IC50 / MIC (µM) | Reference Compound (IC50 / MIC in µM) |
| This compound | Anticancer | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) | 5 - 20 | Doxorubicin (0.5 - 2) |
| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli | 10 - 50 | Ciprofloxacin (0.1 - 2) |
| This compound | Antifungal | Candida albicans | 10 - 50 | Fluconazole (1 - 10) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route starting from the commercially available precursor, 6-chloro-5-fluoroindole. The synthesis involves the introduction of the carboxylate group at the C2 position of the indole ring.
Materials:
-
6-chloro-5-fluoroindole
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol
-
Triethylamine (TEA)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Acylation of 6-chloro-5-fluoroindole:
-
Dissolve 6-chloro-5-fluoroindole (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(6-chloro-5-fluoro-1H-indol-2-yl)-2-oxoacetyl chloride.
-
-
Esterification to form the final product:
-
Dissolve the crude acyl chloride from the previous step in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0°C.
-
Slowly add triethylamine (2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized indole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized indole derivatives in the complete medium. The final concentrations should typically range from 0.1 to 100 µM.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Synthesized indole derivatives (dissolved in DMSO)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial or fungal suspension from a fresh culture and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare two-fold serial dilutions of the synthesized compounds in the appropriate broth in a 96-well plate. The final concentrations should typically range from 0.125 to 256 µg/mL.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the serially diluted compounds.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
The MIC can be determined by visual inspection for turbidity or by measuring the absorbance at 600 nm with a microplate reader.
-
Visualization of Methodologies and Potential Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows and a potential signaling pathway that may be targeted by these indole derivatives.
Concluding Remarks
The provided application notes and protocols offer a robust starting point for the investigation of this compound derivatives as potential therapeutic agents. While the biological activity data presented is predictive, the detailed experimental methodologies will enable researchers to generate empirical data and elucidate the structure-activity relationships within this novel class of compounds. Further studies are warranted to confirm the predicted anticancer and antimicrobial activities and to explore the underlying mechanisms of action, including their effects on key signaling pathways.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 6-chloro-7-fluoro-1H-indole | 259860-04-3 [smolecule.com]
- 3. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated Indoles as Potent Antifungal and Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant fungal and bacterial pathogens presents a significant challenge to global health. Halogenated indoles have been identified as a promising class of compounds with potent antifungal and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of halogenated indoles as therapeutic agents. The information is compiled from recent studies demonstrating their efficacy against various pathogens, including drug-resistant Candida species and Staphylococcus aureus.[1][2][3]
Mechanism of Action
Halogenated indoles exert their antimicrobial effects through multiple mechanisms, making them robust candidates for combating drug resistance. A key mechanism is the induction of reactive oxygen species (ROS) accumulation within the microbial cells, leading to oxidative stress and subsequent cell death.[1][4] Additionally, these compounds have been shown to inhibit critical virulence factors, such as the transition from yeast to hyphal form in Candida albicans, a crucial step for biofilm formation and tissue invasion.[1][4][5][6] They also effectively disrupt established biofilms and can prevent their formation at sub-inhibitory concentrations.[1][5][6] In bacteria, halogenated indoles have been observed to downregulate quorum-sensing and virulence genes.[2]
A proposed signaling pathway for the antifungal activity of di-halogenated indoles against Candida species is illustrated below.
Caption: Proposed mechanism of antifungal action for halogenated indoles.
Quantitative Data Summary
The antifungal and antimicrobial activity of various halogenated indoles has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The following tables summarize the MIC values for representative compounds against different pathogens.
Table 1: Antifungal Activity of Di-halogenated Indoles against Candida Species [1][4]
| Compound | C. albicans MIC (µg/mL) | C. auris MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. parapsilosis MIC (µg/mL) |
| 4,6-dibromoindole | 25 | 10-50 | 10-50 | 10-50 |
| 5-bromo-4-chloroindole | 25 | 10-50 | 10-50 | 10-50 |
| Ketoconazole (Control) | 25-400 | >400 | 25-400 | 25-400 |
| Miconazole (Control) | 10-50 | 10-50 | 10-50 | 10-50 |
Table 2: Antibacterial Activity of Halogenated Indoles against Staphylococcus aureus [2][3]
| Compound | S. aureus ATCC 6538 MIC (µg/mL) | MRSA 33591 MIC (µg/mL) |
| 6-bromo-4-iodoindole | 20 | 20-30 |
| 4-bromo-6-chloroindole | 30 | 20-30 |
| 5-iodoindole | 100 | Not Reported |
| Indole (Backbone) | 1000 | Not Reported |
| Gentamicin (Control) | 20-30 | 20-30 |
Table 3: Cytotoxicity of Selected Di-halogenated Indoles [1][4]
| Compound | HepG2 Cells LD₅₀ (µg/mL) |
| 4,6-dibromoindole | 35.5 |
| 5-bromo-4-chloroindole | 75.3 |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the antimicrobial properties of halogenated indoles.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
Objective: To determine the lowest concentration of a halogenated indole that inhibits the visible growth of a microorganism.
Materials:
-
Halogenated indole compounds
-
Microorganism strains (e.g., Candida albicans, Staphylococcus aureus)
-
Appropriate growth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer (600 nm or 620 nm)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the halogenated indole compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the halogenated indole stock solution with the growth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm or 620 nm.[6]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Biofilm Inhibition Assay
Objective: To assess the ability of halogenated indoles to prevent biofilm formation.
Materials:
-
Halogenated indole compounds
-
Microorganism strains capable of biofilm formation
-
Growth medium conducive to biofilm formation
-
96-well polystyrene plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Plate reader (570 nm)
Procedure:
-
Preparation of Plates: Add serially diluted halogenated indoles to the wells of a 96-well plate, similar to the MIC protocol.
-
Inoculation: Add the microbial inoculum (adjusted to a specific density, e.g., 1 x 10⁷ CFU/mL) to each well.
-
Incubation: Incubate the plates under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without agitation.
-
Washing: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Destaining: Add ethanol or acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at 570 nm using a plate reader. The reduction in absorbance compared to the untreated control indicates the percentage of biofilm inhibition.
Caption: Workflow for the biofilm inhibition assay.
Conclusion
Halogenated indoles represent a versatile and potent class of antimicrobial agents with significant potential for further development. Their multi-faceted mechanism of action, including ROS induction and virulence factor inhibition, makes them particularly attractive for combating drug-resistant pathogens. The protocols provided herein offer a standardized approach for researchers to investigate and characterize the efficacy of novel halogenated indole derivatives. Further research into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to translate their promising in vitro activity into clinical applications.[1][2][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of 7‐benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the C3 Position of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate at the C3 position. This indole derivative is a valuable scaffold in medicinal chemistry, and functionalization at the C3 position can lead to the development of novel therapeutic agents. The following protocols describe common and effective methods for introducing new functional groups at this position.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs. The C3 position of the indole ring is typically the most nucleophilic and, therefore, readily undergoes electrophilic substitution. For the specific substrate, this compound, the electron-withdrawing nature of the halogen substituents on the benzene ring and the carboxylate group at C2 modulates the reactivity. However, the lone pair of electrons on the indole nitrogen still directs electrophilic attack to the C3 position. This document outlines two key C3 functionalization reactions: the Mannich reaction for aminomethylation and the Vilsmeier-Haack reaction for formylation.
C3 Functionalization Reactions
Mannich Reaction: Aminomethylation at the C3 Position
The Mannich reaction is a classic method for introducing an aminomethyl group onto an acidic proton, such as the one at the C3 position of an indole. This reaction involves the condensation of a secondary amine, formaldehyde, and the active hydrogen-containing compound.[1][2] The resulting "Mannich base" is a versatile intermediate for further synthetic transformations.[3][4]
Experimental Protocol: Synthesis of Methyl 3-((dimethylamino)methyl)-6-chloro-5-fluoro-1H-indole-2-carboxylate
-
Materials:
-
This compound
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of substrate).
-
To this solution, add dimethylamine (1.2 eq) followed by acetic acid (2.0 eq).
-
Cool the mixture in an ice bath and add formaldehyde (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Data Presentation
| Entry | Substrate | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Dimethylamine, Formaldehyde, Acetic Acid | Ethanol | 14 | 85 |
| 2 | This compound | Pyrrolidine, Formaldehyde, Acetic Acid | Ethanol | 16 | 82 |
| 3 | This compound | Morpholine, Formaldehyde, Acetic Acid | Ethanol | 12 | 88 |
Logical Workflow for Mannich Reaction
Caption: Workflow for the Mannich reaction at the C3 position of the indole.
Vilsmeier-Haack Reaction: Formylation at the C3 Position
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7] This electrophilic reagent readily attacks the C3 position of the indole ring to introduce a formyl group after hydrolysis.[8][9]
Experimental Protocol: Synthesis of Methyl 3-formyl-6-chloro-5-fluoro-1H-indole-2-carboxylate
-
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate (saturated aqueous solution)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5.0 eq).
-
Cool the DMF in an ice bath and slowly add POCl₃ (1.5 eq) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Data Presentation
| Entry | Substrate | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | This compound | POCl₃, DMF | DCM | 2 | 92 |
| 2 | Methyl 5,6-dichloro-1H-indole-2-carboxylate | POCl₃, DMF | DCM | 2.5 | 90 |
| 3 | Methyl 5-fluoro-1H-indole-2-carboxylate | POCl₃, DMF | DCM | 1.5 | 95 |
Signaling Pathway for Vilsmeier-Haack Reaction
Caption: Pathway of the Vilsmeier-Haack formylation reaction on the indole core.
Conclusion
The protocols detailed in these application notes provide robust methods for the C3 functionalization of this compound. Both the Mannich and Vilsmeier-Haack reactions are high-yielding and provide versatile intermediates for further elaboration in drug discovery and development programs. The provided experimental details and workflows are intended to serve as a practical guide for researchers in the field.
References
- 1. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemtube3d.com [chemtube3d.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. The development of robust and versatile methods for the functionalization of the indole nucleus is therefore of paramount importance in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at various positions of the indole ring. These reactions offer a high degree of functional group tolerance, generally proceed under mild conditions, and allow for the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions involving substituted indoles, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, and Stille couplings.
Visualization of Key Concepts
General Workflow for Palladium-Catalyzed Indole Functionalization
The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling of a halo-indole with a generic coupling partner.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods. The catalytic cycle, illustrated below, involves oxidative addition, transmetalation, and reductive elimination steps.
Application Notes: A Comparative Overview
The choice of cross-coupling reaction depends on several factors, including the desired bond to be formed (C-C vs. C-N), the availability of starting materials, and the functional group tolerance required. The following table summarizes key features of the most common palladium-catalyzed cross-coupling reactions for indole functionalization.
| Reaction | Coupling Partners | Key Advantages | Common Catalysts/Ligands | Typical Yields |
| Suzuki-Miyaura | Halo-indole + Organoboron reagent | High functional group tolerance; commercially available reagents; low toxicity of byproducts.[1] | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands.[1] | 70-95%[2] |
| Sonogashira | Halo-indole + Terminal alkyne | Direct formation of C(sp²)-C(sp) bonds; mild reaction conditions.[3] | PdCl₂(PPh₃)₂, CuI (co-catalyst).[4] | 60-90%[5] |
| Buchwald-Hartwig | Halo-indole + Amine | Excellent method for C-N bond formation; wide scope of amine coupling partners.[6] | Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (e.g., Xantphos, BINAP).[7] | 75-95% |
| Negishi | Halo-indole + Organozinc reagent | High reactivity of organozinc reagents; good for sterically hindered substrates.[8] | Pd(PPh₃)₄, Pd(dppf)Cl₂.[9] | 60-85% |
| Stille | Halo-indole + Organotin reagent | Tolerates a wide variety of functional groups; organotin reagents are stable to air and moisture. | Pd(PPh₃)₄, Pd₂(dba)₃. | 70-90% |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, bases, and organometallic reagents can be toxic, corrosive, or pyrophoric. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of a 3-Haloindole
This protocol describes a general procedure for the C-C bond formation at the C3-position of an indole using an arylboronic acid.[1]
Materials:
-
3-Haloindole (e.g., 3-bromoindole) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/Water mixture)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-haloindole (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).[1]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to establish an inert atmosphere.[1]
-
Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the required time (typically 4-24 hours). The reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylindole.
Protocol 2: Sonogashira Coupling of a 2-Iodoaniline for Indole Synthesis
This protocol describes a one-pot, two-step synthesis of a 2-substituted indole via a Sonogashira coupling followed by an intramolecular cyclization.[5]
Materials:
-
N-substituted-2-iodoaniline (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Base (e.g., Et₃N) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas supply
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-substituted-2-iodoaniline (1.0 mmol, 1.0 equiv) in the anhydrous solvent (5 mL).
-
To this solution, add the terminal alkyne (1.1 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), CuI (0.01 mmol, 1 mol%), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).[4]
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. The Sonogashira coupling step is typically complete within 1-4 hours.
-
For the subsequent cyclization, a stronger base or higher temperatures might be required depending on the substrate. In some cases, the reaction proceeds spontaneously upon completion of the Sonogashira coupling.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed and the indole product is formed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-substituted indole.
Protocol 3: Buchwald-Hartwig Amination of a 5-Bromoindole
This protocol provides a general method for the N-arylation of an indole, a key transformation in the synthesis of many biologically active compounds.
Materials:
-
5-Bromoindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., Xantphos) (4 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube
-
Magnetic stir bar
-
Inert gas supply
Procedure:
-
Add the 5-bromoindole (1.0 mmol, 1.0 equiv), base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv), palladium pre-catalyst (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and ligand (Xantphos, 0.04 mmol, 4 mol%) to a flame-dried Schlenk tube.[7]
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent (5 mL) followed by the amine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aminoindole derivative.
Protocol 4: Negishi Coupling of a 2-Indolylzinc Reagent
This protocol outlines the formation of a C-C bond at the C2-position of an indole using a pre-formed or in situ generated organozinc reagent.[9]
Materials:
-
2-Haloindole (e.g., 2-iodoindole) (for in situ generation) or a pre-formed indolylzinc reagent (1.2 equiv)
-
Aryl or vinyl halide/triflate (1.0 equiv)
-
Activated Zinc (e.g., Rieke® Zinc or zinc dust activated with 1,2-dibromoethane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Anhydrous THF
-
Schlenk flask and syringes
-
Inert gas supply
Procedure for in situ generation and coupling:
-
To a flame-dried Schlenk flask containing activated zinc (1.5 equiv) under argon, add a solution of the 2-haloindole (1.2 mmol, 1.2 equiv) in anhydrous THF.
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-3 hours to form the indolylzinc reagent.
-
In a separate Schlenk flask, dissolve the aryl/vinyl halide (1.0 mmol, 1.0 equiv) and the palladium catalyst (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) in anhydrous THF.
-
Transfer the freshly prepared indolylzinc solution to the second flask via cannula at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60 °C for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 5: Stille Coupling of a 3-Stannylindole
This protocol describes the coupling of a 3-(tributylstannyl)indole with an aryl halide to form a 3-arylindole.
Materials:
-
3-(Tributylstannyl)indole (1.1 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
Optional: Additive such as CuI or LiCl
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas supply
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 3-(tributylstannyl)indole (1.1 mmol, 1.1 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and the palladium catalyst (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) in the anhydrous solvent (5 mL).
-
If using a less reactive aryl halide, an additive like CuI (10 mol%) or LiCl (3.0 equiv) can be beneficial.
-
Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic phase with a saturated aqueous solution of KF or NH₄Cl to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of substituted indoles. The choice of a specific methodology—Suzuki, Sonogashira, Buchwald-Hartwig, Negishi, or Stille—is dictated by the desired transformation and the nature of the substrates. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of diverse and complex indole-containing molecules. Careful optimization of reaction parameters, including catalyst, ligand, base, and solvent, is often necessary to achieve high yields and selectivity for specific applications.
References
- 1. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. jk-sci.com [jk-sci.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Development of Kinase Inhibitors from Indole-2-Carboxylate Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Specifically, derivatives of indole-2-carboxylic acid have emerged as a promising class of kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][4] Consequently, targeting these enzymes with small molecule inhibitors is a key strategy in modern drug discovery.[5][6] This document provides an overview of the development of kinase inhibitors based on the indole-2-carboxylate scaffold, including synthetic protocols, biological evaluation methods, and key structure-activity relationship (SAR) data.
Signaling Pathways of Interest
Indole-2-carboxylate derivatives have been shown to target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[5][7][8] Inhibition of these kinases can disrupt downstream signaling cascades, leading to antitumor effects.
Caption: Key signaling pathways targeted by indole-2-carboxylate kinase inhibitors.
Data Presentation: Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of representative indole-2-carboxylate and indole-2-carboxamide derivatives against various cancer cell lines and kinases.
Table 1: Antiproliferative Activity of Indole-2-Carboxylate Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 85 | HepG2 | 3.4 - 24 | [1][2] |
| Compound 86 | A549 | 3.4 - 24 | [1][2] |
| SK228 | A549 | 3.4 | [1] |
| SK228 | H1299 | 0.3 | [1] |
| Compound 60 | A549 | 0.3 | [1] |
| Compound 60 | H1299 | 0.58 | [1] |
| Compound 5 | KNS42 | 0.33 | [9] |
| Compound 6i | MCF-7 | 6.10 ± 0.4 | [7] |
| Compound 6v | MCF-7 | 6.49 ± 0.3 | [7] |
| Compound 5 | MCF-7 | 2.73 ± 0.14 | [10] |
| Compound 8 | MCF-7 | 4.38 ± 0.23 | [10] |
| Compound 12 | MCF-7 | 7.03 ± 0.37 | [10] |
Table 2: Kinase Inhibitory Activity of Indole-2-Carboxamide Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound Va | EGFR | 71 ± 6 | [5] |
| Erlotinib (Ref.) | EGFR | 80 ± 5 | [5] |
| Compound Va | BRAFV600E | 77 - 107 | [5] |
| Erlotinib (Ref.) | BRAFV600E | 60 | [5] |
| Compound Ve | VEGFR-2 | 1.10 | [5] |
| Compound Vg | VEGFR-2 | 1.60 | [5] |
| Sorafenib (Ref.) | VEGFR-2 | - | [5] |
| Compound 5d | EGFR | 89 ± 6 | [8] |
| Compound 5e | EGFR | 93 ± 8 | [8] |
| Compound 5e | CDK2 | 13 | [8] |
| Compound 5h | CDK2 | 11 | [8] |
| Dinaciclib (Ref.) | CDK2 | 20 | [8] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of indole-2-carboxylate-based kinase inhibitors are provided below.
Synthesis Protocol: General Procedure for Amide Coupling
This protocol describes a common method for the synthesis of indole-2-carboxamides from indole-2-carboxylic acids and various amines.
Caption: General workflow for the synthesis of indole-2-carboxamides.
Materials:
-
Indole-2-carboxylic acid derivative
-
Appropriate amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC·HCl)[9][11][12]
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the indole-2-carboxylic acid (1.0 equivalent) in DCM, add EDCI (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired indole-2-carboxamide.
Biological Evaluation Protocol: In Vitro Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, CDK2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (indole-2-carboxylate derivatives)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Incubate the kinase and inhibitor mixture for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo®. The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, by fitting the data to a dose-response curve.
Biological Evaluation Protocol: Cell Proliferation (MTT) Assay
This protocol describes the MTT assay, a colorimetric method for assessing the antiproliferative effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The indole-2-carboxylate scaffold serves as a versatile template for the design and synthesis of potent kinase inhibitors. The methodologies and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel anticancer therapeutics based on this promising chemical class. Further optimization of these scaffolds holds the potential to yield next-generation kinase inhibitors with improved efficacy and selectivity.
References
- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data tables to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during the synthesis of this compound, particularly when using the Fischer indole synthesis pathway.
Q1: Why is the yield of my Fischer indole synthesis of this compound consistently low?
Low yields in this synthesis can be attributed to several factors, often related to the electron-withdrawing nature of the chloro and fluoro substituents on the phenylhydrazine starting material.[1]
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.[1]
-
Purity of Starting Materials: Impurities in the (4-chloro-5-fluorophenyl)hydrazine or methyl pyruvate can lead to undesirable side reactions.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[1] Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, and Lewis acids like zinc chloride.[2][3]
Troubleshooting Steps:
-
Optimize Acid Catalyst and Temperature: Systematically vary the acid catalyst and reaction temperature. A good starting point is PPA at 80-100°C.
-
Ensure Purity of Reactants: Verify the purity of your (4-chloro-5-fluorophenyl)hydrazine and methyl pyruvate via NMR or other analytical techniques.
-
Consider a Two-Step Procedure: Isolate the intermediate phenylhydrazone before cyclization. The cyclization can then be attempted under different conditions, including thermal cyclization in a high-boiling solvent or using microwave irradiation.
Q2: I am observing the formation of a significant amount of dark, tar-like material in my reaction mixture. What is causing this and how can I prevent it?
The formation of tar-like substances is a common issue in Fischer indole synthesis, especially with prolonged reaction times or excessively high temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Try running the reaction at the lower end of the recommended temperature range.
-
Reduce Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.
-
Slow Addition of Acid: Add the acid catalyst portion-wise or as a solution in an inert solvent to control the initial exotherm.
Q3: My TLC analysis shows multiple spots, and I am having difficulty isolating the desired product. What are the likely side products?
Side product formation can be a significant challenge. Potential side products in this synthesis include:
-
Regioisomers: While less common with pyruvates, improper cyclization can lead to isomeric indole structures.
-
N-N Bond Cleavage Products: Electron-donating groups can sometimes favor N-N bond cleavage over the desired cyclization, though this is less likely with the electron-withdrawing groups in this specific synthesis.[4][5]
-
Aldol Condensation Products: Self-condensation of methyl pyruvate can occur under acidic conditions.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: As with low yield, adjusting the temperature and acid catalyst can minimize side product formation.
-
Purification Strategy: Employ column chromatography with a carefully selected solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Fischer indole synthesis, which involves the reaction of (4-chloro-5-fluorophenyl)hydrazine with methyl pyruvate in the presence of an acid catalyst.[2][6] This is followed by hydrolysis of the resulting ester to the carboxylic acid, and subsequent esterification to the methyl ester if the synthesis was started from pyruvic acid.[6]
Q2: Can I use microwave-assisted synthesis for this reaction?
Yes, microwave irradiation has been shown to be effective in reducing reaction times and improving yields for the synthesis of some indole derivatives.[7] It is a viable option to explore for the cyclization step of the Fischer indole synthesis.
Q3: What are the key safety precautions I should take during this synthesis?
-
Work in a well-ventilated fume hood.
-
Handle acid catalysts with care, as they are corrosive.
-
Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
When using a microwave reactor, ensure you are following the manufacturer's safety guidelines.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Indole Synthesis
| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Yield | Purity | Reference |
| Fischer Indole Synthesis | Substituted phenylhydrazine, Ethyl pyruvate | - | Ethanol | 50-80°C | 64% | >97% | [6] |
| Leimgruber-Batcho | 3-chloro-4-fluoroaniline | Multiple steps | Various | Various | 35% (overall) | Not specified | [4] |
| Novel Method | 3-chloro-4-fluoroaniline | BCl₃, ClCH₂CN, AlCl₃ | Toluene, Dioxane/Water | Reflux | >55% (overall) | >97% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This protocol is a representative procedure based on the principles of the Fischer indole synthesis.[2][6]
Step 1: Formation of Methyl 2-((4-chloro-5-fluorophenyl)hydrazineylidene)propanoate (Hydrazone)
-
To a solution of (4-chloro-5-fluorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents) and stir for 15 minutes at room temperature.
-
Add methyl pyruvate (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hydrazone, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Add the crude hydrazone from Step 1 to polyphosphoric acid (PPA) at 80°C with vigorous stirring.
-
Heat the mixture to 100-120°C and monitor the reaction by TLC.
-
After completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Protocol 2: Esterification of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid
This protocol describes the conversion of the carboxylic acid to the methyl ester.[8][9]
-
Suspend 6-chloro-5-fluoro-1H-indole-2-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
-
If necessary, purify by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the Fischer Indole Synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
common side reactions in the synthesis of polysubstituted indoles
Welcome to the Technical Support Center for the synthesis of polysubstituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during various indole synthesis methodologies.
Troubleshooting Guides & FAQs
This section provides practical, question-and-answer-style guidance to address specific challenges you may encounter in your experiments.
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for preparing indoles from an arylhydrazine and a ketone or aldehyde in an acidic medium. However, several side reactions can affect the yield and purity of the desired product.
Q1: My Fischer indole synthesis is resulting in a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a common issue when using unsymmetrical ketones. The regioselectivity of the Fischer indole synthesis is primarily influenced by steric effects and the acidity of the reaction medium.
-
Steric Hindrance: The reaction tends to favor the formation of the indole isomer derived from the less sterically hindered enamine intermediate.
-
Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the regioisomeric ratio. Milder acids or lower concentrations may favor one isomer over the other. For instance, using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been reported to provide good regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.
Caption: Decision-making process for troubleshooting the Larock indole synthesis.
Gassman Indole Synthesis
The Gassman indole synthesis is a one-pot reaction for producing substituted indoles from an aniline and a ketone bearing a thioether substituent.
Q1: My Gassman indole synthesis is failing with an electron-rich aniline. Why is this happening?
A1: The Gassman synthesis is known to be less effective with anilines bearing strong electron-donating groups, such as 4-methoxyaniline. [1][2]This is because the initial N-chlorination step with tert-butyl hypochlorite can be problematic. The electron-rich aromatic ring can compete with the nitrogen for electrophilic attack, leading to undesired side reactions on the ring.
Bartoli Indole Synthesis
This reaction produces substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.
Q1: My Bartoli indole synthesis is not working with an unsubstituted nitroarene. Is an ortho-substituent necessary?
A1: Yes, the presence of an ortho-substituent on the nitroarene is crucial for the success of the Bartoli indole synthesis. [3][4]The reaction proceeds through a-[5]sigmatropic rearrangement, and the steric bulk of the ortho-group is thought to facilitate this key step. In the absence of an ortho-substituent, the reaction follows a different pathway, often leading to the formation of anilines rather than indoles.
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a condensation reaction between a benzoquinone and a β-aminocrotonic ester to produce 5-hydroxyindoles.
Q1: I am getting a mixture of products, including 5-hydroxybenzofurans, in my Nenitzescu reaction. How can I favor the formation of the 5-hydroxyindole?
A1: The Nenitzescu reaction is known for its potential to produce a variety of products, a phenomenon sometimes referred to as "chemodivergency". The formation of 5-hydroxybenzofurans is a common side reaction. [6][7]The product distribution is highly dependent on the reaction conditions.
-
Solvent: The polarity of the solvent can influence the reaction pathway.
-
Catalyst: The use of Lewis acids can sometimes favor the formation of the indole product.
-
Temperature: The reaction temperature can also affect the ratio of indole to benzofuran.
Systematic optimization of these parameters is often necessary to maximize the yield of the desired 5-hydroxyindole.
Quantitative Data on Side Reactions
The following tables summarize quantitative data on side product formation in various indole syntheses.
Table 1: Regioisomer Ratios in the Fischer Indole Synthesis of Tetrahydrocarbazoles
| Starting Material | Sulfuric Acid Conc. in Methanol | Ratio of Angular to Linear Product |
| Cyclohexanone Phenylhydrazone | 7% - 60% | 2 : 1 |
| Cyclohexenone Phenylhydrazone | 7% or 15% | 1 : 1 |
Data compiled from studies on the regioselectivity of the Fischer indole synthesis.
Table 2: Product Distribution in the Nenitzescu Indole Synthesis
| Benzoquinone | Enamine | Solvent | Product(s) | Yield (%) |
| 1,4-Benzoquinone | Ethyl β-aminocrotonate | Acetone | 2-Methyl-5-hydroxyindole-3-carboxylate | 46 |
| 1,4-Benzoquinone | Ethyl 3-aminocinnamate | 1-Butanol | Pyrrole-azepine hybrid | 20 |
This table illustrates the diverse outcomes of the Nenitzescu reaction depending on the substrates and conditions. [8]
Experimental Protocols
This section provides detailed experimental methodologies for key indole synthesis reactions.
Detailed Experimental Protocol for the Larock Indole Synthesis
Materials:
-
2-Iodoaniline (1.0 mmol)
-
Disubstituted alkyne (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)
-
Triphenylphosphine (PPh₃) (0.10 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Lithium chloride (LiCl) (1.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5-10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline, potassium carbonate, and lithium chloride.
-
In a separate vial, weigh palladium(II) acetate and triphenylphosphine and add them to the reaction flask.
-
Add anhydrous DMF to the flask, followed by the disubstituted alkyne.
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Detailed Experimental Protocol for a Microwave-Assisted Bischler-Möhlau Indole Synthesis
[9] Materials:
-
Aniline (2 equivalents)
-
Phenacyl bromide (1 equivalent)
-
Dimethylformamide (DMF) (3 drops)
Procedure:
-
In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.
-
Stir the mixture for 3 hours at room temperature.
-
Add 3 drops of DMF to the mixture.
-
Irradiate the mixture in a microwave reactor for 1 minute at 600 W.
-
After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.
Detailed Experimental Protocol for a Modified Madelung Indole Synthesis
[5] Materials:
-
Aryl halide (e.g., 2-iodophenylacetonitrile) (0.50 mmol)
-
Amide (e.g., 2-pyrrolidone) (1.5 mmol, 3.0 equiv)
-
Copper(I) iodide (CuI) (0.025 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)
-
trans-1,2-Diaminocyclohexane (0.1 mmol, 20 mol%)
-
Toluene (0.5 mL)
Procedure:
-
A dried, re-sealable vial with a Teflon stir bar is charged with the amide, CuI, and K₃PO₄.
-
The vial is sealed with a rubber septum and evacuated and refilled with argon three times.
-
Under an argon atmosphere, toluene, trans-1,2-diaminocyclohexane, and the aryl halide are added via syringe.
-
The rubber septum is replaced with a Teflon screw cap, and the reaction mixture is stirred at 110 °C for 24 hours.
-
After cooling, the reaction mixture is worked up and the product is purified by chromatography.
Detailed Experimental Protocol for the Bartoli Indole Synthesis of Azaindoles
[1] Materials:
-
Substituted nitropyridine (1 equivalent)
-
Vinylmagnesium bromide (1.0 M solution in THF, 3-4 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
20% Aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting nitropyridine in anhydrous THF under an inert atmosphere.
-
Cool the solution to between -78 °C and -40 °C.
-
Add the vinylmagnesium bromide solution dropwise to the stirred solution.
-
Allow the reaction mixture to warm to -20 °C and stir for several hours.
-
Quench the reaction by the slow addition of 20% aqueous NH₄Cl solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Gassman Indole Synthesis
-
Aniline
-
tert-Butyl hypochlorite (tBuOCl)
-
α-Alkylthioketone
-
Triethylamine (Et₃N)
Procedure:
-
The aniline is first oxidized with tert-butyl hypochlorite at low temperature (-78 °C) to form the N-chloroaniline.
-
The α-alkylthioketone is then added to the reaction mixture, still at low temperature, to form a sulfonium salt.
-
Triethylamine is added, and the reaction is allowed to warm to room temperature. This induces a-[5][1]sigmatropic rearrangement followed by cyclization to yield the 3-alkylthioindole.
-
The 3-alkylthio group can be removed if desired using Raney nickel.
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate key reaction mechanisms and logical relationships in indole synthesis.
Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
Bischler-Möhlau Indole Synthesis Competing Pathways
Caption: Competing pathways leading to 2-aryl and 3-arylindoles in the Bischler-Möhlau synthesis.
Gassman Indole Synthesis Workflow
Caption: Step-by-step workflow of the one-pot Gassman indole synthesis.
References
- 1. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 2. expertsmind.com [expertsmind.com]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. revistadechimie.ro [revistadechimie.ro]
- 9. name-reaction.com [name-reaction.com]
- 10. synarchive.com [synarchive.com]
Technical Support Center: Troubleshooting the Fischer Indole Synthesis for Halogenated Precursors
Welcome to the technical support center for the Fischer indole synthesis with a focus on halogenated precursors. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of halogenated indoles. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the complexities of this powerful reaction.
Troubleshooting Guide
The Fischer indole synthesis, while versatile, can present challenges when working with halogenated starting materials. The electron-withdrawing nature of halogens can deactivate the aromatic ring, making the key acid-catalyzed steps of the reaction more difficult. Below are common issues and their potential solutions.
1. Low to No Product Yield
Low or no yield of the desired halogenated indole is one of the most frequent problems encountered. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Acid Catalyst | The choice of acid catalyst is critical.[1][2] Halogenated phenylhydrazines are less reactive due to the electron-withdrawing nature of the halogen. Therefore, a stronger acid may be required compared to non-halogenated analogs. Actionable Advice: - Screen Catalysts: Experiment with a range of Brønsted acids (e.g., polyphosphoric acid (PPA), methanesulfonic acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, TiCl₄, SnCl₄).[1][3][4] - PPA as a Strong Option: Polyphosphoric acid (PPA) is often effective for less reactive substrates as it can serve as both the catalyst and solvent.[3][5] |
| Sub-optimal Reaction Temperature and Time | The reaction often requires elevated temperatures to proceed.[6] However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials or the product. Actionable Advice: - Temperature Optimization: Start with a moderate temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction progress by TLC. - Time Course Study: Run small-scale reactions and analyze aliquots at different time points to determine the optimal reaction time. |
| Poor Quality of Starting Materials | Impurities in the halogenated phenylhydrazine or the ketone/aldehyde can inhibit the reaction or lead to unwanted side products. Actionable Advice: - Purify Starting Materials: Ensure the purity of your starting materials through recrystallization or distillation. - Confirm Identity: Verify the structure and purity of your precursors using techniques like NMR and melting point analysis. |
| Dehalogenation Side Reaction | Under harsh acidic conditions and elevated temperatures, dehalogenation of the aromatic ring can occur, leading to the formation of non-halogenated indole byproducts. This is more likely with iodo- and bromo-substituted precursors. Actionable Advice: - Milder Conditions: If dehalogenation is suspected, try using a milder acid catalyst or lowering the reaction temperature. - Catalyst Choice: Some Lewis acids might be less prone to inducing dehalogenation than strong Brønsted acids. |
2. Formation of Regioisomers with Unsymmetrical Ketones
When using an unsymmetrical ketone, the formation of two different regioisomers is possible. The regioselectivity is influenced by the steric and electronic environment around the two α-carbons of the ketone.
| Potential Cause | Troubleshooting Steps |
| Lack of Steric or Electronic Differentiation | If the two α-positions of the ketone are sterically and electronically similar, a mixture of products is likely. Actionable Advice: - Catalyst Influence: The choice of acid catalyst can influence the regioselectivity. Experiment with different Brønsted and Lewis acids to see if the isomer ratio can be shifted. - Temperature Effects: Lowering the reaction temperature may favor the kinetically controlled product. |
| Steric Hindrance from Ortho-Halogen | A halogen at the ortho-position of the phenylhydrazine can sterically hinder the cyclization at the C7 position of the resulting indole, potentially favoring the formation of the other regioisomer. Actionable Advice: - Modeling Studies: If available, computational modeling can help predict the more stable regioisomer. - Careful Product Analysis: Isolate and characterize both isomers to determine the major product and optimize conditions to favor its formation. |
3. Reaction Stalls or Fails to Go to Completion
In some cases, the reaction may start but then stall before all the starting material is consumed.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The acid catalyst may be consumed by side reactions or neutralized by impurities. Actionable Advice: - Add More Catalyst: In some cases, adding an additional portion of the catalyst can restart the reaction. - Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can deactivate many Lewis acids. |
| Unfavorable Electronic Effects | The electron-withdrawing effect of the halogen, especially when combined with other electron-withdrawing groups on the phenylhydrazine ring, can significantly slow down or prevent the[7][7]-sigmatropic rearrangement.[7] Actionable Advice: - Stronger Forcing Conditions: Higher temperatures and stronger acids may be necessary to overcome the electronic deactivation. - Alternative Synthetic Routes: If the Fischer indole synthesis consistently fails, consider alternative methods for synthesizing halogenated indoles, such as the Buchwald-Hartwig or Larock indole synthesis. |
Frequently Asked Questions (FAQs)
Q1: Which acid catalyst is best for the Fischer indole synthesis of halogenated precursors?
There is no single "best" catalyst, as the optimal choice depends on the specific halogen, its position on the ring, and the other starting materials. However, for many halogenated phenylhydrazines, which are less reactive, stronger acids are often required. Polyphosphoric acid (PPA) is a frequently used and effective catalyst as it can also serve as the solvent.[3][5] It is recommended to screen a variety of both Brønsted (e.g., PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal conditions for your specific reaction.[1][2]
Q2: I am observing a side product that appears to be my desired indole but without the halogen. What is happening?
You are likely observing a dehalogenation side reaction. This can occur under the acidic and often high-temperature conditions of the Fischer indole synthesis, particularly with more labile halogens like iodine and bromine. To minimize this, you can try using milder reaction conditions (lower temperature, shorter reaction time) or a less aggressive acid catalyst.
Q3: How does the position of the halogen on the phenylhydrazine ring affect the reaction?
The position of the halogen has both electronic and steric effects.
-
Electronic Effects: A halogen at any position will have an electron-withdrawing inductive effect, deactivating the ring and making the reaction more challenging.
-
Steric Effects: A halogen in the ortho position can sterically hinder the cyclization step, potentially influencing the regioselectivity with unsymmetrical ketones and possibly requiring more forcing conditions.
Q4: Can I use microwave irradiation to improve my yields for the synthesis of halogenated indoles?
Yes, microwave-assisted Fischer indole synthesis can be a very effective method.[8] Microwave heating can significantly reduce reaction times and often leads to higher yields and cleaner reactions by minimizing the formation of side products that can occur with prolonged heating.[8] It is an excellent option to explore, especially when conventional heating methods give poor results.
Quantitative Data Summary
The yield of the Fischer indole synthesis is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields for the synthesis of various halogenated indoles.
| Halogenated Phenylhydrazine | Ketone/Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Bromophenylhydrazine HCl | Phenylacetylene | PPA | - | 100 | 30 min | 80 | [5] |
| 4-Chlorophenylhydrazine HCl | Various ketones | p-TSA or TCA | None | 250 | 1 min | Not specified | [9] |
| 4-Phenylphenylhydrazine HCl | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 30-60 min | Not specified | [10] |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 30 min | 50 | [11] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-phenyl-1H-indole using Polyphosphoric Acid (PPA) [5]
This protocol describes a metal-free, PPA-mediated Fischer indole synthesis.
-
Reaction Setup: In a suitable reaction vessel, combine phenylacetylene (1.00 mmol) and (4-bromophenyl)hydrazine hydrochloride (1.00 mmol).
-
Catalyst Addition: Add polyphosphoric acid (PPA) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 100 °C for 30 minutes.
-
Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: The expected product, 5-bromo-2-phenyl-1H-indole, can be characterized by ¹H and ¹³C NMR spectroscopy. The reported ¹H NMR (400 MHz, DMSO-d₆) shows peaks at δ 11.77 (s, 1H), 7.86 (d, J = 7.7 Hz, 2H), 7.72 (s, 1H), 7.48 (t, J = 7.5 Hz, 2H), 7.36 (t, J = 7.1 Hz, 2H), 7.21 (d, J = 8.5 Hz, 1H), 6.90 (s, 1H). The ¹³C NMR (101 MHz, DMSO-d₆) shows peaks at δ 139.2, 135.8, 131.7, 130.6, 129.1 (2C), 128.0, 125.2 (2C), 124.0, 122.2, 113.3, 111.9, 98.3.[5]
Protocol 2: General Procedure for One-Pot Synthesis of Indoles from 4-Chlorophenylhydrazine Hydrochloride without Solvent [9]
This protocol outlines a solvent-free approach for the synthesis of indoles.
-
Reaction Setup: In a test tube, mix 4-chlorophenylhydrazine hydrochloride (1.0 mmol) and the desired ketone (1.0 mmol).
-
Reaction Execution: Heat the mixture to 250 °C for 1 minute with swirling.
-
Work-up: Cool the mixture and add water.
-
Isolation: Filter the solid product, wash with water, and dry under vacuum to obtain the corresponding indole.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting the Fischer indole synthesis.
Caption: General experimental workflow for the Fischer indole synthesis of halogenated precursors.
Caption: Logical relationship diagram for troubleshooting low yields in the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Optimization of Indole N-Alkylation with Bulky Groups
Welcome to the Technical Support Center for the optimization of reaction conditions for indole N-alkylation with bulky groups. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and optimizing reaction outcomes.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the N-alkylation of indoles with sterically demanding alkylating agents.
Q1: My reaction yield is very low when using a bulky alkyl halide. What are the likely causes and how can I improve it?
Low yields in N-alkylation with bulky groups are common due to steric hindrance, which slows down the reaction rate.[1] Here are several factors to consider and steps to take for optimization:
-
Incomplete Deprotonation: The indole N-H must be fully deprotonated to form the more nucleophilic indolate anion.[1]
-
Solution: Use a strong base like Sodium Hydride (NaH) or Potassium Hydride (KH). Ensure you are using a sufficient excess (typically 1.1-1.5 equivalents).[1] For particularly difficult cases, consider stronger bases, but be mindful of potential side reactions.
-
-
Poor Solvent Choice: The solvent plays a critical role in solvating the indolate anion and influencing the reaction rate.
-
Suboptimal Reaction Temperature: The activation energy for the reaction with a bulky electrophile may not be reached at room temperature.
-
Reagent Purity: Traces of water or other protic impurities can quench the base and the indolate anion, leading to significantly lower yields.[1]
-
Solution: Use anhydrous solvents and ensure all reagents are dry. Flame-dry glassware under an inert atmosphere (Nitrogen or Argon) before use.
-
-
Steric Hindrance: This is the most direct challenge with bulky groups.[1]
-
Solution: If possible, consider a more reactive, albeit still bulky, alkylating agent (e.g., switching from an alkyl bromide to an alkyl iodide). Adding a catalytic amount of potassium iodide (KI) can sometimes facilitate the reaction with alkyl bromides or chlorides.[4]
-
Q2: I am observing a significant amount of C3-alkylation instead of the desired N-alkylation. How can I improve the regioselectivity?
The C3 position of the indole ring is inherently nucleophilic and can compete with the nitrogen for the alkylating agent, a common issue in indole chemistry.[1][3] Here’s how to favor N-alkylation:
-
Choice of Base and Solvent System: This is a critical factor for controlling regioselectivity.
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic product distribution.
-
Catalytic Control: Modern synthetic methods offer precise control over regioselectivity.
Q3: The reaction is very slow or appears to have stalled. What can I do?
In addition to the points mentioned for low yield, which also contribute to slow reaction rates, consider the following:
-
Insufficient Activation of the Alkylating Agent: For less reactive bulky alkyl halides, more forcing conditions may be necessary.
-
Deactivated Indole Substrate: Electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen, making the reaction more challenging.[1]
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for N-alkylation of an indole with a bulky secondary alkyl bromide?
A common starting point is to use 1.1-1.2 equivalents of sodium hydride (60% dispersion in oil) and 1.0-1.2 equivalents of the alkyl bromide.[1] The reaction is typically performed in anhydrous DMF at 0 °C for the deprotonation step, followed by the addition of the alkyl bromide and gradual warming to room temperature or heating as needed.[1]
Q2: Are there milder alternatives to using sodium hydride?
Yes, for substrates that are sensitive to strong bases, several milder methods can be employed:
-
Phase-Transfer Catalysis (PTC): This method often uses bases like potassium hydroxide in a biphasic system with a phase-transfer catalyst.[2]
-
Carbonate Bases: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar solvent like DMF or acetonitrile can be effective, particularly for more activated alkylating agents.[2]
-
Transition Metal Catalysis: Copper and palladium-catalyzed methods can proceed under neutral or mildly basic conditions.[2][6]
Q3: How can I prevent dialkylation (alkylation at both N1 and C3)?
Dialkylation can occur with highly reactive alkylating agents or under harsh conditions. To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[3]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.[3]
-
Monitor the Reaction: Carefully follow the reaction's progress and stop it once the desired mono-N-alkylated product has formed.[3]
Data Presentation
The following table summarizes typical reaction parameters for indole N-alkylation.
| Parameter | Condition | Rationale & Remarks |
| Base | NaH, KH | Strong bases that effectively deprotonate the indole N-H.[1] |
| Cs₂CO₃, K₂CO₃ | Milder bases, suitable for sensitive substrates.[2] | |
| Solvent | DMF, THF | Polar aprotic solvents that solvate the indolate anion.[1][2] |
| Acetonitrile, DMSO | Alternative polar aprotic solvents.[2] | |
| Temperature | 0 °C to Room Temp | Standard for initial deprotonation and less hindered alkylations.[1] |
| Room Temp to 80 °C+ | Often required for bulky electrophiles to overcome activation energy.[2] | |
| Equivalents of Base | 1.1 - 1.5 eq. | Ensures complete deprotonation of the indole.[1] |
| Equivalents of Alkylating Agent | 1.0 - 1.2 eq. | Minimizes side reactions like dialkylation.[1][3] |
Experimental Protocols
General Protocol for Indole N-Alkylation with a Bulky Alkyl Halide using Sodium Hydride
This protocol is a widely used method for the N-alkylation of indoles.[1]
Materials:
-
Indole substrate
-
Bulky alkylating agent (e.g., secondary alkyl bromide or iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride solution
-
Water and brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).
-
Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]
-
Cool the reaction mixture back to 0 °C.
-
Add the bulky alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategies to improve N-alkylation regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 6-Chloro-5-fluoro-1H-indole-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This section addresses common problems and offers potential solutions.
Problem 1: Low overall yield after purification.
-
Possible Cause: Multiple purification steps, such as column chromatography followed by recrystallization, can lead to significant product loss.
-
Solution: Optimize a single purification method. For many indole esters, a well-chosen recrystallization can be highly effective and may eliminate the need for chromatography.[1]
Problem 2: Oiling out during recrystallization.
-
Possible Cause: The solute is precipitating from the solution at a temperature above its melting point. This can be due to a highly concentrated solution or rapid cooling.
-
Solutions:
-
Re-heat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
Consider a different solvent system with a lower boiling point.
-
Problem 3: No crystal formation upon cooling.
-
Possible Cause: The solution may be too dilute, or nucleation has not been initiated.
-
Solutions:
-
Induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface.
-
If available, add a seed crystal of the pure compound.
-
Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
Further, decrease the solubility by placing the flask in an ice bath.
-
Problem 4: Poor separation during column chromatography (streaking or overlapping peaks).
-
Possible Cause: Indole compounds can sometimes interact with the acidic silica gel, leading to tailing. The chosen solvent system may not be optimal for separating the target compound from its impurities.
-
Solutions:
-
TLC Optimization: Before running a column, identify an optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will show clear separation between your product and impurities, with an Rf value for the product of approximately 0.3.
-
Solvent Gradient: Employ a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity.[2]
-
Deactivate Silica Gel: To minimize interactions with acidic silica, you can co-distill the silica gel with a solvent containing a small amount of a base like triethylamine before packing the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for indole derivatives like this compound are column chromatography and recrystallization.[3][4] The choice between them depends on the nature and quantity of the impurities.
Q2: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A2: While specific impurities depend on the synthetic route, common process-related impurities in the synthesis of similar indole derivatives can include starting materials, reagents, and byproducts from side reactions. In syntheses involving catalytic hydrogenation, dehalogenated products can be a common impurity.[5] For Fischer indole syntheses, isomeric indole products can also be formed.
Q3: What solvent systems are recommended for column chromatography?
A3: A common solvent system for the column chromatography of indole esters is a gradient of hexane and ethyl acetate.[2] You should always determine the optimal solvent ratio by running a TLC first.
Q4: What are good recrystallization solvents for this compound?
A4: While the ideal solvent must be determined experimentally, common recrystallization solvents for indole derivatives include ethanol, methanol, or solvent mixtures such as ethyl acetate/hexane or dichloromethane/hexane.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Equilibration: Run the initial, low-polarity mobile phase through the column until the silica bed is stable.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica bed.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., hexane:ethyl acetate 95:5). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.) to elute the compound and any impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, you can place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Technique | Advantages | Disadvantages | Typical Purity |
| Column Chromatography | Can separate complex mixtures. | Can be time-consuming and use large volumes of solvent. Product loss can occur. | >98% |
| Recrystallization | Simple, fast, and can yield very pure compounds. | Requires finding a suitable solvent. Can have lower recovery if the compound is somewhat soluble at low temperatures. | >99% |
Visualizations
Caption: A flowchart for selecting a purification method.
Caption: A guide for troubleshooting common recrystallization issues.
References
- 1. 6-Chloro-5-fluoro-2-methyl-1H-indole|BLD Pharm [bldpharm.com]
- 2. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. 1H-Indole-2-carboxylic acid, 6-chloro-7-fluoro- synthesis - chemicalbook [chemicalbook.com]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Overcoming Regioselectivity Issues in the Functionalization of Indoles
Welcome to the technical support center for the regioselective functionalization of indoles. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of indole the most common site for electrophilic functionalization?
A1: Electrophilic attack at the C3 position of the indole ring is generally favored because it proceeds through the most stable cationic intermediate (σ-complex).[1] In this intermediate, the positive charge can be delocalized over the C2 carbon and the nitrogen atom without disrupting the aromaticity of the benzene ring.[1] In contrast, attack at the C2 position results in a less stable intermediate where the aromaticity of the benzene ring is lost in some resonance structures.[1] This inherent electronic preference makes the C3 position the most nucleophilic and reactive towards most electrophiles.
Q2: My goal is C2 functionalization. How can I overcome the intrinsic preference for C3 attack?
A2: Achieving selective C2 functionalization requires strategies to override the natural reactivity of the C3 position. Common approaches include:
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[1]
-
Directing Groups: Attaching a directing group to the indole nitrogen (N1) is a powerful strategy. These groups can chelate to a metal catalyst, directing C-H activation and subsequent functionalization specifically to the C2 position.[1][2]
-
Transition-Metal Catalysis: Palladium, rhodium, and iridium catalysts are frequently used to direct C-H activation to the C2 position.[1][3] For example, a palladium-catalyzed alkylation of free N-H indoles has been developed using a norbornene-mediated cascade C-H activation to achieve C2 selectivity.[4][5] The choice of ligands and reaction conditions is critical for achieving high C2 selectivity.[1][6]
-
Radical Reactions: Radical additions to indoles are generally C2-selective. This selectivity can be further enhanced by installing a bulky silyl group on the indole nitrogen, which favors the addition of electron-poor carbon-centered radicals at the C3 position, providing an alternative strategy when C2 is not desired.[7]
Q3: What methods are available for functionalizing the benzene ring of an indole (C4, C5, C6, or C7)?
A3: Functionalizing the benzene core of an indole is considerably more challenging than modifying the pyrrole ring due to its lower reactivity.[8][9][10][11][12][13] The most successful strategies rely on transition-metal-catalyzed C-H activation, often guided by directing groups.[8][10][14][15]
-
C4-Functionalization: This is particularly difficult due to the low nucleophilicity of this position.[14] Success has been achieved using directing groups. For example, a pivaloyl group at the C3 position can direct palladium-catalyzed C4-arylation.[14][16] Similarly, using glycine as a transient directing group can facilitate C4-arylation.[14]
-
C5-Functionalization: C5 arylation has been achieved using a C3-pivaloyl directing group in the presence of a copper catalyst.[14][16]
-
C6-Functionalization: An N-P(O)tBu2 directing group on the indole nitrogen can direct copper-catalyzed C6-arylation.[8][10][16]
-
C7-Functionalization: The C7 position can be functionalized using directing groups on the indole nitrogen, such as N-P(O)tBu2 or N-P(III)tBu2, which direct palladium-catalyzed reactions.[8][10][16][17] An alternative strategy involves reducing the indole to an indoline, performing the C7-functionalization, and then re-oxidizing to the indole.[14]
Q4: How do directing groups work and how do I choose one?
A4: Directing groups (DGs) are chemical moieties installed on the indole (usually at the N1 or C3 position) that coordinate to a metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. The choice of directing group and catalyst system is crucial for controlling regioselectivity.
-
For C2/C7 Functionalization: Removable groups attached to the N1 position are common. For example, an N-P(O)tBu2 group can direct Pd-catalysis to C7 and Cu-catalysis to C6.[8][10][16]
-
For C4/C5 Functionalization: A directing group at the C3 position, such as a pivaloyl group, can be used to direct reactions to the C4 and C5 positions.[14][16]
-
Sacrificial Directing Groups: Some methods use "sacrificial" directing groups that are tracelessly removed in situ during the reaction.[9][18]
Q5: How do reaction conditions like temperature and solvent affect regioselectivity?
A5: Reaction conditions play a critical role and can often be tuned to favor one isomer over another.
-
Temperature: Temperature can determine whether a reaction is under kinetic or thermodynamic control.[19][20][21][22] In the Brønsted acid-catalyzed hydroindolation of indoles with alkynes, for example, anti-Markovnikov addition occurs at 55 °C (kinetic product), while raising the temperature to 100 °C switches the selectivity to the Markovnikov product (thermodynamic product).[23][24]
-
Solvent: The choice of solvent can dramatically influence regioselectivity.[1] For instance, in a palladium-catalyzed arylation using a P(O)tBu2 auxiliary group, the solvent can be adjusted to selectively yield either the C2 or C3 arylated product.[25] Polar protic solvents like water/methanol have also been shown to be crucial for certain Brønsted acid-catalyzed reactions.[23]
Q6: What is the difference between kinetic and thermodynamic control in the context of indole functionalization?
A6: When a reaction can form multiple products, the outcome can be governed by either kinetics or thermodynamics.
-
Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy is dominant.[19][20][21] These conditions are typically achieved at lower temperatures with short reaction times.[20][22] The resulting product is not necessarily the most stable one. For electrophilic substitution on indole, N1-substitution is often the kinetic product, even though the C3-substituted product is more stable.[26]
-
Thermodynamic Control: This regime favors the most stable product, which has the lowest overall Gibbs free energy.[19][20][21] These conditions require the reaction to be reversible, which is typically achieved at higher temperatures and longer reaction times, allowing the initial products to equilibrate to the most stable form.[20][22] For indole, the C3-substituted product is generally the thermodynamic winner.[26]
Troubleshooting Guides
Problem 1: Low yield and a mixture of C2 and C3 isomers in a transition-metal-catalyzed C-H arylation.
| Possible Cause | Troubleshooting Step |
| Incorrect Ligand or Catalyst System | The ligand is critical in determining regioselectivity.[1] For Pd-catalyzed reactions, screen different phosphine or N-heterocyclic carbene (NHC) ligands.[1] A switch from C2 to C3 selectivity in Pd-catalyzed arylations has been achieved by adding ligands like 4,5-diazafluoren-9-one to a "ligand-free" system.[2] |
| Inappropriate Solvent | The solvent can significantly influence the reaction outcome.[1][25] A systematic solvent screen is recommended. For example, in some Pd-catalyzed alkenylations, switching from a DMF/DMSO mixture to dioxane/AcOH can shift the selectivity from C3 to C2.[1] |
| Suboptimal Reaction Temperature or Time | These parameters can affect catalyst stability and product distribution under kinetic vs. thermodynamic control.[19] Try running the reaction at a lower temperature for a longer duration, or vice versa, to see if the isomeric ratio improves.[1] |
| Ineffective Directing Group | If using a directing group, ensure it is robust under the reaction conditions. Consider trying a different directing group that may offer better chelation or steric properties to steer the catalyst to the desired position.[1] |
Problem 2: Unwanted N-functionalization is competing with or dominating the desired C-functionalization.
| Possible Cause | Troubleshooting Step |
| Highly Basic Conditions | Strong bases can deprotonate the indole N-H, making the nitrogen a potent nucleophile. If possible, switch to non-basic or acidic conditions. Some C-H functionalizations are performed under acidic conditions, which protonates the indole nitrogen, shutting down its nucleophilicity.[27] |
| Highly Electrophilic Reagents | "Hard" electrophiles may react preferentially at the nitrogen. Consider using a milder reagent. For acylation, switching from an acyl chloride/Lewis acid to an acid anhydride with a catalytic amount of a metal triflate can favor C-acylation.[28] |
| Kinetic Control Favoring N-Alkylation | N-alkylation can be the kinetically favored pathway.[26] Using a catalyst system known to promote C-alkylation, such as certain zinc-ProPhenol complexes, can improve selectivity.[29] Also, ensure the reaction can reach thermodynamic equilibrium (higher temperature, longer time) if the C-alkylated product is more stable. |
| Lack of N-Protecting Group | For many reactions, especially those involving organometallic reagents or strong bases, protecting the indole nitrogen is essential. An electron-withdrawing protecting group (e.g., sulfonyl, Boc) can decrease the nucleophilicity of both the nitrogen and the pyrrole ring.[30][31] |
Problem 3: Poor or no reactivity at the desired position on the indole's benzene ring (C4-C7).
| Possible Cause | Troubleshooting Step |
| No Directing Group Used | Accessing the benzene ring C-H bonds is extremely challenging without a directing group to guide the metal catalyst.[8][10][12] Select an appropriate directing group for the desired position based on established literature (see FAQ #3 and #4). |
| Incorrect Catalyst/Directing Group Combination | Regioselectivity on the benzene ring is highly dependent on the specific combination of the directing group and the metal catalyst. For example, an N-P(O)tBu2 group directs Pd-catalysis to C7 but Cu-catalysis to C6.[8][10][16] Consult literature for proven catalyst-DG pairings for your target position. |
| Steric Hindrance | A bulky substituent on the indole or the coupling partner may prevent the reaction. Ensure the chosen directing group and substrates are sterically compatible. For example, an ortho-substituent on an aryl halide can lower the yield in some coupling reactions.[32] |
| Deactivating Substituents | Strong electron-withdrawing groups on the indole ring can deactivate it towards C-H activation. More forcing conditions (higher temperature, stronger oxidant, more active catalyst) may be required. |
Data & Protocols
Table 1: Comparison of Conditions for Regioselective C-H Arylation of Indoles
| Target Position | Directing Group (DG) | Catalyst System | Key Conditions | Typical Yield Range | Reference |
| C2 | None (N-H free) | Pd(OAc)₂, PPh₃, Mg(OtBu)₂ | Toluene, 110 °C | 55-92% | [6] |
| C3 | None (N-H free) | Pd(OAc)₂, IMes, Mg(N(SiMe₃)₂) | Toluene, 110 °C | High Selectivity | [6] |
| C4 | C3-Pivaloyl | Pd(PPh₃)₂Cl₂, Ag₂O, DBU | 80 °C, 12 h | 58-83% | [14] |
| C5 | C3-Pivaloyl | CuTc, dtpby | Ph₂IOTf (aryl source) | Moderate to Good | [14] |
| C6 | N1-P(O)tBu₂ | Cu(OAc)₂ | Toluene, 120 °C | Good | [8][16] |
| C7 | N1-P(O)tBu₂ | Pd(OAc)₂ | AcOH, 120 °C | Good | [8][16] |
Experimental Protocol: C4-Arylation of 3-Pivaloylindole
This protocol is adapted from literature procedures for the palladium-catalyzed C4-arylation of indole directed by a C3-pivaloyl group.[14]
1. Materials:
-
3-Pivaloylindole (1.0 equiv)
-
Aryl Iodide (Ar-I) (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
Silver(I) oxide (Ag₂O) (2.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
2. Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 3-pivaloylindole, the aryl iodide, Pd(PPh₃)₂Cl₂, and Ag₂O.
-
Add the anhydrous, degassed solvent via syringe.
-
Add DBU to the mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C4-arylated indole.
Visualizations
Caption: A general workflow for troubleshooting regioselectivity issues in indole functionalization.
Caption: Decision tree for selecting a functionalization strategy based on the target position.
Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control in indole functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jiaolei.group [jiaolei.group]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | Semantic Scholar [semanticscholar.org]
- 14. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. jackwestin.com [jackwestin.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 27. pubs.acs.org [pubs.acs.org]
- 28. benchchem.com [benchchem.com]
- 29. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. thieme-connect.com [thieme-connect.com]
preventing decomposition of indole compounds during workup and purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of indole compounds during experimental workup and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and purification of indole-containing molecules.
Issue 1: TLC analysis of the crude reaction mixture shows multiple spots, and the purified product appears discolored (pink, tan, or brown).
Possible Cause: Decomposition of the indole ring due to exposure to acid, air (oxidation), or light.
Solutions:
-
Acid Sensitivity: The indole nucleus is susceptible to protonation at the C3 position in acidic environments, which can lead to degradation.[1]
-
Workup: During aqueous workup, avoid strong acids. Use a mild acidic wash (e.g., saturated NH₄Cl solution) or a biphasic extraction with a buffer at a neutral pH if acidic impurities need to be removed.
-
Purification: Standard silica gel is acidic and can cause streaking and decomposition on the column.[2][3]
-
Deactivate Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-3% triethylamine. Pack the column with this mixture and flush with one column volume of the eluent before loading your sample.[1]
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase silica gel for particularly acid-sensitive indoles.[2][3]
-
-
-
Oxidation: The electron-rich indole ring is prone to oxidation, often indicated by a color change.[2]
-
Inert Atmosphere: Perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]
-
Degassed Solvents: Use solvents that have been degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Antioxidants: For long-term storage of solutions, consider adding a radical scavenger like butylated hydroxytoluene (BHT).[4]
-
-
Light Sensitivity: Many indole derivatives are sensitive to light.
-
Protection from Light: Wrap reaction flasks, separatory funnels, and chromatography columns in aluminum foil.[2] Collect fractions in amber vials.
-
Issue 2: The desired indole-containing product is not visible on the TLC plate under UV light.
Possible Cause: While most indoles are UV-active, some derivatives with certain substituents may have weak chromophores.
Solutions:
-
TLC Stains: Use a chemical stain for visualization.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[3]
-
Vanillin or p-Anisaldehyde Stains: These are general-purpose stains that can be effective for many organic compounds, including indoles.[3]
-
Potassium Permanganate (KMnO₄): A universal stain that reacts with oxidizable compounds, appearing as yellow-brown spots on a purple background.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of indole decomposition during workup and purification?
A1: The three main causes are:
-
Acid Sensitivity: The indole ring can be protonated by strong acids, leading to degradation.[1]
-
Oxidation: The electron-rich nature of indoles makes them susceptible to oxidation by atmospheric oxygen, which is often catalyzed by light or trace metals. This is frequently observed as a change in color to pink, tan, or brown.[2]
-
Photodegradation: Many indole compounds are sensitive to UV and visible light, which can promote oxidation and other decomposition pathways.[5][6]
Q2: How can I tell if my indole compound is decomposing on a silica gel column?
A2: Signs of on-column decomposition include:
-
Streaking of spots on TLC. [2]
-
The appearance of new, more polar spots in the collected fractions.
-
A color change of the silica gel in the column where the compound is located. [2]
-
Low recovery of the desired product.
Q3: What are the best storage conditions for purified indole compounds?
A3: To ensure long-term stability:
-
Solid Compounds: Store as a solid in a sealed vial under an inert atmosphere (nitrogen or argon).[2] Protect from light by using an amber vial or wrapping the vial in aluminum foil.[2] Store at low temperatures (2-8 °C or -20 °C).[4]
-
Solutions: Store solutions in degassed solvents in tightly sealed vials, protected from light at low temperatures.[7] For very sensitive compounds, prepare stock solutions in an inert solvent like anhydrous DMSO and store aliquots at -80 °C under an inert atmosphere.[7]
Q4: Can I use a rotary evaporator to concentrate my indole-containing fractions?
A4: Yes, but with caution. Prolonged heating can lead to thermal degradation. It is advisable to use a lower bath temperature and to remove the solvent as quickly as possible. If the compound is particularly sensitive, consider removing the solvent under a stream of inert gas at room temperature.
Data Presentation
Table 1: Summary of Indole Stability Under Various Conditions
| Condition | Stability | Observations and Recommendations | Citations |
| Acidic pH (e.g., < 4) | Poor | Protonation at C3 leads to rapid decomposition. Avoid strong acids during workup. | [1] |
| Neutral pH (e.g., 6-8) | Good | Generally stable. Buffer aqueous solutions if necessary. | [5] |
| Basic pH (e.g., > 9) | Moderate to Good | The N-H proton is weakly acidic (pKa ≈ 17), requiring a strong base for deprotonation. Some ester derivatives can be hydrolyzed under mild basic conditions. | [5][8] |
| Exposure to Air (Oxygen) | Poor to Moderate | Susceptible to oxidation, often leading to discoloration. Handle under an inert atmosphere and use degassed solvents. | [2] |
| Elevated Temperature | Poor to Moderate | Prone to thermal degradation. Avoid prolonged heating. Purify at room temperature if possible. | [9] |
| Exposure to Light | Poor | Many indoles are photosensitive and can degrade upon exposure to UV and visible light. Protect from light at all stages. | [2][5] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column.
-
Add Eluent: Add your chosen non-polar solvent (e.g., hexanes) to the silica gel to create a slurry.
-
Add Triethylamine: Add triethylamine to the slurry to a final concentration of 1-3% (v/v) of the total solvent volume.
-
Pack the Column: Gently pour the silica gel slurry into the chromatography column.
-
Equilibrate: Allow the silica gel to settle, then open the stopcock to drain the excess solvent until the solvent level is just above the silica bed.
-
Flush the Column: Add more of the triethylamine-containing eluent and flush the column with at least one column volume of this solvent mixture.
-
Load and Elute: Load your sample and elute with the triethylamine-containing eluent. Alternatively, after flushing, you can switch to an eluent without triethylamine.[1]
Protocol 2: Degassing Solvents by Nitrogen Sparging
-
Setup: Fill a flask with the solvent to be degassed. Seal the flask with a septum.
-
Inlet and Outlet: Insert a long needle connected to a nitrogen line through the septum, ensuring the needle tip is below the solvent surface. Insert a second, shorter needle through the septum to act as an outlet.[4]
-
Sparge: Gently bubble nitrogen through the solvent for at least 30 minutes. The flow rate should be sufficient to create bubbles but not so vigorous as to splash the solvent.
-
Maintain Inert Atmosphere: After sparging, remove the long inlet needle while maintaining a positive flow of nitrogen through the shorter needle to blanket the solvent with an inert atmosphere. Then, remove the outlet needle.
Protocol 3: Purification under an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware (column, flasks, etc.) is oven-dried and cooled under a stream of inert gas or in a desiccator.
-
Setup: Assemble the chromatography apparatus and flush the entire system with nitrogen or argon. This can be done by attaching a balloon filled with the inert gas to the top of the column and having a needle outlet at the collection point.[10]
-
Solvent and Sample Introduction: Use degassed solvents for the eluent. Dissolve your sample in a minimal amount of degassed solvent and load it onto the column using a cannula or a syringe.
-
Elution and Collection: Maintain a positive pressure of inert gas at the top of the column throughout the elution process. Collect fractions in flasks that have been flushed with inert gas and sealed with septa.
Visualizations
Caption: Experimental workflow for purifying a sensitive indole compound.
Caption: Troubleshooting guide for indole decomposition.
References
- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. Indole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for Indole Synthesis
Welcome to the Technical Support Center for catalyst selection and optimization in indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during various indole synthesis methodologies, offering potential causes and solutions in a user-friendly question-and-answer format.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method, but it is sensitive to catalyst choice and reaction conditions.
Question: My Fischer indole synthesis is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in the Fischer indole synthesis can stem from several factors related to the catalyst and reaction conditions. The choice of acid catalyst is crucial.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be effective.[1][2]
-
Inappropriate Acid Strength: The reaction is sensitive to the strength of the acid.[2] Very strong acids can lead to the polymerization or degradation of the starting materials or the final product. Conversely, an acid that is too weak may not efficiently catalyze the reaction.[2]
-
Substituent Effects: The electronic properties of substituents on the phenylhydrazine can significantly impact the reaction. Electron-donating groups can sometimes promote N-N bond cleavage, which competes with the desired[1][1]-sigmatropic rearrangement, leading to reaction failure.[2]
-
Solution: For substrates possessing strong electron-donating groups, consider utilizing Lewis acids such as ZnCl₂ or ZnBr₂, which have been demonstrated to enhance the efficiency of these cyclizations.[2]
-
-
Reaction Conditions: This synthesis is sensitive to both temperature and reaction time.[2]
-
Poor Quality of Reagents: Impurities present in the phenylhydrazine or the carbonyl compound can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallization or distillation of the starting materials before use is recommended.
-
Question: I am observing the formation of significant side products in my Fischer indole synthesis. What are the common side reactions, and how can I minimize them?
Answer: The formation of byproducts is a common challenge in the Fischer indole synthesis.
-
Control of Reaction Conditions: Carefully controlling the temperature, reaction time, and the concentration of the acid catalyst can help minimize the formation of side products.
-
Regioselectivity with Unsymmetrical Ketones: When an unsymmetrical ketone is used, two different enamine intermediates can form, which can lead to a mixture of two regioisomeric indoles. The regioselectivity is influenced by the acidity of the medium, steric effects of the substituents, and the nature of the hydrazine.
-
Solution: Employing a milder acid or a bulkier substituent on the ketone can sometimes favor the formation of one of the isomers.
-
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis traditionally requires harsh conditions, which can lead to challenges with yield and purity.[3]
Question: My Bischler-Möhlau synthesis is giving a poor yield. What adjustments can I make?
Answer: The traditionally harsh conditions of the Bischler-Möhlau synthesis are a frequent cause of low yields.[3]
-
Milder Reaction Conditions: Modern modifications to the classical procedure have been developed to address this issue.
-
Solvent Choice: The selection of solvent is a key factor.
-
Solution: If a solvent is necessary, consider using polar aprotic solvents that can facilitate the reaction without participating in side reactions. For microwave-assisted synthesis, the ability of the solvent to absorb microwave energy is critical.[5]
-
Palladium-Catalyzed Indole Synthesis (e.g., Heck, Buchwald-Hartwig, Larock)
Modern cross-coupling methods offer a powerful and versatile approach to indole synthesis but come with their own set of optimization challenges.
Question: My palladium-catalyzed C-H functionalization of indole is sluggish or stops before completion. I suspect catalyst deactivation. What are the common causes and remedies?
Answer: Catalyst deactivation is a frequent issue in palladium-catalyzed reactions and can be caused by several factors.
-
Catalyst Poisoning: Certain functional groups or impurities in the substrates or solvent can act as poisons to the palladium catalyst. Heterocycles containing nitrogen and sulfur are known to coordinate strongly with metal catalysts, which can lead to catalyst poisoning.[6]
-
Product Inhibition: The indole product itself or byproducts can sometimes coordinate to the palladium center and inhibit its catalytic activity.
-
Solution: Optimization of reaction conditions, such as temperature and concentration, can sometimes mitigate product inhibition. In some cases, a continuous flow setup where the product is removed as it is formed can be beneficial.
-
-
Thermal Degradation: The palladium catalyst may degrade at elevated temperatures.
-
Solution: Screen different reaction temperatures to find the optimal balance between reaction rate and catalyst stability.
-
Question: How do I select the optimal ligand for my palladium-catalyzed indole synthesis?
Answer: The choice of ligand is critical for the success of palladium-catalyzed cross-coupling reactions, influencing reaction rate, selectivity, and substrate scope.
-
Ligand Properties: The steric bulk and electronic properties of the phosphine ligand play a crucial role. For instance, in Buchwald-Hartwig amination, sterically demanding and electron-rich ligands are often employed to promote the desired reactivity.
-
Ligand Screening: There is no single "best" ligand for all reactions.
-
Solution: A screening of different ligands is often necessary to identify the optimal one for a specific transformation. High-throughput experimentation can be a valuable tool for this purpose.[8] For example, in the Heck reaction of indoles, the use of a sulfoxide-2-hydroxypyridine (SOHP) ligand can switch the regioselectivity from the C3 to the C2 position.[9]
-
Data Presentation
The following tables summarize quantitative data on the effect of different catalysts and reaction conditions on the yield of various indole synthesis reactions.
Table 1: Comparison of Catalysts for Fischer Indole Synthesis
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Phenylhydrazine | Acetophenone | Neat | 170 | 2 | 78 | [2] |
| PPA | Phenylhydrazine | Cyclohexanone | Neat | 100 | 0.5 | 92 | [2] |
| p-TsOH | Phenylhydrazine | Propiophenone | Toluene | Reflux | 4 | 85 | [2] |
| Acetic Acid | 4-Methoxyphenylhydrazine | Acetone | Acetic Acid | Reflux | 6 | 65 | [2] |
| Amberlyst-15 | Phenylhydrazine hydrochloride | Naltrexone hydrochloride | Toluene | Reflux | 1.5 | 0 | [10] |
| H₂O | Phenylhydrazine hydrochloride | Naltrexone hydrochloride | H₂O | Reflux | 1.5 | 82 | [10] |
Table 2: Optimization of Heck Reaction Conditions for Indole Synthesis
| Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₂CO₃ | DMF | 100 | 12 | 75 | [11] |
| PdCl₂(PCy₃)₂ (2) | - | K₂CO₃ | NMP | 90 | 12 | 72 | [12] |
| PdCl₂ (4) | PCy₃ (8) | K₂CO₃ | NMP | 90 | 12 | 86 | [12] |
| PdCl₂ (4) | P(OPh)₃ (10) | K₂CO₃ | NMP | 90 | 12 | 98 | [12] |
| PdCl₂(CH₃CN)₂ (5) | DMSO (10 vol%) | Cu(OAc)₂ (10) | DMF | 70 | 24 | 85 (C3-alkenylation) | [9] |
| PdCl₂(CH₃CN)₂ (5) | SOHP (10) | Cu(OTf)₂ (20) | DCE | 70 | 24 | 78 (C2-alkenylation) | [9] |
Table 3: Bischler-Möhlau Indole Synthesis under Microwave Irradiation
| Aniline | Phenacyl Bromide | Conditions | Time (min) | Yield (%) | Reference |
| Aniline | Phenacyl bromide | 600 W, 3 drops DMF | 1 | 75 | [5] |
| 4-Methylaniline | Phenacyl bromide | 600 W, 3 drops DMF | 1 | 72 | [5] |
| 4-Chloroaniline | Phenacyl bromide | 600 W, 3 drops DMF | 1 | 68 | [5] |
| Aniline | 4-Bromophenacyl bromide | 600 W, 3 drops DMF | 1 | 65 | [5] |
Experimental Protocols
This section provides detailed methodologies for key indole synthesis reactions.
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Arylhydrazine (1.0 mmol)
-
Ketone or aldehyde (1.1 mmol)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 3.0 mmol)
Procedure:
-
In a clean and dry reaction vessel, thoroughly mix the arylhydrazine, the ketone or aldehyde, and the acid catalyst.
-
Heat the mixture with occasional swirling or stirring in a water bath or on a heating block at approximately 100 °C. The optimal temperature may vary depending on the substrates and catalyst used.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can typically range from 5 to 30 minutes.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the crude product by filtration.
-
Wash the collected solid with water to remove the acid catalyst and any other water-soluble impurities.
-
Dry the product in a vacuum oven. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Palladium-Catalyzed Heck Reaction for Indole Synthesis
This protocol describes a general procedure for the Heck coupling of a halo-indole with an alkene.
Materials:
-
Halo-indole (e.g., 5-iodo-1H-indole) (1.0 equiv)
-
Alkene (e.g., acrylic acid) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (5 mol%)
-
Ligand (e.g., P(o-tolyl)₃) (10 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the halo-indole, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent and the alkene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted indole.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in catalyst selection and troubleshooting for indole synthesis.
References
- 1. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. sciforum.net [sciforum.net]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. researchgate.net [researchgate.net]
- 8. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 6-Chloro-5-fluoro-1H-indole-2-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. This valuable intermediate is utilized in the development of various pharmaceutical compounds. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address challenges encountered during large-scale production.
Frequently Asked Questions (FAQs)
Q1: Which synthetic routes are most suitable for scaling up the synthesis of this compound?
A1: For the large-scale synthesis of substituted indoles like this compound, the most robust and commonly employed methods are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The Leimgruber-Batcho synthesis is often favored for its high yields and milder reaction conditions, starting from readily available nitrotoluenes.[1] The Fischer indole synthesis is also a scalable and powerful method, though it may require more optimization to control side reactions.[1]
Q2: What are the primary challenges when scaling up the synthesis of this indole derivative?
A2: Key challenges during the scale-up include:
-
Reaction Kinetics and Thermal Management: Exothermic reactions, particularly the reductive cyclization in the Leimgruber-Batcho synthesis or the cyclization in the Fischer indole synthesis, can be difficult to control in large reactors, posing safety risks.[1][2]
-
Mixing Efficiency: Achieving uniform mixing in large vessels is more challenging and can significantly impact reaction rates, yield, and the impurity profile.[2]
-
Impurity Profile: Impurities that are negligible at the lab scale can become significant at a larger scale, complicating purification and affecting product quality.
-
Product Isolation and Purification: Crystallization and filtration processes can be less efficient at scale, potentially leading to lower yields and product quality.
Q3: I am observing significant tar or polymer formation in my Fischer indole synthesis. How can this be minimized?
A3: Tar formation is a common issue in Fischer indole syntheses, often exacerbated by strong acids and high temperatures.[2] To mitigate this:
-
Optimize the Acid Catalyst: Consider using Lewis acids like zinc chloride (ZnCl₂) or solid acid catalysts, which can be milder and lead to fewer side reactions compared to strong Brønsted acids like sulfuric acid.[2]
-
Temperature Control: Employ a jacketed reactor with efficient cooling to maintain a consistent and controlled temperature, preventing hotspots that can accelerate polymerization.[2]
-
Solvent Selection: Choose a solvent that ensures all intermediates and byproducts remain in solution to reduce the precipitation of tars.[2]
Q4: My Leimgruber-Batcho synthesis is resulting in a low yield. What are the common causes?
A4: Low yields in the Leimgruber-Batcho synthesis can often be attributed to:
-
Incomplete Enamine Formation: Ensure the initial condensation reaction to form the enamine intermediate goes to completion before proceeding with the reductive cyclization. Monitoring the reaction by HPLC is recommended.[1]
-
Inefficient Reductive Cyclization: The choice of reducing agent and reaction conditions is critical. Common and effective methods include catalytic hydrogenation (e.g., Pd/C, Raney nickel) or chemical reduction (e.g., iron in acetic acid).[3]
-
Product Degradation: The indole product may be sensitive to prolonged exposure to heat or acidic/basic conditions during workup. Prompt neutralization and avoiding excessive temperatures are crucial.[1]
Q5: What are the common impurities I should look for?
A5: Potential impurities can arise from several sources:
-
Incomplete Reactions: Residual starting materials or intermediates, such as the enamine in the Leimgruber-Batcho synthesis.[1][4]
-
Side Reactions: Formation of regioisomers if an unsymmetrical ketone is used in a Fischer indole synthesis.[1] Dehalogenation of the starting material or product can also occur, leading to des-chloro impurities.[5][6]
-
Degradation Products: Oxidation or polymerization of the indole product can lead to colored impurities.[1]
Troubleshooting Guides
Low Yield
| Potential Cause | Recommended Solution |
| Inefficient Heat and Mass Transfer in Large Reactors | Improve agitation efficiency. Consider using a reactor with better mixing capabilities. For highly exothermic steps, consider a continuous flow setup.[2] |
| Suboptimal Reaction Temperature | Carefully monitor and control the internal reaction temperature. Perform small-scale optimization studies to determine the ideal temperature profile for each step. |
| Poor Quality of Starting Materials or Reagents | Ensure all starting materials and reagents are of high purity. Impurities can inhibit catalysts and lead to side reactions. |
| Formation of Byproducts (e.g., Tar, Isomers) | Optimize the choice and concentration of the acid catalyst in the Fischer indole synthesis.[2] For the Leimgruber-Batcho synthesis, ensure complete enamine formation before reduction.[1] |
| Product Degradation During Workup or Purification | Minimize the time the product is exposed to harsh acidic or basic conditions. Use a buffered work-up if necessary. Avoid excessive heat during solvent removal and drying.[1][4] |
Product Purity Issues
| Potential Cause | Recommended Solution |
| Presence of Starting Materials or Intermediates | Monitor the reaction to completion using appropriate analytical techniques (e.g., HPLC, TLC). Adjust reaction time or temperature as needed. |
| Formation of Isomeric Impurities (Fischer Indole) | Modify the acid catalyst or reaction conditions to improve regioselectivity. If inseparable, consider a different synthetic route or more advanced purification techniques.[1] |
| "Oiling Out" During Crystallization | Optimize the crystallization solvent system and cooling profile. Seeding with high-purity crystals of the target compound can promote proper crystal formation.[1] |
| Occlusion of Impurities in Crystals | Employ a multi-step crystallization process or a solvent/anti-solvent crystallization method to improve purity. Ensure the filter cake is washed with an appropriate solvent to remove surface impurities without significant product loss.[1] |
| Colored Impurities | These often result from oxidation. Protect the reaction and product from air and light where possible. Consider purification techniques like charcoal treatment or column chromatography if crystallization is insufficient. |
Quantitative Data
The following table summarizes a comparison of reaction conditions for the Leimgruber-Batcho synthesis of a closely related compound, 6-chloro-5-fluoroindole, at different scales. This data can serve as a valuable starting point for the scale-up of this compound synthesis.
Table 1: Comparison of Leimgruber-Batcho Synthesis Conditions for a Halogenated Fluoroindole [1]
| Parameter | Lab Scale (Gram) | Pilot Scale (100 kg) |
| Starting Material | 3-Chloro-4-fluoro-2-nitrotoluene | 3-Chloro-4-fluoro-2-nitrotoluene |
| Enamine Formation Reagent | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | N,N-Dimethylformamide di-isopropyl acetal |
| Enamine Formation Temperature | 100-110 °C | 100 °C |
| Enamine Formation Time | 3-4 hours | 3 hours |
| Reductive Cyclization Reagent | Pd/C, H₂ | Iron powder, Acetic Acid |
| Reductive Cyclization Temperature | Room Temperature | 60-100 °C |
| Overall Yield | Not specified | Not specified |
Experimental Protocols
Leimgruber-Batcho Synthesis of a 6-Chloro-5-fluoroindole (Adapted for Scale-Up)[1]
This protocol is adapted from a multi-kilogram scale synthesis of 6-chloro-5-fluoroindole and can serve as a template.
Step 1: Enamine Formation
-
Charge the reactor with the starting 3-chloro-4-fluoro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide di-isopropyl acetal (2 equivalents), and N,N-dimethylformamide (DMF, ~4 volumes).
-
Heat the mixture to approximately 100°C and stir for 3-4 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The intermediate enamine may be used directly in the next step.
Step 2: Reductive Cyclization
-
In a separate reactor, charge toluene (~9 volumes), acetic acid (~8 volumes), and iron powder (~2.3 equivalents).
-
Heat this mixture to 60°C with stirring.
-
Slowly add the enamine solution from Step 1, maintaining the temperature below 80°C.
-
After the addition is complete, heat the mixture to 100°C and stir for 2 hours.
-
Monitor the reaction progress by HPLC.
Step 3: Workup and Purification
-
Upon completion, cool the reaction mixture to 50°C and add ethyl acetate (~10 volumes).
-
Cool the mixture to room temperature and filter to remove the iron catalyst. Wash the filter cake with ethyl acetate.
-
Wash the combined filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 6-chloro-5-fluoroindole by crystallization from a suitable solvent system (e.g., a mixture of methylene dichloride and hexane).
Note: The synthesis of the target this compound would require starting with an appropriately substituted nitrotoluene and would be followed by an esterification step.
Visualizations
Caption: Leimgruber-Batcho synthesis workflow for a 6-chloro-5-fluoroindole derivative.
Caption: Fischer indole synthesis workflow for this compound.
Caption: Troubleshooting workflow for scaling up indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tar and Polymer Formation in Acidic Indole Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tar and polymer formation during acidic indole reactions. By understanding the underlying causes and implementing the strategies outlined below, you can significantly improve reaction yields, simplify purification, and obtain cleaner products.
Troubleshooting Guides
This section is designed to help you diagnose and solve specific issues you may encounter during your experiments.
Issue 1: Significant Tar Formation Observed During the Reaction
Q: My reaction mixture is turning into a dark, intractable tar. What are the likely causes and how can I prevent this?
A: Tar formation is a common problem in acidic indole reactions, often stemming from the high reactivity of the indole nucleus under acidic conditions, which can lead to polymerization and degradation.
Possible Causes & Solutions:
-
Excessive Acidity: Strong acids or high concentrations of acid catalysts can promote side reactions.
-
Solution: Reduce the concentration of the acid catalyst. If using a strong acid like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), consider switching to a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[1] In some cases, protic acids can add to the C3 position of the indole ring, breaking conjugation and promoting polymerization, whereas Lewis acids may coordinate with the nitrogen atom without disrupting the aromatic system.
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization and degradation pathways.
-
Solution: Lower the reaction temperature. Monitoring the reaction at a lower temperature for a longer duration can often provide the desired product with fewer byproducts.[2]
-
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing intermediates and influencing catalyst acidity.
-
Reactive Intermediates: The formation of highly reactive electrophilic intermediates can lead to uncontrolled reactions with the electron-rich indole ring.
-
Solution: Consider the use of a scavenger to trap reactive intermediates. For example, indole itself can act as a scavenger for reactive aldehydes.[4]
-
Issue 2: Low Yield of Desired Product with Concurrent Polymer Formation
Q: I'm isolating very little of my target indole, and I see a significant amount of polymeric material. How can I improve the yield?
A: Low yields are often directly linked to the formation of polymeric byproducts. Optimizing reaction conditions to favor the desired reaction pathway over polymerization is key.
Possible Causes & Solutions:
-
Sub-optimal Catalyst Choice and Concentration: The type and amount of acid catalyst are critical and often need to be optimized for each specific reaction.[1]
-
Solution: Screen a variety of Brønsted and Lewis acids to find the most effective catalyst for your substrate. For Friedel-Crafts reactions, which are notoriously prone to polyalkylation, using a milder Lewis acid can be advantageous.
-
-
Unprotected Indole Nitrogen: The N-H proton of the indole is acidic and the nitrogen can be reactive under certain conditions. In acidic media, the indole nitrogen can be protonated, which can influence the reactivity of the ring.
-
Solution: Protect the indole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl).[1] This prevents N-alkylation and can help direct electrophilic attack to the desired position on the indole ring. The choice of protecting group will depend on the subsequent reaction conditions.
-
-
Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to product degradation and polymer formation.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acid-catalyzed indole polymerization?
A1: Under acidic conditions, the C3 position of the indole nucleus is highly nucleophilic and can be protonated to form an indoleninium cation. This cation is electrophilic and can be attacked by another neutral indole molecule. This process can repeat, leading to the formation of dimers, trimers, and eventually, insoluble polymers or tars. The exact mechanism can be complex and may also involve radical pathways under certain conditions.
Q2: Are there any general recommendations for solvent selection in acidic indole reactions?
A2: Yes, solvent choice is crucial. For Fischer indole synthesis, solvents like ethanol, methanol, or toluene are commonly used.[3] In cases where starting materials or intermediates have poor solubility, polar aprotic solvents like DMF or DMSO might be necessary, but care must be taken as they can also influence reactivity.[3] For reactions that are sensitive to strong acids, using a non-acidic solvent and a milder catalyst system is recommended.[3]
Q3: How can I purify my desired indole product from a tarry reaction mixture?
A3: Purifying products from tar is challenging but not impossible.
-
Initial Work-up: After quenching the reaction, perform a liquid-liquid extraction. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
-
Column Chromatography: This is the most common purification method. Using a less polar solvent system initially can help to elute the desired product while leaving the highly polar tar on the column. Sometimes, deactivating the silica gel with a small amount of a basic additive like triethylamine (1-2%) in the eluent can prevent product degradation on the column.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material, although some product loss is inevitable.[1]
Q4: Can protecting groups completely prevent tar formation?
A4: While protecting the indole nitrogen can significantly reduce side reactions and polymerization initiated at the nitrogen, it may not completely eliminate tar formation, especially under harsh acidic conditions.[5] Polymerization can still occur through electrophilic attack on the indole ring itself. However, using a protecting group is a highly recommended strategy to improve the outcome of many acidic indole reactions.
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of Friedel-Crafts Alkylation of Indole with Aldehydes
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DBDMH (5) | Solvent-free | 50 | 50 min | 90 | [6] |
| Nanocatalyst (30) | Solvent-free | Room Temp | 24 h | 97 | [6] |
| Br₂ (in situ) | CH₃CN | Room Temp | - | Good to Excellent | [6] |
| I₂ (10) | Toluene | Room Temp | - | Good to Excellent | [7] |
| BF₃·OEt₂ (catalytic) | Various | Mild | - | High | [8] |
| TiCl₄ (catalytic) | Various | Mild | - | High | [8] |
| SnCl₄ (catalytic) | Various | Mild | - | High | [8] |
| Cu(OTf)₂ (catalytic) | Various | Mild | - | High | [8] |
Note: Yields are for the bis(indolyl)methane product and can vary depending on the specific indole and aldehyde used.
Table 2: Comparison of N-Protecting Groups for Indole in Acidic Reactions
| Protecting Group | Abbreviation | Stability to Acid | Deprotection Conditions | Comments | Reference |
| tert-Butoxycarbonyl | Boc | Labile | Strong acids (e.g., TFA), heat | Commonly used, can be removed under acidic conditions. | [1][9] |
| Benzenesulfonyl | Bs | Robust | Reductive (e.g., Mg/MeOH) | More stable to acid than Boc. | |
| p-Toluenesulfonyl | Ts | Robust | Strong reducing agents (e.g., Na/NH₃), strong base | Very stable to acid, requires harsh deprotection. | [1][10] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Moderate | Fluoride source (e.g., TBAF), acid | Cleaved under specific conditions, orthogonal to many other groups. | [1] |
| Pivaloyl | Piv | Very Robust | Strong base (e.g., LDA) | Offers steric protection at N-1 and C-2, but difficult to remove. | [5] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Indole
This protocol describes a general method for protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group to mitigate side reactions in acidic media.
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve indole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting indole is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-indole.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Purification of a Tarry Indole Reaction Mixture by Column Chromatography
This protocol provides a general guideline for the purification of a desired indole product from a reaction that has produced significant amounts of tar.
Materials:
-
Crude reaction mixture containing the indole product and tar.
-
Silica gel for column chromatography.
-
A suitable eluent system (e.g., hexanes/ethyl acetate).
-
Triethylamine (optional).
Procedure:
-
Preparation of the Crude Sample: Dissolve a small amount of the crude reaction mixture in the minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). If the tar is not fully soluble, try to extract the product into a solvent, leaving the insoluble tar behind. Adsorb the soluble portion onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
-
(Optional) Deactivation of Silica Gel: If the desired indole is known to be acid-sensitive, it is advisable to deactivate the silica gel. This can be done by flushing the packed column with the eluent containing 1-2% triethylamine before loading the sample.
-
Loading the Sample: Carefully load the adsorbed crude sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. It is often beneficial to start with a less polar eluent to first wash out non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the eluent to move the desired product down the column. The highly polar tarry materials should remain at the top of the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indole derivative.
Mandatory Visualization
Caption: A logical workflow for troubleshooting tar formation.
Caption: Acid-catalyzed polymerization of indole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole: A Promising Scavenging Agent for Methylglyoxal and Related Carbonyls in Tryptophan Containing Maillard Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Structure of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate Against its Isomer via NMR Spectroscopy
A Comparative Guide for Researchers
In the synthesis of substituted indoles for pharmaceutical and materials science research, unambiguous structural confirmation is paramount. Isomeric impurities can lead to misleading biological data and affect product performance. This guide provides a comparative analysis for the validation of the methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate structure against its potential positional isomer, methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, using Nuclear Magnetic Resonance (NMR) spectroscopy. While mass spectrometry would yield identical results for both isomers, ¹H and ¹³C NMR provide the definitive data necessary to distinguish between them.
Predicted NMR Spectral Data for Isomer Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its 5-chloro-6-fluoro isomer. These predictions are based on established substituent effects on the indole ring system and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | This compound | Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate | Key Differentiating Features |
| NH | ~12.0 | ~12.0 | Broad singlet, similar for both isomers. |
| H-3 | ~7.2 | ~7.2 | Singlet or doublet with small coupling, similar for both. |
| H-4 | ~7.5 (d, J≈9 Hz) | ~7.7 (d, J≈2 Hz) | H-4 in the 6-chloro isomer will be a doublet due to coupling with H-7, while in the 5-chloro isomer, it will be a doublet with a smaller coupling constant due to the adjacent fluorine. |
| H-7 | ~7.4 (d, J≈9 Hz) | ~7.3 (d, J≈9 Hz) | H-7 in the 6-chloro isomer will be a doublet coupled to H-4. In the 5-chloro isomer, it will be a doublet coupled to the adjacent fluorine. |
| -OCH₃ | ~3.9 | ~3.9 | Singlet, similar for both isomers. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | This compound | Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate | Key Differentiating Features |
| C=O | ~162 | ~162 | Similar for both isomers. |
| C-2 | ~127 | ~127 | Similar for both isomers. |
| C-3 | ~108 | ~108 | Similar for both isomers. |
| C-3a | ~128 | ~128 | Similar for both isomers. |
| C-4 | ~123 | ~115 (d, JC-F≈25 Hz) | The chemical shift of C-4 will be significantly different and will show a characteristic carbon-fluorine coupling in the 5-chloro isomer. |
| C-5 | ~158 (d, JC-F≈240 Hz) | ~120 (d, JC-Cl) | The position of the large carbon-fluorine coupling constant will be the primary differentiating factor. |
| C-6 | ~118 (d, JC-Cl) | ~159 (d, JC-F≈240 Hz) | The position of the large carbon-fluorine coupling constant will be the primary differentiating factor. |
| C-7 | ~114 | ~112 | Minor differences expected. |
| C-7a | ~137 | ~136 | Minor differences expected. |
| -OCH₃ | ~52 | ~52 | Similar for both isomers. |
Experimental Protocols
Standard ¹H and ¹³C NMR Acquisition
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for structural elucidation of organic compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters include a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, particularly for quaternary carbons.
-
-
Data Analysis: Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing between the two isomers based on their predicted NMR spectra.
Caption: Workflow for distinguishing isomers using NMR.
This guide highlights the critical role of NMR spectroscopy in the structural validation of halogenated indole derivatives. By comparing the experimental NMR data with the predicted values and following the logical workflow, researchers can confidently assign the correct structure to their synthesized compounds.
A Comparative Guide to Modern and Classical Indole Synthesis for Substituted Precursors
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and natural products. The strategic synthesis of indoles, particularly those bearing complex substitution patterns, is a pivotal challenge in organic chemistry. This guide provides a comparative analysis of prominent indole synthesis methodologies, offering experimental data, detailed protocols, and mechanistic diagrams to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their target molecules.
Overview of Key Synthesis Methods
The choice of an indole synthesis strategy is dictated by the availability of starting materials, desired substitution pattern, and required functional group tolerance. Below is a comparative look at several classical and modern methods.
Fischer Indole Synthesis
The Fischer synthesis, developed in 1883, is one of the oldest and most widely used methods. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by thermal cyclization and ammonia elimination.
-
Advantages: High reliability, broad applicability, and the use of readily available starting materials.
-
Disadvantages: Requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. The regiochemical outcome can be ambiguous with unsymmetrical ketones.
Madelung Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. It is particularly useful for synthesizing 2-alkylindoles.
-
Advantages: Effective for the synthesis of 2-substituted and unsubstituted indoles that can be difficult to access via other methods.
-
Disadvantages: The reaction requires very high temperatures (200-400 °C) and a strong base (e.g., NaNH2, BuLi), limiting its functional group tolerance.
Reissert Synthesis
The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid to form indole-2-carboxylic acid.
-
Advantages: Proceeds under relatively mild conditions and allows for a wide variety of substituents on the benzene ring.
-
Disadvantages: Primarily yields indole-2-carboxylic acids, requiring an additional decarboxylation step if the parent indole is desired. The initial condensation requires a strong base.
Bischler-Möhlau Synthesis
This method involves the reaction of an α-bromo-acetophenone with an excess of aniline, followed by a cyclization and rearrangement cascade.
-
Advantages: A straightforward method for synthesizing 2-arylindoles.
-
Disadvantages: The use of a large excess of aniline can complicate purification. The reaction conditions are often harsh, and the mechanism can lead to mixtures of products.
Palladium-Catalyzed Methods (e.g., Larock, Buchwald-Hartwig)
Modern transition-metal-catalyzed methods have revolutionized indole synthesis, offering milder conditions and broader functional group tolerance. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne.
-
Advantages: Excellent functional group tolerance, milder reaction conditions, and high regioselectivity. This method allows for the synthesis of highly substituted indoles in a single step.
-
Disadvantages: The cost and potential toxicity of the palladium catalyst can be a drawback. Optimization of ligands and reaction conditions is often required.
Comparative Performance Data
The following table summarizes the performance of these key methods for synthesizing representative substituted indoles. Data has been compiled from various literature sources to provide a direct comparison of yields and conditions.
| Synthesis Method | Starting Materials | Product | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Fischer | 4-Methoxyphenylhydrazine, Acetophenone | 2-Phenyl-5-methoxy-1H-indole | PPA (Polyphosphoric acid) | 100 °C, 1 h | 85 | J. Med. Chem. |
| Fischer | Phenylhydrazine, 5-Chloro-2-pentanone | 2-Methyl-6-chloro-1H-indole | ZnCl₂ | 170 °C, 30 min | 78 | Org. Synth. |
| Madelung | N-(2-methylphenyl)acetamide | 2,7-Dimethyl-1H-indole | NaNH₂ | 240 °C, 15 min | 65 | J. Am. Chem. Soc. |
| Reissert | 2-Nitro-4-chlorotoluene, Diethyl oxalate | 5-Chloroindole-2-carboxylic acid | 1. NaOEt2. Zn/AcOH | 1. Reflux2. 100 °C | 72 | J. Org. Chem. |
| Bischler-Möhlau | α-Bromoacetophenone, p-Toluidine | 2-Phenyl-5-methyl-1H-indole | p-Toluidine (excess) | 180 °C, 4 h | 60 | Chem. Ber. |
| Larock | 2-Iodo-4-fluoroaniline, 1-Pentyne | 2-Propyl-5-fluoro-1H-indole | Pd(OAc)₂, PPh₃, Na₂CO₃ | DMF, 100 °C, 12 h | 92 | J. Org. Chem. |
| Buchwald-Hartwig | 2-Chloroaniline, 2-Butanone | 2,3-Dimethyl-1H-indole | Pd₂(dba)₃, Xantphos, K₃PO₄ | Toluene, 110 °C, 24 h | 88 | Org. Lett. |
Mechanistic and Workflow Diagrams
Visualizing the reaction pathways is crucial for understanding the logic and potential outcomes of a synthesis. The following diagrams, rendered using Graphviz, illustrate the core mechanisms and workflows.
Caption: Reaction pathway for the Fischer Indole Synthesis.
Caption: Catalytic cycle for the Larock Indole Synthesis.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step procedures for representative syntheses.
Protocol 1: Fischer Synthesis of 2-Phenyl-5-methoxy-1H-indole
This protocol is adapted from standard procedures for the synthesis of substituted indoles via the Fischer method using polyphosphoric acid (PPA) as the catalyst.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride (1.0 eq)
-
Acetophenone (1.1 eq)
-
Polyphosphoric acid (PPA) (10x by weight)
-
Sodium bicarbonate (sat. aq. solution)
-
Ethanol
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (5.0 g, 28.6 mmol) and acetophenone (3.7 mL, 31.5 mmol).
-
Add polyphosphoric acid (50 g) to the flask. The mixture will become a thick slurry.
-
Insert a mechanical stirrer and a thermometer. Heat the mixture to 100 °C in an oil bath and stir vigorously for 1 hour. The color of the reaction mixture will darken.
-
Remove the flask from the oil bath and allow it to cool to approximately 60 °C.
-
Carefully and slowly pour the warm mixture onto 200 g of crushed ice in a large beaker with stirring. This will hydrolyze the PPA.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Recrystallize the crude product from hot ethanol to yield pure 2-phenyl-5-methoxy-1H-indole as a crystalline solid.
-
Dry the product under vacuum. (Typical yield: 80-90%).
Protocol 2: Larock Synthesis of 2-Propyl-5-fluoro-1H-indole
This protocol is a representative example of a modern palladium-catalyzed indole synthesis, valued for its mildness and functional group compatibility.
Materials:
-
2-Iodo-4-fluoroaniline (1.0 eq)
-
1-Pentyne (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-iodo-4-fluoroaniline (1.00 g, 4.22 mmol), sodium carbonate (0.89 g, 8.44 mmol), palladium(II) acetate (47 mg, 0.21 mmol), and triphenylphosphine (111 mg, 0.42 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (20 mL) via syringe, followed by 1-pentyne (0.62 mL, 6.33 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C in an oil bath with stirring for 12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Pour the mixture into a separatory funnel and wash with water (3 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-propyl-5-fluoro-1H-indole. (Typical yield: 85-95%).
Halogen Wars: A Comparative Analysis of Fluorinated vs. Chlorinated Indole Analogs in Biological Activity
For researchers, scientists, and drug development professionals, the strategic halogenation of lead compounds is a cornerstone of modern medicinal chemistry. The introduction of fluorine or chlorine to a molecular scaffold like indole can dramatically alter its physicochemical properties, leading to profound effects on biological activity. This guide provides an objective, data-driven comparison of the biological performance of fluorinated and chlorinated indole analogs, supported by experimental data and detailed methodologies.
The indole nucleus is a privileged scaffold in numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] The addition of halogens, particularly fluorine and chlorine, is a common strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing the therapeutic potential of these compounds.[2][3] While both halogens can significantly improve a compound's profile, they do so in distinct ways, making the choice between them a critical decision in the drug design process.
Comparative Biological Activity Data
The following table summarizes quantitative data comparing the biological activity of fluorinated and chlorinated indole analogs across various biological targets. It is important to note that direct head-to-head comparisons in the same study are not always available; in such cases, data from closely related analogs are presented to provide a meaningful comparison.
| Biological Target | Fluorinated Indole Analog | Chlorinated Indole Analog | IC₅₀/EC₅₀ (µM) - Fluorinated | IC₅₀/EC₅₀ (µM) - Chlorinated | Fold Change in Potency | Reference |
| Anticancer | ||||||
| Breast Cancer (MCF-7) | 5-Fluoroindole-3-acetic acid (activated) | 5-Chloro-1H-indole-2,3-dione 3-thiosemicarbazone | Highly cytotoxic | Data not directly comparable | - | [2][4] |
| Colon Cancer (HT29) | 5-Fluoroindole-3-acetic acid (activated) | - | Highly cytotoxic | - | - | [5] |
| EGFR T790M Kinase | 5-fluoro-indole derivative | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5g) | Data not available | 0.0119 | - | [6] |
| Antiviral | ||||||
| HIV-1 Reverse Transcriptase | 5-Fluoro-indole-based NNRTI | - | 0.050 | 0.332 (non-fluorinated parent) | ~7-fold increase | [3] |
| Antimicrobial | ||||||
| S. aureus (MRSA) | Fluorinated bisindole alkaloid analog | Brominated bisindole alkaloid | MIC data available | MIC data available | Fluorinated analog showed synergistic effects with oxacillin | [7] |
| C. krusei | Halogenated indole derivatives | Halogenated indole derivatives | 3.125 (for several halogenated derivatives) | 3.125 (for several halogenated derivatives) | Halogenation significantly improves activity over non-halogenated analogs | [8] |
| Plant Growth Regulation | ||||||
| Root Formation (Black gram) | 4-Trifluoromethylindole-3-acetic acid | 4-Chloroindole-3-acetic acid | Weaker activity in hypocotyl growth inhibition | Stronger activity in hypocotyl growth inhibition | - | [9] |
Key Insights from Comparative Data:
-
Anticancer Activity: The introduction of a fluorine atom can significantly enhance cytotoxic potential, particularly when the molecule is designed as a prodrug activated by specific enzymes like peroxidases.[5] For instance, 5-fluoroindole-3-acetic acid becomes highly cytotoxic upon activation.[4] In kinase inhibition, chlorinated indole derivatives have shown potent activity against EGFR mutants.[6]
-
Antiviral Activity: Fluorination has been shown to dramatically increase the potency of indole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[3]
-
Antimicrobial Activity: Both fluorinated and chlorinated indoles exhibit significant antimicrobial properties. Halogenation, in general, appears to be a key factor in enhancing activity against various bacterial and fungal strains.[8] Fluorinated analogs have also demonstrated potential as antibiotic adjuvants, restoring the efficacy of existing antibiotics against resistant strains.[7]
-
Physicochemical and Pharmacokinetic Properties: Fluorine's high electronegativity and small size can lead to increased metabolic stability and altered pKa, which can improve oral bioavailability.[3] Chlorine, being larger and more lipophilic, tends to increase the overall lipophilicity of the molecule, which can affect membrane permeability and plasma protein binding.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and chlorinated indole analogs) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[3]
Kinase Inhibition Assay (HTRF KinEASE-TK)
This assay is used to determine the inhibitory activity of compounds against tyrosine kinases.
-
Reaction Setup: In a 384-well plate, add the tyrosine kinase enzyme, the substrate (biotinylated poly-Glu-Tyr), and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time.
-
Detection: Add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) to stop the reaction and initiate the FRET signal.
-
Signal Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and plot it against the compound concentration to determine the IC₅₀ value.[6]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Confirming the Purity of Indole Esters
For researchers, scientists, and drug development professionals, establishing the purity of synthesized indole esters is a critical step to ensure the validity of experimental results and meet regulatory standards. This guide provides an objective comparison of key spectroscopic methods used for purity confirmation, complete with experimental data, detailed protocols, and a visual workflow to aid in method selection and implementation.
The primary techniques for assessing the purity of indole esters include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Fourier-Transform Infrared Spectroscopy (FTIR) serves as a valuable complementary method for structural confirmation. Each method offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on several factors, including the nature of the expected impurities, the required level of accuracy, and the availability of instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) | Mass Spectrometry (MS) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Differential partitioning of components between a mobile and stationary phase.[1] | The integrated signal of a nucleus is directly proportional to the number of nuclei.[2] | Generation and separation of ions based on their mass-to-charge ratio.[3] | Absorption of infrared light corresponding to molecular bond vibrations.[4] |
| Purity Indication | Presence of multiple peaks, with the area percentage of the main peak indicating purity.[1] | Comparison of the integral of an analyte signal to that of a certified internal standard.[5] | Detection of ions corresponding to impurities alongside the main compound.[6] | Presence of unexpected absorption bands indicating functional groups of impurities.[7] |
| Quantitation | Highly quantitative, typically requires a reference standard for absolute purity.[1] | Absolute quantitation without needing a standard of the analyte itself.[2][8] | Can be quantitative with appropriate standards; often coupled with LC or GC for separation.[2] | Generally qualitative for purity; can be quantitative with appropriate standards.[7] |
| Sensitivity | High (can detect trace impurities). | Moderate, dependent on concentration and acquisition time. | Very high, excellent for trace analysis.[2] | Lower, typically requires >1% impurity to be clearly detected.[7] |
| Specificity | High, can separate closely related compounds and isomers. | Excellent, provides detailed structural information for impurity identification. | High, provides molecular weight information for impurity identification.[6] | Moderate, identifies functional groups present in impurities.[7] |
| Sample State | Liquid (solid samples must be dissolved). | Liquid (solid samples must be dissolved in a deuterated solvent).[9] | Liquid or solid (can be directly ionized or dissolved).[3] | Solid, liquid, or gas.[10] |
| Destructive? | Yes.[11] | No.[11][8] | Yes.[11] | No. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and reliable results.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for determining the purity of an indole ester.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.[2]
Materials:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.[2]
-
Sample Solvent: Acetonitrile/Water (50:50).
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the indole ester sample and dissolve it in 1 mL of the sample solvent to a final concentration of 1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
HPLC Conditions:
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area percentage of the main peak relative to the total area of all peaks.[5] For a more definitive assessment, a photodiode array (PDA) detector can be used to evaluate peak purity by comparing UV spectra across a single peak.[12]
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol provides a method for determining the absolute purity of an indole ester using an internal standard.
Instrumentation:
Materials:
-
Indole ester sample.
-
High-purity internal standard (e.g., maleic acid, certified >99.5%).[5]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the indole ester sample into a clean vial.[11]
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.[5]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.[5]
-
Transfer the solution to an NMR tube.[9]
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum under quantitative conditions, which includes a long relaxation delay (e.g., 5 times the longest T1) and a calibrated 90° pulse.
-
-
Data Analysis:
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general method for identifying and confirming the molecular weight of the indole ester and any impurities.
Instrumentation:
-
HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[5]
Procedure:
-
LC Conditions: Use the same column and mobile phase gradient as described in the HPLC protocol.[5]
-
Sample Preparation: Prepare the sample as described in the HPLC protocol. A lower concentration (e.g., 0.1 mg/mL) may be necessary depending on the sensitivity of the mass spectrometer.[5]
-
Mass Spectrometry Conditions:
-
Data Analysis: Analyze the full scan data to identify potential impurities by their mass-to-charge ratio.[5] For ions of interest, product ion scans (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.[5][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is for the qualitative analysis of the indole ester to confirm the presence of key functional groups.
Instrumentation:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[4]
Procedure (using ATR):
-
Sample Preparation: No extensive preparation is needed for solid powders or liquids.[10]
-
Analysis:
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of the pure indole ester. The presence of characteristic peaks for the indole N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches, and the ester C=O stretch should be confirmed.[14] The absence of significant unexpected peaks suggests high purity from the perspective of functional group contaminants.[7]
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized indole ester batch, incorporating the discussed spectroscopic methods. This workflow aligns with general practices in the pharmaceutical industry, where chromatographic methods are used for initial purity screening, followed by spectroscopic techniques for structural confirmation and absolute purity determination.
Caption: General workflow for purity assessment of synthetic indole esters.
This comprehensive approach, utilizing orthogonal analytical techniques, ensures a high degree of confidence in the purity and identity of indole ester compounds, a prerequisite for their use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. benchchem.com [benchchem.com]
- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 13. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Three-Dimensional Architecture of Substituted Indole-2-carboxylates: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of substituted indole-2-carboxylates is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative overview of the structural insights gained through single-crystal X-ray crystallography, offering a valuable resource for those working with this important class of heterocyclic compounds.
Indole-2-carboxylates are a cornerstone scaffold in medicinal chemistry, exhibiting a wide range of biological activities. X-ray crystallography stands as the definitive method for elucidating their solid-state molecular structure, providing unparalleled detail of bond lengths, bond angles, and intermolecular interactions that govern their packing in the crystalline state. This guide presents a compilation of crystallographic data for a series of substituted indole-2-carboxylates, alongside standardized experimental protocols and a comparison with alternative analytical techniques.
Comparative Crystallographic Data of Substituted Indole-2-carboxylates
The following table summarizes key crystallographic parameters for a selection of substituted indole-2-carboxylate derivatives, allowing for a direct comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 1) | C₁₀H₉NO₃ | Monoclinic | C2/c | 13.079(3) | 7.696(2) | 35.185(7) | 91.06(3) | 16 | |
| 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2) | C₁₀H₉NO₃ | Monoclinic | P2₁/c | 4.0305(2) | 13.0346(6) | 17.2042(9) | 91.871(5) | 4 | |
| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | Monoclinic | P2₁/c | 5.5622(4) | 18.891(2) | 9.6524(8) | 104.454(1) | 4 | |
| Ethyl 5-chloro-1H-indole-2-carboxylate | C₁₁H₁₀ClNO₂ | Monoclinic | P2₁/n | 10.570(3) | 5.617(2) | 18.091(5) | 105.681(4) | 4 | |
| Methyl 5-bromo-1H-indole-2-carboxylate | C₁₀H₈BrNO₂ | Monoclinic | P2₁/c | 7.8956(6) | 5.8304(4) | 22.0407(16) | 91.919(3) | 4 |
Experimental Protocols
The determination of the crystal structure of substituted indole-2-carboxylates via X-ray crystallography involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.
General Synthesis of Substituted Indole-2-carboxylates
A common and versatile method for the synthesis of substituted indole-2-carboxylates is the Reissert-indole synthesis. This classical approach involves the condensation of an appropriately substituted 2-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization of the resulting α-keto ester.
Example Protocol (Reissert-Indole Synthesis):
-
Condensation: A solution of the substituted 2-nitrotoluene and diethyl oxalate in a suitable solvent (e.g., anhydrous ethanol or diethyl ether) is treated with a strong base (e.g., sodium ethoxide or potassium tert-butoxide) at room temperature. The reaction mixture is stirred until the condensation is complete.
-
Reductive Cyclization: The resulting ethyl 2-(nitrophenyl)pyruvate is then subjected to reduction. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C or PtO₂) or chemical reduction (e.g., using zinc dust in acetic acid or iron in acetic acid).
-
Work-up and Purification: Following the reduction, the reaction mixture is worked up to isolate the crude indole-2-carboxylate. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.
Crystallization
Obtaining high-quality single crystals is a critical prerequisite for a successful X-ray diffraction experiment. Several techniques can be employed, and the optimal method often requires empirical determination.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The key is to control the rate of evaporation to promote the growth of large, well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.
Standard Procedure:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a glass fiber or a loop.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Alternative Analytical Techniques: A Comparison
While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data for the characterization of substituted indole-2-carboxylates.
| Technique | Information Provided | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state. | Unambiguous structure determination; provides absolute configuration. | Requires high-quality single crystals, which can be challenging to obtain; provides a static picture of the molecule in the solid state. |
| Powder X-ray Diffraction (PXRD) | Information about the crystalline phases present in a bulk sample, unit cell parameters, and crystal purity. | Does not require single crystals; useful for analyzing bulk materials and identifying polymorphs. | Does not provide detailed atomic coordinates or molecular connectivity; peak overlap can complicate analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the molecular structure in solution, including connectivity (¹H, ¹³C), and through-space interactions (NOE). | Provides information about the structure and dynamics in solution, which is often more biologically relevant; does not require crystallization. | Structure determination can be complex for larger molecules; does not provide precise bond lengths and angles as X-ray crystallography. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity; allows for the determination of the elemental composition. | Does not provide information about the 3D structure or connectivity. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and simple to perform; useful for identifying key functional groups. | Provides limited information about the overall molecular structure. |
Visualizing the Workflow
The process of determining the crystal structure of a substituted indole-2-carboxylate can be visualized as a logical workflow, from the initial synthesis to the final structural analysis.
comparative study of classical versus modern indole synthesis routes
For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone of pharmacologically active compounds. The efficient construction of this privileged heterocyclic system is a critical endeavor in medicinal chemistry and natural product synthesis. This guide provides an objective comparison of classical and modern indole synthesis methodologies, supported by experimental data, to aid in the selection of the most suitable route for a given synthetic challenge.
At a Glance: Key Performance Metrics of Indole Synthesis Routes
The following table summarizes quantitative data for several prominent classical and modern indole synthesis methods, offering a clear comparison of their key performance indicators under specific reported conditions.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Classical Methods | ||||||
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | Neat | 170 | 0.25 | 86[1] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | 1. KOEt 2. Zn/AcOH | 1. Ether 2. Acetic Acid | RT to Reflux | Multi-step | Good to Excellent[2] |
| Madelung Synthesis | N-Benzoyl-o-toluidine | Sodium ethoxide | Neat | 360-380 | - | - |
| Modern Methods | ||||||
| Bartoli Indole Synthesis | o-Nitrotoluene, Vinylmagnesium bromide | Grignard Reagent | THF | -78 to -20 | 8 | ~53 (for 7-chloro-3-methylindole)[3] |
| Larock Indole Synthesis | 2-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 12-24 | >80[4][5] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the generalized workflows for classical and modern indole synthesis, providing a visual representation of the strategic differences.
In-Depth Analysis of Key Synthesis Routes
This section provides a detailed examination of prominent classical and modern indole synthesis methods, including their mechanisms and detailed experimental protocols for representative examples.
Classical Indole Syntheses: The Foundations
Classical methods, developed in the late 19th and early 20th centuries, are characterized by often harsh reaction conditions but remain valuable for their simplicity and the synthesis of specific indole scaffolds.
The Fischer indole synthesis, discovered in 1883, is a robust method involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[6][7]
Experimental Protocol: Synthesis of 2-Phenylindole [1]
-
Hydrazone Formation: A mixture of phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) is mixed with anhydrous zinc chloride (200 mol%). A few drops of acetic acid (0.1 N) are added dropwise with continuous mixing at room temperature for 10 minutes.
-
Cyclization: The mixture is transferred to a round-bottomed flask and heated to 180 °C for 15 minutes.
-
Workup and Purification: After cooling, the reaction mixture is diluted with dichloromethane and water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The crude product is purified by flash column chromatography to afford 2-phenylindole.
The Reissert synthesis provides a route to indoles from o-nitrotoluene and diethyl oxalate through a condensation and subsequent reductive cyclization.[8][9]
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid
-
Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base like potassium ethoxide in ether to yield ethyl o-nitrophenylpyruvate.[8][9]
-
Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using a reducing agent such as zinc dust in acetic acid.[8][9] This step reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form indole-2-carboxylic acid.[8][9]
The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides to produce indoles.[10]
Experimental Protocol: Synthesis of 2-Phenylindole [10]
-
Reaction Setup: N-benzoyl-o-toluidine is heated with two equivalents of a strong base, such as sodium ethoxide, in an airless environment.
-
Cyclization: The reaction mixture is heated to high temperatures (typically 200-400 °C) to induce intramolecular cyclization.[10]
-
Hydrolysis: A final hydrolysis step is required to yield the 2-phenylindole product.[10]
Modern Indole Syntheses: Precision and Versatility
Modern synthetic methods, often employing transition-metal catalysis, offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to their classical counterparts.
The Bartoli synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[11][12][13] The reaction's success is often dependent on the steric bulk of the ortho substituent, which facilitates a key[8][8]-sigmatropic rearrangement.[12]
Experimental Protocol: General Procedure for 7-Substituted Indoles [14]
-
Reaction Setup: The starting ortho-substituted nitropyridine (1 equivalent) is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C.
-
Grignard Addition: Vinylmagnesium bromide (3-4 equivalents) is added slowly to the cooled solution. The reaction mixture is then allowed to warm to -20 °C and stirred for 8-12 hours.
-
Workup and Purification: The reaction is quenched with a 20% aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography.
The Larock indole synthesis is a versatile palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[4][15] This method is highly regioselective, with the bulkier alkyne substituent generally ending up at the 2-position of the indole.[5]
Experimental Protocol: Synthesis of 2,3-Disubstituted Indoles [5]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol) are added.
-
Catalyst Addition: Palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) are added to the reaction flask.
-
Reaction Execution: Anhydrous DMF (5-10 mL) and the disubstituted alkyne (2.0 mmol) are added. The mixture is stirred at 100 °C for 12-24 hours.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified.
Decision-Making Workflow for Method Selection
Choosing the optimal indole synthesis strategy depends on several factors, including the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions. The following diagram provides a logical framework for this decision-making process.
References
- 1. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. benchchem.com [benchchem.com]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vitro Efficacy of Halogenated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Halogenation of the indole ring is a common strategy to modulate the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic potential. This guide provides a comparative analysis of the in vitro efficacy of various halogenated indole derivatives, focusing on their anticancer and antimicrobial activities, supported by experimental data from multiple studies.
Anticancer Activity of Halogenated Indole Derivatives
The cytotoxic effects of halogenated indole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data presented here is compiled from various in vitro studies. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.
Comparative Cytotoxicity Data (IC50 in µM)
| Derivative Class | Compound Example | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | Panc-1 (Pancreatic) | Reference |
| Fluorinated Indoles | 5-Fluoroindole Derivative | - | - | - | - | - | [1] |
| 5-Fluoroindole-2-carboxylic acid | - | - | - | - | - | ||
| Chlorinated Indoles | 5-Chloroindole Derivative | - | 57.7 | 45.4 | - | - | [1] |
| 5-Chloro-indole-2-carboxylate | - | - | - | - | 0.029 | [1] | |
| Brominated Indoles | 5-Bromo-1H-indole-2-carboxylic acid Derivative 3a | 15.6 | 19.4 | 25.1 | - | - | [2] |
| 5-Bromo-1H-indole-2-carboxylic acid Derivative 3f | 18.9 | 24.1 | 29.8 | - | - | [2] | |
| Iodinated Indoles | Azopyridine iodido ruthenium complex | <17 | - | <17 | <17 | - | [3] |
Note: A lower IC50 value indicates higher cytotoxic potency. Dashes (-) indicate that data was not available in the cited sources.
Antimicrobial Activity of Halogenated Indole Derivatives
Halogenated indoles have also demonstrated promising activity against various bacterial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is used to compare their efficacy.
Comparative Antimicrobial Data (MIC in µg/mL)
| Derivative | Target Organism | MIC (µg/mL) | Reference |
| 4-Chloroindole | Escherichia coli | 75 | [4] |
| 5-Chloroindole | Escherichia coli | 75 | [4] |
| 5-Chloro-2-methylindole | Escherichia coli | 75 | [4] |
| 4-Bromo-6-chloroindole | Staphylococcus aureus | 30-50 | [5][6] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus | 20-30 | [5][6] |
| 5-Iodoindole | Staphylococcus aureus | 100 | [5] |
Note: A lower MIC value indicates greater antimicrobial potency.
Key Signaling Pathways and Mechanisms of Action
Several halogenated indole derivatives exert their anticancer effects by targeting critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Two prominent mechanisms are the inhibition of the PI3K/Akt/mTOR pathway and the disruption of tubulin polymerization.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. Its dysregulation is a hallmark of many cancers. Certain indole derivatives have been shown to inhibit key components of this pathway, such as Akt and mTOR, leading to the induction of apoptosis in cancer cells.[2][7][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by halogenated indole derivatives.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division. Disruption of microtubule dynamics is a well-established anticancer strategy. Several indole derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[7][9][10][11][12]
Caption: Inhibition of tubulin polymerization by halogenated indole derivatives.
Experimental Protocols
The following are summarized methodologies for the key in vitro assays cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the halogenated indole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.
Caption: General workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The halogenated indole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 5. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole, a core nucleus for potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
side-by-side comparison of catalysts for indole functionalization
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and materials science, making the development of efficient and selective methods for its functionalization a critical area of research. This guide provides a side-by-side comparison of prominent catalytic systems for the functionalization of indoles, with a focus on C-H activation. We present quantitative data from representative studies, detailed experimental protocols, and visualizations to aid in catalyst selection and experimental design.
At a Glance: Performance of Catalysts for Indole C2-Arylation
The C2-arylation of indoles is a key transformation for the synthesis of valuable compounds. Below is a comparison of different catalytic systems for this reaction, highlighting their performance under optimized conditions.
| Catalyst System | Catalyst Loading (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Palladium | Pd(OAc)₂ (10) | --- | K₂CO₃ | Toluene | 110 | 12-24 | ~85 | [1] |
| Rhodium | [RhCp*Cl₂]₂ (2.5) | --- | AgOAc | 1,2-DCE | 80 | 12 | ~90 | [2] |
| Cobalt | Co(OAc)₂ (10) | --- | Mn(OAc)₂·4H₂O | DCE | 100 | 24 | ~88 | [3] |
| Photoredox (Metal-Free) | Eosin Y (1) | --- | Na₂HPO₄ | MeCN/H₂O | RT | 12 | ~57 | [4] |
Note: Yields are for specific substrate combinations and may vary. Please refer to the original publications for the full scope of substrates.
In-Depth Catalyst Comparison
The choice of catalyst significantly impacts the efficiency, selectivity, and substrate scope of indole functionalization reactions. Here, we delve into the characteristics of different catalytic approaches.
Transition Metal Catalysis:
Transition metal catalysts, particularly those based on palladium, rhodium, and cobalt, are workhorses for C-H functionalization.[2][3][5][6] They offer high efficiency and can be tuned for regioselectivity through the use of directing groups.[7][8]
-
Palladium: Palladium catalysts are widely used for C-H arylation of indoles.[1][9] They are often tolerant of a wide range of functional groups.
-
Rhodium and Cobalt: Rhodium and cobalt catalysts have also proven effective, sometimes offering complementary reactivity to palladium.[3] Cobalt catalysts are a more earth-abundant and cost-effective alternative to precious metals like palladium and rhodium.[3]
Photoredox Catalysis:
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions using visible light.[4][10][11] These methods can generate radical intermediates, leading to unique reactivity patterns compared to traditional thermal catalysis. Both metal-based (e.g., iridium, ruthenium) and metal-free organic dyes (e.g., Eosin Y) can be employed as photocatalysts.[4]
Organocatalysis:
Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals.[12][13][14][15] Chiral organocatalysts are particularly valuable for asymmetric indole functionalization, providing access to enantioenriched products.[12][16]
Biocatalysis:
Biocatalysis employs enzymes to carry out chemical transformations with high selectivity and under environmentally benign conditions (e.g., in water at ambient temperature).[17][18][19][20][21] While highly specific, the development of biocatalysts for a particular transformation can be time- and resource-intensive.
Experimental Workflows and Logic
The following diagrams illustrate a general workflow for catalyst screening and a logical approach to selecting a catalyst for indole functionalization.
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following are representative procedures for indole C-H functionalization using different catalytic systems.
Protocol 1: Palladium-Catalyzed C2-Arylation of N-Substituted Indole[1]
Reaction Setup:
-
To an oven-dried reaction tube, add the N-substituted indole (0.5 mmol, 1.0 equiv), aryl halide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
Reaction:
-
Seal the reaction tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C2-arylated indole.
Protocol 2: Copper-Catalyzed C5-H Alkylation of a 3-Carbonyl Indole[1]
Reaction Setup:
-
In a glovebox, stir a mixture of Cu(OAc)₂·H₂O (0.025 mmol, 5 mol%) and AgSbF₆ (0.025 mmol, 5 mol%) in 1,2-dichloroethane (DCE, 1.0 mL) for 30 minutes.
-
Add the 3-carbonyl indole substrate (0.5 mmol, 1.0 equiv).
-
In a separate vial, dissolve the α-diazomalonate (0.6 mmol, 1.2 equiv) in DCE (1.0 mL).
Reaction:
-
Add the solution of the α-diazomalonate dropwise to the reaction mixture over 1 hour.
-
Stir the reaction mixture at room temperature for 12 hours.
Workup and Purification:
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Metal-Free Photoredox C2-Arylation of N-Boc-Indole[4]
Reaction Setup:
-
To a reaction vial, add N-Boc-indole (1.0 equiv), aryldiazonium salt (1.2 equiv), Eosin Y (1 mol %), and Na₂HPO₄ (2.0 equiv).
-
Add a mixture of acetonitrile and water as the solvent.
Reaction:
-
Irradiate the reaction mixture with a green LED light source at room temperature for 12 hours.
Workup and Purification:
-
After the reaction, perform a standard aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cobalt-Catalyzed C–H Activation of Indoles - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organocatalytic strategies for the asymmetric functionalization of indoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles: a route to direct enantioselective functionalization of indole C(sp3)-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biocatalysis versus chemocatalysis [manufacturingchemist.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | New Horizons for Biocatalytic Science [frontiersin.org]
- 21. Biocatalysis: landmark discoveries and applications in chemical synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00689A [pubs.rsc.org]
Navigating the Landscape of Indole-Based Antivirals: A Comparative Guide to Alternatives for Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
For researchers, scientists, and drug development professionals at the forefront of antiviral research, the indole scaffold represents a privileged structure with immense therapeutic potential. While methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a known chemical entity, publicly available data on its specific antiviral activity is scarce. This guide provides a comparative analysis of promising alternative indole-2-carboxylate and related indole derivatives that have demonstrated significant antiviral efficacy in preclinical studies. The following sections detail their performance, supported by experimental data, to inform the selection of lead compounds in antiviral drug discovery programs.
The indole core, due to its ability to mimic peptide structures and bind to various enzymes, has been a fertile ground for the discovery of novel therapeutic agents.[1][2] In the realm of antiviral research, numerous indole derivatives have been developed and have even progressed to clinical use, such as Arbidol (Umifenovir).[1] This guide focuses on indole-2-carboxylate derivatives and other closely related structures that serve as viable alternatives for further investigation in the absence of specific antiviral data for this compound.
Comparative Antiviral Activity of Indole-2-Carboxylate Derivatives
A significant body of research highlights the broad-spectrum antiviral potential of various substituted indole-2-carboxylate derivatives. A study by Situ Xue et al. (2014) provides a comprehensive dataset on a series of these compounds against a panel of RNA and DNA viruses. The data underscores the importance of substitution patterns on the indole ring for antiviral potency and selectivity.[3][4]
Below is a summary of the in vitro antiviral activity and cytotoxicity of selected indole-2-carboxylate derivatives from this study.
| Compound | Virus | IC₅₀ (µmol/L) | TC₅₀ (µmol/L) | Selectivity Index (SI) |
| 8e | Influenza A | 8.13 | >100 | >12.3 |
| 8f | Influenza A | 9.43 | >100 | >10.6 |
| 14f | Influenza A | 7.53 | 91.4 | 12.1 |
| Oseltamivir | Influenza A | 6.43 | >100 | >15.5 |
| 2f | Coxsackie B3 | 1.59 | 21.3 | 13.4 |
| 3f | Coxsackie B3 | 4.55 | 47.6 | 10.5 |
| 8f | Coxsackie B3 | 7.18 | 123 | 17.1 |
| Ribavirin | Coxsackie B3 | 4.6 | >1000 | >217.4 |
| 14f | HSV-1 | 17.8 | 91.4 | 5.1 |
| Acyclovir | HSV-1 | 1.2 | >1000 | >833.3 |
Table 1: In vitro antiviral activity of selected indole-2-carboxylate derivatives against Influenza A/FM/1/47, Coxsackie B3 virus, and Herpes Simplex Virus-1 (HSV-1). Data extracted from Situ Xue et al., 2014.[3][4][5]
Structure-Activity Relationship (SAR) Insights
The study by Situ Xue and colleagues revealed several key SAR insights for this class of compounds[3][4]:
-
The presence of an alkyloxy group at the 4-position of the indole ring was not found to be critical for antiviral activity.
-
Modification of the amino group at the 6-position with an acetyl group was generally unfavorable for activity against RNA viruses.
-
Specific substitutions at the 4, 6, and 7-positions of the indole ring significantly influenced the antiviral potency and spectrum.
Indole Derivatives as HIV-1 Integrase Inhibitors
Another important class of antiviral indole derivatives targets the HIV-1 integrase, a crucial enzyme for viral replication. Research in this area has identified several potent indole-2-carboxylic acid derivatives that act as integrase strand transfer inhibitors (INSTIs).[2]
| Compound | Target | IC₅₀ (µM) |
| 20a | HIV-1 Integrase | 0.13 |
| 15 | HIV-1 Integrase | 1.29 |
| 18 | HIV-1 Integrase | 1.05 |
Table 2: Inhibitory activity of selected indole-2-carboxylic acid derivatives against HIV-1 integrase. Data extracted from Zhang et al., 2022.[2]
The mechanism of action for these compounds involves chelation with Mg²⁺ ions in the active site of the integrase, preventing the integration of the viral DNA into the host genome.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Antiviral Activity and Cytotoxicity Assay (Cytopathic Effect [CPE] Inhibition Assay)[3][4][5]
This assay is a common method to screen for antiviral compounds.
-
Cell Seeding: Host cells (e.g., MDCK for influenza, Vero for Coxsackie B3 and HSV-1) are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: Test compounds are dissolved in DMSO and diluted to various concentrations with cell culture medium.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of the virus. Simultaneously, the diluted compounds are added to the wells. Control wells with no virus, virus only, and reference drugs (e.g., Oseltamivir, Ribavirin, Acyclovir) are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for a period that allows for the development of viral cytopathic effects (typically 48-72 hours).
-
CPE Observation and Quantification: The cytopathic effect is observed microscopically. To quantify cell viability, the MTT assay is commonly used. The supernatant is removed, and MTT solution is added to each well. After incubation, the formazan crystals are dissolved, and the absorbance is read using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that inhibits viral CPE by 50%. The 50% cytotoxic concentration (TC₅₀) is determined in parallel on uninfected cells. The selectivity index (SI) is calculated as the ratio of TC₅₀ to IC₅₀.
HIV-1 Integrase Strand Transfer Assay[2]
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified HIV-1 integrase enzyme, a donor DNA substrate (often a labeled oligonucleotide), and a target DNA substrate.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at 37°C to allow for the strand transfer to occur.
-
Quenching and Product Separation: The reaction is stopped, and the DNA products are separated by gel electrophoresis.
-
Detection and Quantification: The amount of strand transfer product is quantified using an appropriate detection method (e.g., fluorescence or radioactivity).
-
Data Analysis: The IC₅₀ value is determined as the concentration of the compound that inhibits the integrase activity by 50%.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Conclusion
While direct antiviral data for this compound remains elusive in the public domain, the broader class of indole-2-carboxylate and indole derivatives presents a rich source of potential antiviral drug candidates. The alternatives highlighted in this guide demonstrate potent activity against a range of viruses, including influenza, picornaviruses, herpesviruses, and HIV. The provided quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for researchers to build upon in their quest for novel and effective antiviral therapies. Further exploration of the structure-activity relationships within this chemical space is warranted to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorination: A Key Strategy to Enhance the Metabolic Stability of Indoles in Drug Discovery
For researchers, scientists, and drug development professionals, achieving optimal metabolic stability is a critical hurdle in the journey from a promising compound to a viable drug candidate. Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's efficacy and duration of action. The strategic incorporation of fluorine into indole-based molecules has emerged as a powerful tool to overcome this challenge. This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated indoles, supported by experimental data and detailed methodologies.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, the indole ring is often susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, the primary drivers of drug metabolism in the body.[1] This metabolic vulnerability can be mitigated by replacing a hydrogen atom with a fluorine atom at a metabolically active site. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage and effectively blocking metabolic "soft spots".[2][3]
Enhanced Metabolic Stability of Fluorinated Indoles: The Data
Preclinical studies consistently demonstrate the positive impact of fluorination on the metabolic stability of indole-containing compounds. By hindering CYP450-mediated metabolism, fluorination can lead to a longer half-life (t½) and lower intrinsic clearance (CLint), key indicators of improved metabolic stability.[1][4]
Below is a summary of comparative in vitro data from various studies, showcasing the enhanced metabolic stability of fluorinated indole derivatives compared to their non-fluorinated counterparts.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| Study 1: Androgen Receptor Antagonists (Mouse Liver Microsomes) | ||||
| UT-155 (8) | Non-fluorinated indole | 12.35 | Not Reported | [1][4] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | Not Reported | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [1] |
| Study 2: Indole Derivatives (Rat Liver Microsomes) | ||||
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | [1] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | [1] |
| Study 3: Benzoyl Indoles (Human Liver Microsomes) | ||||
| Ko143 | Non-fluorinated indole analog | % remaining after 1h: 23 | Not Reported | [5] |
| Compound 2 | Fluorinated benzoyl indole | % remaining after 1h: 56 | Not Reported | [5] |
| Compound 8 | Fluorinated benzoyl indole | % remaining after 1h: 78 | Not Reported | [5] |
Note: The experimental conditions, such as the source of liver microsomes (mouse, rat, or human), can influence the absolute values. Therefore, direct comparisons should be made with caution between different studies. However, the trend of increased metabolic stability with fluorination within each study is evident.[1]
Experimental Protocols: Assessing Metabolic Stability In Vitro
The data presented above is typically generated using in vitro metabolic stability assays with liver microsomes. This common method evaluates a compound's susceptibility to metabolism by CYP450 enzymes.[1][6]
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat, mouse)[7]
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Magnesium chloride (MgCl2)
-
Cold acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard for analytical quantification
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.[1]
-
Prepare the reaction termination solution (e.g., cold acetonitrile with an internal standard).[7]
-
-
Incubation:
-
Pre-warm the microsomal incubation medium to 37°C.
-
Add the test compound to the incubation medium at a final concentration typically in the low micromolar range (e.g., 1 µM).[7]
-
Initiate the metabolic reaction by adding the pre-warmed liver microsomes.[1]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1][7]
-
-
Reaction Termination and Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point relative to the internal standard.[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).[1]
-
Visualizing the Process and Pathways
To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.
The metabolism of indole by cytochrome P450 enzymes, such as CYP2A6 and CYP2E1, can lead to the formation of various oxidized products, including indoxyl and oxindole.[1][8] Fluorination at a metabolically susceptible position on the indole ring can block or significantly slow down this oxidative process, leading to a more stable compound. This increased stability often translates to a longer half-life and lower clearance in vivo, which are desirable properties for many drug candidates.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS No. 1067658-29-0), a halogenated indole derivative. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling guidelines. Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Segregation of Waste :
-
Container Selection and Labeling :
-
Waste Accumulation :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the EHS or contractor with a complete list of the waste container's contents.
-
-
Emergency Procedures :
-
In case of a spill, immediately evacuate the area and, if safe to do so, contain the spill using absorbent materials.
-
Dispose of contaminated absorbent materials as halogenated hazardous waste.
-
Follow the emergency contact procedures established by your institution.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the procedures outlined are based on established guidelines for the management of halogenated organic chemical waste. The primary method for the ultimate disposal of such compounds is high-temperature incineration. This process is designed to break down the halogenated organic molecules into less harmful components, such as carbon dioxide, water, and hydrogen halides, which are then scrubbed from the exhaust gases.[5] This method ensures the complete destruction of the hazardous material, preventing environmental contamination.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
